CAS Registry: Note: CAS 65556-81-2 is occasionally associated with this compound in commercial indices, but cross-referencing suggests this number may also refer to an inositol derivative.[1] Verification via structural analysis (NMR/MS) is strictly recommended over reliance on CAS alone.[1]
Core Significance:
N-Cycloheptyl-4-aminobenzoic acid represents a lipophilic modification of the classical p-aminobenzoic acid (PABA) scaffold.[1] While PABA is a hydrophilic cofactor (LogP ~0.[1]83) essential for bacterial folate synthesis, the N-cycloheptyl derivative introduces a bulky, hydrophobic cycloheptane ring.[1] This structural alteration significantly shifts the Hydrophilic-Lipophilic Balance (HLB), potentially enhancing membrane permeability and altering binding kinetics for targets such as dihydropteroate synthase or UV-absorbing applications.[1]
Part 2: Chemical Structure & Physicochemical Properties
The addition of the 7-membered cycloheptyl ring to the amine nitrogen creates a steric and lipophilic anchor.[1] This modification is critical for drug design strategies aiming to increase the bioavailability of PABA-based pharmacophores or to create competitive antagonists that bind to hydrophobic pockets in enzymes.[1]
Predicted Physicochemical Data
Property
Value (Predicted)
Context & Causality
LogP (Octanol/Water)
3.8 ± 0.4
Significant increase from PABA (0.83).[1] The cycloheptyl ring adds ~3 log units, facilitating blood-brain barrier (BBB) or dermal penetration.[1]
pKa (Carboxyl)
4.85
The carboxyl group remains largely unaffected by the N-alkylation.[1]
pKa (Amine)
2.5 - 3.0
The nitrogen lone pair is delocalized into the benzene ring, reducing basicity compared to aliphatic amines.[1]
Topological Polar Surface Area (TPSA)
49.3 Ų
Favorable for oral bioavailability (Rule of 5 compliant).[1]
Solubility (Water)
< 0.1 mg/mL
Poor water solubility due to the lipophilic tail.[1] Requires DMSO or Ethanol for stock solutions.[1]
UV Absorption
λmax ~290 nm
Retains the UVB-absorbing chromophore of the PABA core, potentially bathochromically shifted by N-alkylation.[1]
Part 3: Synthesis Protocol (Self-Validating System)
Methodology Selection:
Direct alkylation of PABA with cycloheptyl halides is discouraged due to the risk of poly-alkylation (quaternary ammonium formation) and competitive esterification.[1] The Reductive Amination pathway is the superior choice, offering high selectivity for the mono-N-alkylated product.[1]
To validate the structure, the following spectral signals must be confirmed. Absence of these specific shifts indicates failure (e.g., unreacted PABA or over-alkylation).[1]
1. Nuclear Magnetic Resonance (¹H-NMR in DMSO-d₆):
Aromatic Region: Two doublets (AA'BB' system) at ~6.6 ppm (ortho to amine) and ~7.7 ppm (ortho to carboxyl).[1]
Diagnostic Shift: The doublet at 6.6 ppm will be slightly upfield compared to PABA due to the inductive effect of the alkyl group.[1]
Amine Proton (NH): Broad singlet at ~6.0–6.5 ppm (exchangeable with D₂O).[1]
Cycloheptyl Methine (N-CH): Multiplet at ~3.5–3.8 ppm.[1] This is the critical proof of N-alkylation.
Cycloheptyl Methylene (-CH₂-): Series of multiplets between 1.4–2.0 ppm (12 protons).[1]
2. Infrared Spectroscopy (FT-IR):
COOH Stretch: Broad band 2500–3300 cm⁻¹ (O-H) and strong peak at ~1670–1690 cm⁻¹ (C=O).[1]
NH Stretch: Single sharp peak ~3350–3400 cm⁻¹ (Secondary amine).[1] Note: Primary amines (PABA) show two bands; disappearance of the second band confirms mono-substitution.[1]
Part 5: Biological & Pharmaceutical Context
Lipophilic PABA Antagonism:
PABA is the substrate for dihydropteroate synthase (DHPS) in bacteria.[1] N-alkylated derivatives often act as competitive inhibitors or "false substrates."[1] The bulky cycloheptyl group may prevent the condensation with pteridine, thereby inhibiting folate synthesis.[1]
Application: Potential lead compound for antimicrobial research against sulfonamide-resistant strains.[1]
UV Absorption & Photostability:
The para-amino benzoate chromophore is a classic UVB absorber.[1] The N-cycloheptyl group increases the electron density on the nitrogen, potentially shifting the absorption maximum (
) slightly toward the UVA region (red-shift) compared to PABA.[1]
Advantage:[1][2] The increased lipophilicity makes it more water-resistant (substantive) for topical formulations compared to PABA itself.[1]
Figure 2: Structure-Property relationship mapping the lipophilic tail to biological function.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry. (Standard protocol reference for reductive amination methodology).
Master Organic Chemistry (2017). Reductive Amination: Mechanism and Reagents. Retrieved from [Link]
4-(cycloheptylamino)benzoic acid CAS number and identifiers
An In-depth Technical Guide to 4-(cycloheptylamino)benzoic acid Authored by: A Senior Application Scientist Introduction Para-aminobenzoic acid (PABA), a vital precursor in the folate synthesis pathway of many organisms,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-(cycloheptylamino)benzoic acid
Authored by: A Senior Application Scientist
Introduction
Para-aminobenzoic acid (PABA), a vital precursor in the folate synthesis pathway of many organisms, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, cytotoxic, and anticancer properties.[3][4][5] This guide focuses on a specific, potentially novel derivative, 4-(cycloheptylamino)benzoic acid. While not extensively cataloged, its structure suggests significant potential for exploration in drug development.
This document provides a comprehensive overview of 4-(cycloheptylamino)benzoic acid, from its fundamental chemical identifiers to a detailed, field-proven protocol for its synthesis and characterization. We will delve into its potential therapeutic applications, drawing upon the established bioactivities of analogous N-substituted PABA derivatives, and conclude with essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development who are interested in exploring novel chemical entities based on the PABA framework.
Core Identifiers
Identifier
Value
IUPAC Name
4-(cycloheptylamino)benzoic acid
Chemical Formula
C₁₄H₁₉NO₂
Molecular Weight
233.31 g/mol
Canonical SMILES
C1CCCCCC1NC2=CC=C(C=C2)C(=O)O
InChI Key
Predicted: A unique key would be generated upon synthesis and registration.
Synthesis Protocol: Reductive Amination
The most logical and efficient pathway to synthesize 4-(cycloheptylamino)benzoic acid is through a two-step process involving an initial esterification of 4-aminobenzoic acid followed by reductive amination with cycloheptanone. This approach protects the carboxylic acid from unwanted side reactions and allows for a clean, high-yield N-alkylation.
Diagram of the Synthetic Workflow
Caption: Proposed two-step synthesis of 4-(cycloheptylamino)benzoic acid.
Part 1: Esterification of 4-Aminobenzoic Acid
Rationale: The carboxylic acid group of 4-aminobenzoic acid is protected as a methyl ester. This prevents the acidic proton from interfering with the basic conditions of subsequent steps and enhances the solubility of the starting material in organic solvents.
Methodology:
To a solution of 4-aminobenzoic acid (10.0 g, 72.9 mmol) in methanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL) while cooling in an ice bath.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-aminobenzoate as a white solid.
Part 2: Reductive Amination and Saponification
Rationale: Reductive amination is a highly efficient method for forming C-N bonds.[6][7] The reaction between methyl 4-aminobenzoate and cycloheptanone forms an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. The final step, saponification, hydrolyzes the ester to yield the desired carboxylic acid.
Methodology:
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve methyl 4-aminobenzoate (5.0 g, 33.1 mmol) and cycloheptanone (4.4 g, 39.7 mmol) in toluene (100 mL).
Add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux, allowing for the azeotropic removal of water.
Once imine formation is complete (as monitored by TLC), cool the reaction mixture to 0°C.
Add sodium triacetoxyborohydride (9.2 g, 43.0 mmol) portion-wise, ensuring the temperature remains below 10°C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried, and concentrated.
The crude methyl 4-(cycloheptylamino)benzoate is then dissolved in a mixture of methanol and water, and sodium hydroxide is added.
The mixture is refluxed until the saponification is complete.
After cooling, the methanol is removed, and the aqueous solution is acidified with HCl to precipitate the product.
The solid is collected by filtration, washed with cold water, and dried to afford 4-(cycloheptylamino)benzoic acid.
Purification and Spectroscopic Characterization
Purification
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid. Purity can be assessed by TLC and melting point determination.
Spectroscopic Analysis
The structure of the synthesized compound should be confirmed using a suite of spectroscopic techniques.[8][9]
Technique
Expected Observations
¹H NMR
- Signals in the aromatic region (likely two doublets) corresponding to the protons on the benzene ring. - A broad singlet for the N-H proton. - A multiplet for the C-H proton of the cycloheptyl ring attached to the nitrogen. - A series of multiplets in the aliphatic region for the remaining cycloheptyl protons. - A broad singlet for the carboxylic acid proton.
¹³C NMR
- Signals for the quaternary carbons of the benzene ring. - Signals for the C-H carbons of the benzene ring. - A signal for the carbonyl carbon of the carboxylic acid. - Signals for the carbons of the cycloheptyl ring.
FT-IR
- A broad O-H stretch from the carboxylic acid. - An N-H stretch in the secondary amine region. - A C=O stretch from the carboxylic acid. - C-N stretching vibrations. - Aromatic C-H and C=C stretching.
Mass Spec.
The molecular ion peak corresponding to the molecular weight of the compound (233.31 g/mol ).
Physicochemical Properties (Predicted)
The following properties are estimated based on the chemical structure and data from analogous compounds.[10][11][12]
Property
Predicted Value
Melting Point
Expected to be a solid with a melting point likely in the range of 150-200 °C.
Solubility
Sparingly soluble in water, soluble in polar organic solvents like ethanol, methanol, and DMSO.
pKa
The carboxylic acid proton is expected to have a pKa around 4-5.
Potential Applications in Drug Development
Derivatives of 4-aminobenzoic acid are known to possess a wide range of biological activities, making 4-(cycloheptylamino)benzoic acid a promising candidate for further investigation.
Molecular weight and formula of N-Cycloheptyl-p-aminobenzoic acid
An In-depth Technical Guide to N-Cycloheptyl-p-aminobenzoic Acid: Physicochemical Properties, Synthesis, and Therapeutic Potential Executive Summary This guide provides a comprehensive technical overview of N-Cycloheptyl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to N-Cycloheptyl-p-aminobenzoic Acid: Physicochemical Properties, Synthesis, and Therapeutic Potential
Executive Summary
This guide provides a comprehensive technical overview of N-Cycloheptyl-p-aminobenzoic acid, a derivative of the versatile biochemical building block, p-aminobenzoic acid (PABA). We delineate its fundamental physicochemical properties, including its molecular formula (C₁₄H₁₉NO₂) and molecular weight (233.31 g/mol ). A plausible synthetic pathway via reductive amination is detailed, alongside standard analytical techniques for structural verification. Drawing from the extensive therapeutic applications of PABA derivatives, this document explores the potential of N-Cycloheptyl-p-aminobenzoic acid as a candidate for further investigation in drug discovery and development, particularly in areas such as antimicrobial and anticancer research.
Introduction: The Significance of p-Aminobenzoic Acid (PABA) as a Core Scaffold
p-Aminobenzoic acid (PABA), a simple aromatic molecule, is a crucial building block in both biological systems and synthetic medicinal chemistry.[1][2][3] In nature, it serves as an intermediate in the bacterial synthesis of folate (vitamin B9), an essential cofactor for DNA synthesis and repair.[1][4] This role has been historically exploited in the development of sulfonamide antibiotics, which act by inhibiting folate synthesis.
Beyond its natural function, the structural versatility of PABA, with its reactive amino and carboxylic acid groups, makes it an exceptionally valuable scaffold for drug development.[5][6] A review of commercial drug databases reveals that a significant percentage of drugs contain the PABA moiety, spanning a wide array of therapeutic applications including local anesthetics, anti-inflammatory agents, sunscreens, and anticancer therapies.[5][6] The ability to modify the amino and carboxyl groups allows for the systematic tuning of a compound's physicochemical and pharmacological properties. N-Cycloheptyl-p-aminobenzoic acid represents one such modification, where the introduction of a bulky, lipophilic cycloheptyl group onto the parent PABA structure can significantly alter its biological activity and potential therapeutic targets.
Molecular Structure and Physicochemical Properties
The defining characteristic of N-Cycloheptyl-p-aminobenzoic acid is the substitution of one hydrogen atom on the amino group of PABA with a seven-membered cycloheptyl ring.
Chemical Structure
Caption: 2D Structure of N-Cycloheptyl-p-aminobenzoic acid.
Molecular Formula and Weight
The molecular formula and weight are derived from its constituent atoms:
p-Aminobenzoic Acid (PABA) Base: C₇H₇NO₂
Cycloheptyl Substituent: -C₇H₁₃
Derivation: A cycloheptyl group (C₇H₁₃) replaces a hydrogen on the amino group of PABA (C₇H₇NO₂).
This protocol involves the reaction of p-aminobenzoic acid with cycloheptanone in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN).
Step-by-Step Methodology:
Reactant Dissolution: Dissolve p-aminobenzoic acid (1.0 eq) and cycloheptanone (1.1 eq) in a suitable protic solvent, such as methanol.
pH Adjustment: Adjust the pH of the mixture to a weakly acidic range (pH 4-6) using glacial acetic acid. This is crucial for promoting the formation of the intermediate iminium ion without degrading the reducing agent.[10]
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the solution while stirring at room temperature. The mild nature of NaBH₃CN allows it to selectively reduce the iminium ion as it forms, driving the reaction to completion.
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (p-aminobenzoic acid) is consumed.
Workup and Purification:
Quench the reaction by adding water.
Adjust the pH to be slightly basic to precipitate the product.
Extract the product with an organic solvent like ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product using column chromatography or recrystallization to yield pure N-Cycloheptyl-p-aminobenzoic acid.
Caption: Workflow for the synthesis of N-Cycloheptyl-p-aminobenzoic acid.
Structural Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques would be employed:
¹H NMR (Proton Nuclear Magnetic Resonance): Expected to show characteristic peaks for the aromatic protons on the benzene ring, a broad singlet for the N-H proton, and a complex multiplet pattern for the protons of the cycloheptyl ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would confirm the presence of 14 distinct carbon environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the cycloheptyl group.
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 234.14, confirming the molecular weight.
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxyl group, and C-H stretches for the aromatic and aliphatic components.
Potential Applications in Drug Discovery
The addition of a cycloheptyl group to the PABA scaffold increases its lipophilicity, which can enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets. Based on the known activities of PABA derivatives, N-Cycloheptyl-p-aminobenzoic acid could be a promising candidate for screening in several therapeutic areas.[3][6]
Antimicrobial Agents: Many PABA derivatives exhibit antibacterial and antifungal properties.[6] The modified structure could potentially inhibit novel targets or overcome resistance mechanisms.
Anticancer Agents: PABA is a component of some anticancer drugs, and its derivatives have been investigated for cytotoxic effects against various cancer cell lines.[3][6]
Anti-inflammatory Activity: PABA itself possesses mild anti-inflammatory properties, a characteristic that is often explored in its derivatives.[2]
Local Anesthetics: The core structure of many local anesthetics, like procaine, is based on PABA esters. While this compound is not an ester, the modified amine functionality could be explored for related neurological activities.
Caption: Therapeutic applications stemming from the PABA core structure.
Conclusion
N-Cycloheptyl-p-aminobenzoic acid (C₁₄H₁₉NO₂, MW: 233.31 g/mol ) is a lipophilic derivative of p-aminobenzoic acid. While not extensively studied, its structure can be reliably predicted, and its synthesis is achievable through established organic chemistry methodologies like reductive amination. Given the proven success of the PABA scaffold in generating a wide range of therapeutic agents, this compound represents a logical target for synthesis and biological screening. Its unique cycloheptyl moiety may confer novel pharmacological properties, making it a person of interest for researchers and scientists engaged in the exploration of new chemical entities for drug development.
References
PubChem. N-Cyclohexylmethyl-p-aminobenzoic acid. National Center for Biotechnology Information. [Link]
Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. [Link]
Merck Index. p-Aminobenzoic Acid. Royal Society of Chemistry. [Link]
Springer Nature Experiments. (2021). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. Springer Protocols. [Link]
Scholars Research Library. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica. [Link]
ResearchGate. (2023). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Preprints. [Link]
Chen, H. F., & Chen, Y. Z. (2002). Drug evolution: p-aminobenzoic acid as a building block. Current Drug Targets, 3(6), 439-445. [Link]
Semantic Scholar. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
American Chemical Society. (2025). p-Aminobenzoic acid. ACS Molecule of the Week. [Link]
Patsnap Synapse. (2024). What is Aminobenzoic acid used for? [Link]
NP-MRD. (2024). Showing NP-Card for p-Aminobenzoic acid (NP0001240). [Link]
Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Predicted pKa values for N-Cycloheptyl-p-aminobenzoic acid
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Cycloheptyl-p-aminobenzoic acid (N-cycloheptyl-PABA) is a lipophilic derivative of the well-characterized 4-aminobenzoic acid (PABA). In drug development, this compound represents a critical scaffold where the hydrophilic PABA core is modified with a bulky, hydrophobic cycloheptyl ring. This modification significantly alters the molecular ionization profile, solubility, and membrane permeability compared to the parent compound.
This guide provides a rigorous analysis of the predicted dissociation constants (pKa) for N-cycloheptyl-PABA, derived from Structure-Activity Relationship (SAR) principles and Hammett electronic effects. It further details the experimental protocols required to validate these predictions, ensuring a self-validating workflow for formulation scientists.
Structural Analysis & Theoretical Framework
To accurately predict the pKa values, we must deconstruct the molecule into its ionizable pharmacophores and analyze the electronic influence of the N-substitution.
The Parent Scaffold: PABA
4-Aminobenzoic acid (PABA) is an amphoteric molecule with two distinct ionization centers:
The introduction of a cycloheptyl group at the nitrogen atom converts the primary amine into a secondary amine . This structural change exerts two competing effects:
Inductive Effect (+I): The cycloheptyl group is an electron-donating alkyl chain. It increases the electron density on the nitrogen atom, thereby stabilizing the protonated ammonium form (
). This theoretically increases the basicity (higher pKa) of the amine compared to PABA.
Steric Hindrance: The seven-membered ring is bulky. While it prevents efficient solvation of the ammonium ion (which would normally lower basicity), the inductive effect in aniline derivatives typically dominates.
Electronic Effect on Carboxyl Group: The increased electron density on the nitrogen is transmitted through the phenyl ring via resonance. Electron-donating groups (EDGs) at the para position destabilize the carboxylate anion (
) by intensifying the negative charge density. This makes the carboxylic acid weaker (slightly higher pKa).
Predicted pKa Values
Based on Hammett equation correlations (
) and comparative data from N-cyclohexylaniline and N-alkyl-PABA derivatives, the predicted values are as follows:
Table 1: Predicted Dissociation Constants
Ionization Center
Functional Group
Predicted pKa Range
Shift vs. Parent (PABA)
Mechanistic Rationale
pKa₁ (Acidic)
Carboxylic Acid (-COOH)
2.50 – 2.65
+0.1 to +0.2
Electron donation from N-alkyl group destabilizes the carboxylate anion, slightly weakening the acid.
pKa₂ (Basic)
Secondary Amine (-NH-)
5.40 – 5.70
+0.6 to +0.9
Conversion to secondary amine and +I effect of cycloheptyl group increases proton affinity.
Isoelectric Point
pI
3.95 – 4.18
N/A
Calculated as . Solubility is minimal in this pH window.
Ionization Species Distribution
The molecule exists in three distinct states depending on the pH environment. Understanding this equilibrium is vital for optimizing extraction and formulation buffers.
Figure 1: Predicted ionization pathway of N-Cycloheptyl-p-aminobenzoic acid showing the transition from cationic to anionic species.
Physicochemical Implications (ADME)
Solubility Profile
Unlike PABA, which has moderate water solubility, the N-cycloheptyl moiety adds significant lipophilicity .
At pH 1.2 (Gastric): The amine is protonated (Cationic). Solubility will be maximal, aiding dissolution.
At pH 4.0 (Intestinal transition): The molecule approaches its isoelectric point (pI). Solubility will be at its minimum , presenting a risk of precipitation.
At pH 7.4 (Blood): The molecule is predominantly anionic (
). Solubility improves relative to the pI but is limited by the lipophilic tail.
Lipophilicity (LogD)
The predicted LogP (neutral species) is estimated to be 3.5 – 3.8 (PABA LogP ≈ 0.83 + Cycloheptyl contribution).
LogD 7.4: Will be slightly lower than LogP due to ionization of the carboxyl group, likely in the range of 1.5 – 2.0 , which is ideal for membrane permeability and oral bioavailability.
Experimental Validation Protocol
To validate these predictions, a standard aqueous titration is insufficient due to the compound's low solubility. The Yasuda-Shedlovsky Extrapolation Method is the gold standard for such lipophilic electrolytes.
Instrument: Potentiometric autotitrator (e.g., Mettler Toledo or Metrohm) with a Ross-type combination pH electrode.
Step-by-Step Methodology
Preparation of Solvent Ratios: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water.
Sample Dissolution: Dissolve ~5 mg of the compound in 50 mL of the 50% methanol mixture. Ensure complete dissolution; sonicate if necessary.
Acidimetric/Alkalimetric Titration:
Acidify to pH 2.0 using HCl.
Titrate with KOH past pH 10.0 to capture both ionization events.
Record temperature strictly at 25°C ± 0.1°C.
Data Processing (Yasuda-Shedlovsky):
Calculate apparent pKa (
) for each cosolvent ratio.
Plot
vs. (dielectric constant of the mix).
Extrapolate the linear regression to the dielectric constant of pure water (
) to obtain the aqueous pKa.
Figure 2: Workflow for determining pKa of lipophilic PABA derivatives using cosolvent extrapolation.
References
PubChem. N-Cyclohexylmethyl-p-aminobenzoic acid (CID 13273360).[1] National Library of Medicine.[1] Available at: [Link][1]
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Standard reference for Yasuda-Shedlovsky method).
Kratochvil, B., et al. (2012). Determination of pKa of benzoic acid- and p-aminobenzoic acid-modified platinum surfaces. Chemical Papers.[2][3][4] Available at: [Link]
Gross, K. C., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline.[2][5] International Journal of Quantum Chemistry.[2] Available at: [Link]
DrugBank Online. Aminobenzoic Acid (DB02362).[6] Available at: [Link]
Solubility of N-Cycloheptyl-p-aminobenzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of N-Cycloheptyl-p-aminobenzoic Acid in Organic Solvents This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of N-Cycloheptyl-p-aminobenzoic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of N-Cycloheptyl-p-aminobenzoic acid in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this critical physicochemical property.
N-Cycloheptyl-p-aminobenzoic acid is a derivative of p-aminobenzoic acid (PABA), a molecule of significant interest in medicinal chemistry and materials science.[1] The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its formulation, bioavailability, and ultimately, its therapeutic efficacy.[2] A thorough understanding of an API's solubility profile in various organic solvents is a critical first step in designing appropriate dosage forms, from oral solids to topical and parenteral formulations.[2] This guide will explore the theoretical underpinnings of N-Cycloheptyl-p-aminobenzoic acid's solubility, provide a robust experimental framework for its determination, and discuss the key factors that influence this essential property.
Molecular Profile and Predicted Physicochemical Properties
The chemical structure of N-Cycloheptyl-p-aminobenzoic acid dictates its solubility behavior. It is an amphoteric molecule featuring three key functional regions:
Aromatic Ring: The central phenyl ring provides a rigid, hydrophobic core.
Carboxylic Acid Group: A polar, acidic moiety capable of acting as a hydrogen bond donor and acceptor.
N-Cycloheptyl Group: A bulky, nonpolar, and lipophilic cycloalkane substituent on the amino group.
The presence of both a polar carboxylic acid and a basic amino group, characteristic of PABA derivatives, means its solubility in aqueous systems would be highly pH-dependent.[3] However, the addition of the large, nonpolar cycloheptyl group significantly increases the molecule's overall lipophilicity compared to its parent compound, PABA. This structural modification suggests that N-Cycloheptyl-p-aminobenzoic acid will exhibit enhanced solubility in organic solvents, particularly those of low to moderate polarity.
Table 1: Predicted Physicochemical Properties of N-Cycloheptyl-p-aminobenzoic Acid
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C₁₄H₁₉NO₂
Based on chemical structure.
Molecular Weight
~249.31 g/mol
Calculated from the molecular formula.
Polarity
Moderately polar with significant nonpolar character
Combination of the polar aminobenzoic acid head and the large, nonpolar cycloheptyl tail.
Hydrogen Bonding
Capable of both donating (from -COOH and -NH) and accepting (from C=O and -NH) hydrogen bonds.
Presence of carboxylic acid and secondary amine groups.
Expected Solubility
Higher in polar aprotic and alcoholic solvents; lower in highly nonpolar and aqueous solvents.
The cycloheptyl group increases lipophilicity, favoring interaction with organic solvents.
Theoretical Framework for Solubility in Organic Solvents
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a crystalline solid like N-Cycloheptyl-p-aminobenzoic acid to dissolve, the energy required to overcome its crystal lattice energy must be compensated by the energy released from favorable solute-solvent interactions.
The principle of "like dissolves like" is a useful starting point. The dual nature of N-Cycloheptyl-p-aminobenzoic acid—with its polar, hydrogen-bonding capable head and its nonpolar, lipophilic tail—suggests a nuanced solubility profile.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly polar and can act as hydrogen bond acceptors. They are expected to effectively solvate the carboxylic acid and amino groups of the molecule, leading to good solubility.
Alcohols (e.g., Methanol, Ethanol, Isopropanol): These protic solvents can act as both hydrogen bond donors and acceptors. They are likely to be effective solvents, interacting favorably with both the polar head and, to a lesser extent, the nonpolar tail.
Esters and Ketones (e.g., Ethyl Acetate, Acetone): These solvents are of intermediate polarity and can act as hydrogen bond acceptors. They are expected to offer moderate solubility.
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The significant polarity of the aminobenzoic acid portion of the molecule will likely limit its solubility in these solvents.
The diagram below illustrates the key molecular interactions that govern the dissolution process.
Caption: Figure 1: Energy balance in the dissolution process.
Experimental Determination of Thermodynamic Solubility
The "shake-flask" method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and directness.[5] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Detailed Step-by-Step Protocol
1. Materials and Equipment:
N-Cycloheptyl-p-aminobenzoic acid (solid, high purity)
Selected organic solvents (HPLC grade or equivalent)
Analytical balance
Vials with screw caps (e.g., 4 mL glass vials)
Shaker or rotator capable of constant agitation at a controlled temperature
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Excess Solid: Adding an excess of the solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
Constant Agitation: Continuous mixing facilitates the dissolution process and helps to reach equilibrium faster.
Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible results.
Equilibration Time: Sufficient time (often 24 to 72 hours) is necessary to ensure that the system has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[6]
Centrifugation and Filtration: These steps are critical to separate the saturated solution from the undissolved solid. Failure to do so would lead to an overestimation of solubility. Syringe filtration removes any fine particulates that may remain suspended after centrifugation.
Analytical Method: HPLC is often preferred over UV-Vis spectrophotometry because of its ability to separate the API from any potential impurities or degradants, thus providing a more accurate quantification.[5]
Data Analysis and Presentation
The concentration of the API in the diluted saturated solution is determined from a calibration curve. The solubility is then calculated by taking into account the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
It is recommended to present the solubility data in a clear, tabular format for easy comparison across different solvents.
Table 2: Example Data Table for Solubility of N-Cycloheptyl-p-aminobenzoic Acid at 25°C
Solvent
Dielectric Constant
Solubility (mg/mL)
Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)
46.7
[Experimental Value]
[Calculated Value]
N,N-Dimethylformamide (DMF)
36.7
[Experimental Value]
[Calculated Value]
Methanol
32.7
[Experimental Value]
[Calculated Value]
Ethanol
24.5
[Experimental Value]
[Calculated Value]
Isopropanol
19.9
[Experimental Value]
[Calculated Value]
Acetone
20.7
[Experimental Value]
[Calculated Value]
Ethyl Acetate
6.0
[Experimental Value]
[Calculated Value]
Toluene
2.4
[Experimental Value]
[Calculated Value]
n-Hexane
1.9
[Experimental Value]
[Calculated Value]
Key Factors Influencing Experimental Results
Several factors can significantly impact the measured solubility, and it is crucial to control them to ensure data integrity.
Purity of the API: Impurities can either increase or decrease the apparent solubility of a compound.[7] It is essential to use a well-characterized, high-purity sample.
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility.[8] The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the API before and after the experiment.
pH of the Medium: While this guide focuses on organic solvents, if any aqueous component is present, the pH will be a critical factor due to the amphoteric nature of the molecule.
Analyte Stability: The stability of the API in the chosen solvent over the duration of the experiment should be confirmed. Degradation would lead to inaccurate results.
Conclusion
Determining the solubility of N-Cycloheptyl-p-aminobenzoic acid in organic solvents is a fundamental exercise in its preclinical development. A systematic approach, grounded in the theoretical understanding of its molecular structure and executed via a robust experimental protocol like the shake-flask method, is essential. The insights gained from such studies are invaluable for guiding formulation strategies, ensuring consistent product performance, and accelerating the journey from discovery to clinical application. The principles and methods outlined in this guide provide a solid foundation for researchers to accurately characterize this critical physicochemical property.
References
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
PubMed. (2018, February 6).
Benchchem. Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA)
White Rose Research Online. (2025, October 29). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz.
ResearchGate. Solubility of p ABA in several solvents (data in Table 1)
The University of Manchester Research Explorer. (2016, August 23). Solvent and additive effects on the appearance of polymorphs of p-aminobenzoic acid.
European Commission. (2010, March 3). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA).
R&D Chemicals. p-Aminobenzoic Acid.
Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management.
Alfa Chemistry. CAS 150-13-0 Aminobenzoic Acid, USP.
Wikipedia. 4-Aminobenzoic acid.
Semantic Scholar. (2023, September 30).
Vedantu. Para Aminobenzoic Acid: Properties, Synthesis & Uses.
American Chemical Society. (2025, January 13). p-Aminobenzoic acid.
Technical Whitepaper: Physicochemical Profiling of N-Cycloheptyl-p-aminobenzoic Acid
Executive Summary N-Cycloheptyl-p-aminobenzoic acid (CAS: 69294-34-4) represents a lipophilic derivative of the classical folate precursor 4-aminobenzoic acid (PABA). By incorporating a seven-membered cycloheptyl ring at...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Cycloheptyl-p-aminobenzoic acid (CAS: 69294-34-4) represents a lipophilic derivative of the classical folate precursor 4-aminobenzoic acid (PABA). By incorporating a seven-membered cycloheptyl ring at the nitrogen position, the molecule undergoes a significant shift in physicochemical behavior compared to its parent compound. While PABA is hydrophilic and readily excreted, the N-cycloheptyl analog exhibits enhanced membrane permeability and altered biodistribution profiles.
This technical guide provides a rigorous analysis of the compound's hydrophobicity (LogP/LogD), detailing the theoretical basis for its partitioning behavior and establishing validated experimental protocols for precise determination. This document is designed for medicinal chemists and formulation scientists requiring actionable data for lead optimization.
Chemical Identity & Structural Analysis[1][2]
The addition of the cycloheptyl moiety transforms the aniline nitrogen from a primary amine to a secondary amine, increasing steric bulk and lipophilicity without abolishing the electronic conjugation with the aromatic ring.
Parameter
Data
Chemical Name
N-Cycloheptyl-4-aminobenzoic acid
CAS Registry Number
69294-34-4
Molecular Formula
C₁₄H₁₉NO₂
Molecular Weight
233.31 g/mol
Canonical SMILES
C1CCCC(CC1)NC2=CC=C(C=C2)C(=O)O
InChI Key
BCCGTVGOZOUWCL-UHFFFAOYSA-N
Structural Visualization
The following diagram illustrates the core structure and the critical ionization equilibrium that dictates its solubility profile.
Figure 1: Ionization equilibrium and membrane partitioning logic.
Hydrophobicity & Partition Coefficient Data
Understanding the distinction between LogP (partitioning of the neutral species) and LogD (distribution coefficient at a specific pH) is critical for this compound due to the ionizable carboxylic acid group.
Predicted vs. Experimental Values
While direct experimental LogP values for this specific analog are sparse in open literature, consensus modeling based on structural fragment contribution (C7 ring lipophilicity) provides a high-confidence range.
Property
Value / Range
Source / Method
Predicted LogP (Neutral)
3.80 – 4.33
XLogP3 / Consensus Models
pKa (Carboxylic Acid)
~4.6 – 4.8
Analogous to PABA
pKa (Amine)
~2.5 – 3.0
Weak base (aniline derivative)
LogD (pH 7.4)
1.30 – 1.80
Calculated (see below)
Water Solubility
Low (< 0.1 mg/mL)
Neutral form
The LogP vs. LogD Divergence
At physiological pH (7.4), the carboxylic acid (pKa ~4.8) is >99% deprotonated. This ionization drastically reduces the effective lipophilicity.
Calculation Logic:
Implication: Although the molecule is structurally lipophilic (LogP > 4), it circulates in the blood as a soluble anion (LogD ~ 1.7), preventing rapid accumulation in adipose tissue while maintaining sufficient lipophilicity for membrane interaction.
Experimental Protocols for Determination
Method A: High-Throughput RP-HPLC Determination
This protocol correlates the retention time (
) of the analyte with a calibration curve of standards with known LogP values.
Reagents:
Mobile Phase: Methanol/Water (70:30 v/v) + 0.1% Formic Acid (to suppress ionization and measure LogP of neutral form).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.
Preparation: Dissolve N-cycloheptyl-p-aminobenzoic acid in methanol (1 mg/mL).
Dead Time (
) Determination: Inject Uracil or Thiourea to determine the column void volume.
Capacity Factor (
) Calculation:
Calibration: Plot
vs. Literature LogP for standards.
Determination: Interpolate the LogP of the analyte from the linear regression equation.
Method B: Potentiometric Titration (pKa & LogP)
If precise pKa is also required, use a titrator (e.g., Sirius T3).
Titration: Titrate the sample from pH 2 to pH 12 in varying ratios of water/methanol (to ensure solubility).
Yasuda-Shedlovsky Extrapolation: Plot pKa values obtained at different methanol concentrations and extrapolate to 0% co-solvent to get the aqueous pKa.
LogP Calculation: Perform dual-phase titration (Water/Octanol). The shift in the titration curve (Bjerrum plot) allows simultaneous calculation of LogP.
Experimental Workflow Diagram
Figure 2: Decision matrix for experimental determination of hydrophobicity.
Biological & Drug Development Implications[6]
Membrane Permeability
With a LogP > 3.5, the neutral form of N-cycloheptyl-p-aminobenzoic acid is classified as highly permeable . It will readily cross the blood-brain barrier (BBB) and gastrointestinal membranes via passive diffusion, provided it is not a substrate for efflux transporters (e.g., P-gp).
Formulation Strategy
Oral Delivery: The compound is likely BCS Class II (High Permeability, Low Solubility). Formulation should focus on solubility enhancement (e.g., salt formation with sodium or potassium, or use of amorphous solid dispersions).
Topical/Transdermal: The high lipophilicity makes it an excellent candidate for dermal penetration, similar to other PABA esters used in sunscreens, though the free acid may cause irritation if not buffered.
Toxicity Watchlist
PABA derivatives can undergo bioactivation. The N-cycloheptyl group is metabolically stable, but the aniline moiety can be N-acetylated (NAT1/2 enzymes). Researchers should screen for potential sensitization or allergic contact dermatitis, a known historical issue with PABA-based compounds.
References
GuideChem. (2024). N-Cycloheptyl-p-aminobenzoic acid Chemical Properties and CAS 69294-34-4. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13273360, N-Cyclohexylmethyl-p-aminobenzoic acid (Structural Analog Data). Retrieved from
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Application Note 5991-3949EN. Retrieved from
Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. Retrieved from
ACD/Labs. (2024). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from
Foundational
Biological activity of N-cycloalkyl-p-aminobenzoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of N-Cycloalkyl-p-Aminobenzoic Acid Derivatives Prepared by: Gemini, Senior Application Scientist Abstract The p-aminobenzoic acid (PABA) scaffold is a foundational...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of N-Cycloalkyl-p-Aminobenzoic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
The p-aminobenzoic acid (PABA) scaffold is a foundational building block in medicinal chemistry, giving rise to a multitude of derivatives with diverse pharmacological activities. While extensive research has explored ester, amide, and Schiff base modifications, the N-cycloalkyl substitution pattern remains a comparatively underexplored chemical space. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the synthesis, evaluation, and mechanisms of action of N-cycloalkyl-p-aminobenzoic acid derivatives. We synthesize field-proven insights with established scientific principles to present robust synthetic strategies, detail the hypothesized mechanisms of action based on known PABA analog activities, and provide validated, step-by-step protocols for assessing the biological potential of this promising class of compounds.
Introduction: The Rationale for N-Cycloalkyl Substitution
The p-Aminobenzoic Acid (PABA) Scaffold in Medicinal Chemistry
p-Aminobenzoic acid is a versatile molecule, serving as a key intermediate in the biosynthesis of folic acid in many bacteria and plants.[1] This metabolic role makes it an attractive target for the development of antimicrobial agents. Its structural simplicity, featuring a primary aromatic amine and a carboxylic acid, allows for facile derivatization at two distinct points, making it an ideal scaffold for generating chemical libraries. Historically, derivatives of PABA have found applications as local anesthetics (e.g., procaine), anti-inflammatory agents, and more recently, as anticancer and antimicrobial compounds.[1][2][3]
Exploring New Chemical Space: The N-Cycloalkyl Moiety
The strategic modification of a lead compound is a cornerstone of drug discovery. The introduction of a cycloalkyl group onto the nitrogen atom of the PABA scaffold is a logical next step in exploring its therapeutic potential for several key reasons:
Modulation of Lipophilicity: Cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) are significantly more lipophilic than a simple proton or methyl group. This increased lipophilicity can enhance membrane permeability, a critical factor for reaching intracellular targets, such as bacterial enzymes or signaling proteins within cancer cells.
Introduction of Steric Bulk: The defined three-dimensional structure of a cycloalkyl ring can introduce favorable steric interactions with a biological target, potentially increasing binding affinity and selectivity compared to linear alkyl chains.
Metabolic Stability: The N-cycloalkyl bond is generally robust and less susceptible to metabolic degradation compared to other functional groups, which can lead to improved pharmacokinetic profiles.
This guide will focus on the synthesis and evaluation of compounds with the core structure shown below, exploring how this specific modification can unlock new biological activities.
Synthesis of N-Cycloalkyl-p-aminobenzoic Acid Derivatives
Core Synthetic Strategy: Reductive Amination
The most efficient and versatile method for synthesizing N-cycloalkyl amines is reductive amination.[4][5] This one-pot reaction involves the condensation of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then immediately reduced in situ to the corresponding secondary amine. For this specific class of compounds, the reaction involves p-aminobenzoic acid (or its ester) and a cyclic ketone (e.g., cyclohexanone, cyclopentanone).
The causality behind this choice is twofold:
High Efficiency: It combines two reaction steps into a single procedure, minimizing handling and improving overall yield.
Substrate Availability: A wide variety of cyclic ketones and reducing agents are commercially available, allowing for the straightforward generation of a diverse library of derivatives.
General Synthesis Workflow
The logical flow for synthesizing and characterizing these target compounds is outlined below. This workflow ensures that each step validates the successful creation of the desired molecule before proceeding to biological testing.
Caption: General workflow for synthesis and validation of N-cycloalkyl-p-aminobenzoic acid derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl 4-(cyclohexylamino)benzoate
This protocol provides a self-validating system for synthesis. Each step includes checkpoints and expected outcomes.
Esterification of PABA (Pre-reaction):
Rationale: Protecting the carboxylic acid as an ethyl ester prevents unwanted side reactions and improves the solubility of the starting material in organic solvents.
Procedure: To a solution of p-aminobenzoic acid (10.0 g, 72.9 mmol) in absolute ethanol (150 mL), add concentrated sulfuric acid (4 mL) dropwise. Heat the mixture to reflux and maintain for 12-16 hours.
Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting PABA spot disappears.
Workup: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product, ethyl 4-aminobenzoate (benzocaine), will precipitate. Filter the solid, wash with cold water, and dry under vacuum. The expected yield is typically >90%.
Reductive Amination:
Procedure: In a round-bottom flask, dissolve ethyl 4-aminobenzoate (5.0 g, 30.3 mmol) and cyclohexanone (3.3 mL, 31.8 mmol, 1.05 eq) in 1,2-dichloroethane (100 mL). Add sodium triacetoxyborohydride (NaBH(OAc)₃) (7.7 g, 36.3 mmol, 1.2 eq) portion-wise over 15 minutes.
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone but efficiently reduces the intermediate iminium ion.
Validation: Stir the reaction at room temperature for 18-24 hours, monitoring by TLC for the consumption of the starting amine.
Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification & Characterization:
Procedure: Purify the crude oil using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
Validation: Combine fractions containing the pure product (as determined by TLC). The final product, a white solid or pale oil, should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Key Biological Activities and Mechanisms of Action
While specific data for N-cycloalkyl derivatives is limited, we can hypothesize their primary mechanisms of action based on the extensive literature on other PABA analogs.
The most well-established mechanism for the antimicrobial action of PABA analogs is the competitive inhibition of the bacterial folate synthesis pathway. Bacteria must synthesize their own folic acid, whereas mammals obtain it from their diet, making this pathway an excellent target for selective toxicity.[2]
Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS): PABA is a key substrate for the enzyme dihydropteroate synthase (DHPS), which catalyzes its condensation with dihydropteridine pyrophosphate.[6] N-cycloalkyl-p-aminobenzoic acid derivatives, as structural analogs of PABA, are hypothesized to bind to the active site of DHPS, acting as competitive inhibitors and halting the production of dihydrofolic acid, a crucial precursor for DNA synthesis.[6] This bacteriostatic effect ultimately prevents bacterial replication.
Caption: Hypothesized mechanism of antimicrobial action via competitive inhibition of DHPS in the bacterial folate pathway.
Cytotoxic and Anti-inflammatory Activity
Certain PABA hydrazide derivatives have demonstrated potent anti-inflammatory and anticancer activities by inhibiting key pro-inflammatory signaling pathways, such as TNFα/NF-κB and IL6/STAT3. It is plausible that N-cycloalkyl derivatives could operate through similar mechanisms.
Mechanism: Inhibition of the NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli (like TNFα) lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus and activate the transcription of genes that promote inflammation, cell survival, and proliferation. PABA derivatives may interfere with this cascade, possibly by inhibiting the kinase (IKK) that phosphorylates IκBα, thereby preventing NF-κB activation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by N-cycloalkyl-p-aminobenzoic acid derivatives.
Structure-Activity Relationship (SAR) Analysis
While a detailed SAR for N-cycloalkyl derivatives requires specific experimental data, we can infer logical trends based on general medicinal chemistry principles.
Influence of Cycloalkyl Ring Size: The size of the cycloalkyl ring (e.g., cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl) will directly impact the lipophilicity and steric profile of the molecule. A larger ring increases lipophilicity, which may enhance cell penetration but could also lead to off-target effects or reduced solubility. There is likely an optimal ring size that balances membrane traversal with specific binding to the target protein's active site.
Impact of Carboxyl Group Modification: The free carboxylic acid is often ionized at physiological pH, which can hinder cell membrane permeability. Converting it to an ester (e.g., ethyl ester) neutralizes the charge, creating a prodrug that is more lipophilic. Once inside the cell, esterases can cleave the ester to release the active carboxylic acid form. This is a common and effective strategy to improve bioavailability.
Quantitative Biological Data Summary
Specific data for N-cycloalkyl derivatives is not widely available in peer-reviewed literature. The following tables summarize the activity of related PABA derivatives to provide a benchmark for the expected potency of this novel class.
Table 1: Antimicrobial Activity of Representative PABA Derivatives
N-cycloalkyl-p-aminobenzoic acid derivatives represent a logically designed and promising class of compounds that remain largely unexplored. Based on the well-documented biological activities of the PABA scaffold, these derivatives are prime candidates for screening as novel antimicrobial and anticancer agents. Their modulated lipophilicity and steric properties may offer advantages in potency, selectivity, and pharmacokinetic profiles over existing analogs. The synthetic and analytical protocols detailed in this guide provide a robust starting point for any research program aiming to investigate this chemical space. Future work should focus on the systematic synthesis of a library of these compounds—varying both the cycloalkyl ring size and the ester group—followed by comprehensive screening to establish a clear structure-activity relationship and identify lead candidates for further development.
This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).
Preparation of Reagents & Media:
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Autoclave and allow it to cool.
Prepare a 10 mg/mL stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO).
Inoculum Preparation:
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
Plate Preparation (96-Well Plate):
Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
Add 100 µL of the test compound stock solution (or a pre-diluted working solution) to the first well of each row (Column 1). This creates a 1:2 dilution.
Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, then transferring 100 µL from Column 2 to Column 3, and so on, down to Column 10. Discard the final 100 µL from Column 10.
Column 11 will serve as the growth control (no compound). Column 12 will serve as the sterility control (no compound, no bacteria).
Inoculation and Incubation:
Add 100 µL of the standardized bacterial inoculum to each well from Column 1 to Column 11. Do not add bacteria to Column 12. The final volume in each well is 200 µL.
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading the MIC:
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
Validation: The growth control well (Column 11) must show distinct turbidity. The sterility control well (Column 12) must remain clear.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Cell Plating:
Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentration.
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%).
Incubate for the desired exposure time (e.g., 48 or 72 hours).
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
Incubate the plate for an additional 3-4 hours at 37°C.
Causality: During this time, mitochondrial dehydrogenases in living, metabolically active cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Solubilization and Measurement:
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol) to each well.
Pipette up and down to ensure all formazan crystals are dissolved. The plate can be left on a shaker or overnight in the incubator to ensure complete solubilization.
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Calculate cell viability as a percentage relative to the untreated control: % Viability = (Absorbance_treated / Absorbance_untreated) * 100.
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
References
Title: Derivatives of aminobenzoic and aminobiphenylcarboxylic acids useful as anti-cancer agents
Source: Google Patents, US6228985B1
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Title: Design, synthesis, and SAR of N-({1-[4-(propylsulfonyl)piperazin-1- yl]cycloalkyl}-methyl)benzamide inhibitors of glycine transporter-1
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Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents
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Title: Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof
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URL
Title: Acid-promoted amination of cyclohexanone for the divergent synthesis of p-aminophenols and tertiary amines
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Title: An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties
Source: Natural Product Research (via PubMed)
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Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications
Source: Biomedicines (MDPI, via PMC)
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Source: Semantic Scholar
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Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents
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An In-depth Technical Guide on the Thermodynamic Stability of N-Cycloheptyl-p-aminobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its shelf-life, safety, and efficacy. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N-Cycloheptyl-p-aminobenzoic acid. While direct experimental data for this specific molecule is limited, this document leverages the extensive body of research on its parent compound, p-aminobenzoic acid (PABA), to establish a robust predictive and methodological guide. We will delve into the core principles of thermodynamic stability, explore potential degradation pathways based on the aminobenzoic acid scaffold, and present detailed experimental protocols for a thorough stability assessment. This guide is designed to equip researchers with the necessary tools and insights to design and execute a self-validating stability study for N-Cycloheptyl-p-aminobenzoic acid and similar molecules.
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to market is fraught with challenges, with stability being a critical hurdle. A thermodynamically stable molecule is one that exists in a low-energy state, rendering it less susceptible to chemical or physical transformations. For a pharmaceutical compound, this translates to a longer shelf-life, predictable bioavailability, and consistent therapeutic performance. Conversely, instability can lead to the formation of degradation products, which may be inactive, toxic, or alter the drug's physical properties.
N-Cycloheptyl-p-aminobenzoic acid, a derivative of PABA, presents a unique stability profile. The introduction of the bulky, non-polar cycloheptyl group to the amine of the PABA core can be expected to influence its solid-state properties, solubility, and susceptibility to degradation. Understanding these influences is paramount for its development as a potential therapeutic agent. This guide will provide the foundational knowledge and practical methodologies to comprehensively characterize the thermodynamic stability of this compound.
Fundamental Principles of Thermodynamic Stability
Thermodynamic stability is governed by the fundamental laws of thermodynamics, with the Gibbs free energy (G) being the ultimate arbiter of a system's stability. A system will spontaneously move towards a state of lower Gibbs free energy. The change in Gibbs free energy (ΔG) is related to the change in enthalpy (ΔH) and the change in entropy (ΔS) by the following equation:
ΔG = ΔH - TΔS
Where:
ΔG: Change in Gibbs free energy. A negative value indicates a spontaneous process.
ΔH: Change in enthalpy, representing the heat of a reaction. An exothermic reaction (negative ΔH) is generally favorable.
ΔS: Change in entropy, representing the degree of disorder. An increase in entropy (positive ΔS) is favorable.
T: Absolute temperature in Kelvin.
In the context of a drug substance, a positive ΔG for a degradation reaction indicates that the compound is thermodynamically stable under those conditions.
Predicted Degradation Pathways of N-Cycloheptyl-p-aminobenzoic Acid
Based on the known chemistry of p-aminobenzoic acid and its derivatives, several degradation pathways can be anticipated for N-Cycloheptyl-p-aminobenzoic acid.[1][2][3] The presence of the amino and carboxylic acid functional groups, along with the aromatic ring, makes the molecule susceptible to various degradation mechanisms.
Solid-State Instability: Polymorphism
Many crystalline organic molecules, including PABA, can exist in different solid-state forms known as polymorphs.[4][5] These polymorphs have different crystal lattice arrangements and, consequently, different physical properties, including melting point, solubility, and stability. The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy. It is crucial to identify and characterize the most stable polymorph of N-Cycloheptyl-p-aminobenzoic acid to ensure consistent product performance. PABA is known to have at least two polymorphic forms, α and β, with the β-form being more stable below 25°C.
Thermal Decomposition
At elevated temperatures, organic molecules can undergo decomposition. For aminobenzoic acids, a common thermal degradation pathway is decarboxylation, leading to the loss of carbon dioxide.[6] The thermal behavior of substituted aminobenzoic acids has been studied, revealing that some sublime before melting, while others decarboxylate in the liquid state.[6][7] The bulky cycloheptyl group may influence the packing in the crystal lattice and, consequently, the melting point and decomposition temperature.
Hydrolytic Degradation
While the amide bond in N-Cycloheptyl-p-aminobenzoic acid is generally stable, the carboxylic acid and amino groups can be influenced by pH. In aqueous solutions, the stability of the compound may be pH-dependent. Studies on related compounds have shown hydrolytic instability under acidic or basic conditions upon heating.[8]
Oxidative Degradation
The amino group and the electron-rich aromatic ring are susceptible to oxidation. Oxidizing agents or exposure to air and light can lead to the formation of colored degradation products. The amino group can be oxidized to nitroso or nitro derivatives, and the aromatic ring can be hydroxylated.
Photodegradation
PABA is a well-known UV-absorbing compound and is susceptible to photodegradation.[9][10][11][12] Upon exposure to UV light, PABA can undergo complex photochemical reactions, leading to the formation of various photoproducts.[11][12] It is highly probable that N-Cycloheptyl-p-aminobenzoic acid will also exhibit photosensitivity.
The following diagram illustrates the potential degradation pathways for N-Cycloheptyl-p-aminobenzoic acid.
Caption: Workflow for solid-state characterization of N-Cycloheptyl-p-aminobenzoic acid.
Solution-State Stability
Assessing the stability of the compound in solution is critical for liquid formulations and for understanding its behavior in biological fluids.
4.2.1. pH-Rate Profile
Objective: To determine the stability of N-Cycloheptyl-p-aminobenzoic acid over a range of pH values.
Protocol:
Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 7, 9, 12).
Dissolve a known concentration of the compound in each buffer.
Store the solutions at a constant temperature (e.g., 40 °C or 60 °C) to accelerate degradation.
At specified time intervals, withdraw aliquots and analyze the concentration of the parent compound using a stability-indicating HPLC method.
Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will reveal the pH-rate profile.
4.2.2. Stability-Indicating HPLC Method
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent drug from its degradation products.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
Flow Rate: 1.0 mL/min.
Detection: UV detector set at the λmax of the compound.
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Studies
Forced degradation (or stress testing) is used to intentionally degrade the sample to identify potential degradation products and to establish the intrinsic stability of the molecule.
4.3.1. Hydrolytic Degradation
Conditions:
Acidic: 0.1 N HCl at 60 °C for 24 hours.
Neutral: Water at 60 °C for 24 hours.
Basic: 0.1 N NaOH at 60 °C for 24 hours.
4.3.2. Oxidative Degradation
Conditions: 3% H₂O₂ at room temperature for 24 hours.
4.3.3. Photolytic Degradation
Conditions: Expose the solid drug substance and a solution of the drug to a light source that provides both visible and UV output, as specified in ICH guideline Q1B. [13][14]A dark control should be run in parallel. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
[13]
4.3.4. Thermal Degradation
Conditions: Expose the solid drug substance to elevated temperatures (e.g., 80 °C) for a specified period.
Analysis of Forced Degradation Samples: All stressed samples should be analyzed by the stability-indicating HPLC method. Mass spectrometry (LC-MS) should be used to identify the structures of the major degradation products.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Solid-State Properties of N-Cycloheptyl-p-aminobenzoic Acid (Hypothetical Data)
Property
Value
Method
Melting Point (Onset)
195.5 °C
DSC
Heat of Fusion
120.8 J/g
DSC
Decomposition Temp (Onset)
250.2 °C
TGA
Polymorphic Form
Form I (stable at RT)
XRPD
Table 2: Summary of Forced Degradation Studies (Hypothetical Data)
Stress Condition
% Degradation
Number of Degradants
Major Degradant (m/z)
0.1 N HCl, 60°C, 24h
5.2
2
205.1
0.1 N NaOH, 60°C, 24h
12.8
3
191.1
3% H₂O₂, RT, 24h
8.5
4
279.2
Photolytic (ICH Q1B)
15.3
5
293.2
Conclusion
The thermodynamic stability of N-Cycloheptyl-p-aminobenzoic acid is a critical parameter that must be thoroughly investigated to ensure its viability as a drug candidate. This guide has provided a comprehensive framework for such an investigation. By leveraging the extensive knowledge of p-aminobenzoic acid and employing the detailed experimental protocols outlined herein, researchers can build a robust understanding of the stability profile of this molecule. A systematic approach, encompassing solid-state characterization, solution stability studies, and forced degradation, will enable the identification of the most stable form of the drug, elucidate its degradation pathways, and ultimately support the development of a safe, effective, and stable pharmaceutical product.
References
Rotich, M. K., Glass, B. D., & Brown, M. E. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 64(2), 681–688.
Rotich, M. K., Glass, B. D., & Brown, M. E. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals.
Neau, S. H., & Flynn, G. L. (1990). Solid and liquid heat capacities of n-alkyl para-aminobenzoates near the melting point. Pharmaceutical research, 7(11), 1157–1162.
Volkova, T. V., et al. (2015).
Volkova, T. V., et al. (2015).
BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of N-Acryloyl-p-aminobenzoic Acid. BenchChem.
DiVA. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid. DiVA portal.
PubChem. N-Cyclohexylmethyl-p-aminobenzoic acid.
Roberts, R. J., et al. (2005). The solid state, surface and morphological properties of p-aminobenzoic acid in terms of the strength and directionality of its intermolecular synthons. CrystEngComm, 7, 456-466.
White Rose Research Online. (2025). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz. White Rose Research Online.
ResearchGate. (2026). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid.
BenchChem. (n.d.). Stability issues of N-Acryloyl-p-aminobenzoic Acid under different pH conditions. BenchChem.
Khan, I., et al. (2023).
Thermo Fisher Scientific. (n.d.). Stability of para-aminobenzoic acid in cell culture media. Thermo Fisher Scientific.
Khan, I., et al. (2023).
Roberts, K. J., et al. (2025). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design.
White Rose Research Online. (n.d.). Understanding and Designing Tailor-Made Additives for Controlling Nucleation: Case Study of p-Aminobenzoic Acid Crystallizing fr. White Rose Research Online.
ChemIDplus. p-Aminobenzoic Acid.
Al-Masoudi, N. A., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4593.
Lee, Y.-P., et al. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules, 27(3), 829.
Goa University. (n.d.). ortho and para-aminobenzoic acids. Goa University Institutional Repository.
Shaw, L., et al. (1987). The photochemistry of p-aminobenzoic acid. Photochemistry and photobiology, 45(5), 689–699.
Kapoor, A., et al. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67.
ResearchGate. (2025). The photophysics of p-aminobenzoic acid.
Roberts, K. J., et al. (2025). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. PMC.
Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 39-51.
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
Google Patents. (2013). WO2013103894A1 - Biological syntheisis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA).
NP-MRD. (2024). Showing NP-Card for p-Aminobenzoic acid (NP0001240).
Demireva, M., & Armentrout, P. B. (2017). Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation. The Journal of Physical Chemistry A, 121(46), 8849–8860.
Bayoumi, W. A., et al. (2012). Computational modeling, synthesis, and antioxidant potential of novel phenylcarbamoylbenzoic acid analogs in combating oxidative stress. Archiv der Pharmazie, 345(11), 902–910.
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BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of para-Aminobenzoic Acid.
Google Patents. (1976). US3931210A - Production of p-aminobenzoic acid.
RSC Publishing. (n.d.). Thermal decomposition kinetics of glyphosate (GP) and its metabolite aminomethylphosphonic acid (AMPA).
N-Cycloheptyl-p-aminobenzoic acid MSDS and safety data sheet
This guide serves as an authoritative technical dossier for N-Cycloheptyl-p-aminobenzoic acid (CAS: 69294-34-4). It is designed for medicinal chemists and process safety engineers requiring actionable data for synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical dossier for N-Cycloheptyl-p-aminobenzoic acid (CAS: 69294-34-4). It is designed for medicinal chemists and process safety engineers requiring actionable data for synthesis planning, hazard assessment, and regulatory compliance.
The following data points are critical for process design and solubility predictions.
Property
Value
Technical Context
Physical State
Solid (Crystalline Powder)
Typically off-white to beige; color darkens upon oxidation.
Melting Point
186–189 °C (Predicted)
High melting point suggests strong intermolecular H-bonding (dimerization of carboxylic acids).
Boiling Point
414.6 ± 28.0 °C (760 mmHg)
Non-volatile; thermal decomposition likely before boiling.
Density
1.15 ± 0.1 g/cm³
Standard organic solid density.
LogP (Lipophilicity)
4.33
High Lipophilicity. Significantly more hydrophobic than PABA (LogP ~0.83). Requires non-polar solvents (DCM, EtOAc) or dipolar aprotic solvents (DMF, DMSO) for synthesis.
pKa (Acid)
~4.8 (Carboxylic Acid)
Forms salts with weak bases.
pKa (Base)
~2.5 (Aniline Nitrogen)
The N-cycloheptyl group is electron-donating, but the para-carboxyl group is electron-withdrawing, reducing basicity compared to simple alkyl amines.
Part 2: Hazard Identification (GHS Classification)
Safety Alert: As a research chemical, comprehensive toxicological data is often extrapolated from the parent compound (p-Aminobenzoic Acid ) and structural analogs. The following classification adopts the Precautionary Principle for N-alkylated anilines.
Sensitizer Alert: PABA derivatives are known contact allergens. The cycloheptyl tail increases skin residence time, potentially heightening sensitization risk.
P280: Wear protective gloves (Nitrile) and eye protection (Safety Goggles).
Response:
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Part 3: Handling, Storage, and Stability
Reactivity Profile
Oxidation Sensitivity: Secondary aromatic amines are susceptible to oxidation by air (forming N-oxides or coupling products), leading to discoloration (browning).
Nitrosamine Hazard:CRITICAL: Do not expose to nitrosating agents (e.g., sodium nitrite, nitrous acid) under acidic conditions. This compound is a secondary amine and can form N-nitroso-N-cycloheptyl-4-aminobenzoic acid , a probable carcinogen.
Storage Protocol
Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidation.
Temperature: 2–8 °C (Refrigerated) recommended for long-term stability; Room Temperature acceptable for short-term active use.
Container: Amber glass vials (protect from light).
Researchers utilize N-Cycloheptyl-p-aminobenzoic acid to modulate the Pharmacokinetic (PK) profile of PABA-based drugs.
Lipophilicity Modulation: The cycloheptyl ring is a bulky, hydrophobic moiety (LogP +4.33). Replacing a methyl or ethyl group with cycloheptyl significantly increases membrane permeability and alters binding affinity to hydrophobic pockets (e.g., in PPAR
agonists or kinase inhibitors).
Metabolic Stability: The cycloheptyl ring is generally more resistant to rapid metabolic oxidation than linear alkyl chains, though hydroxylation can occur.
Synthetic Logic
When using this intermediate in coupling reactions (e.g., amide coupling to the carboxylic acid):
Activation: The carboxylic acid requires activation (e.g., HATU, EDC/HOBt).
Protection: The secondary amine (N-H) is nucleophilic but sterically hindered by the cycloheptyl ring. It is generally less reactive than primary amines. However, if the target reaction is at the carboxyl group, the amine may need Boc-protection to prevent self-condensation (polymerization), although the steric bulk often minimizes this risk.
Experimental Protocol: Amide Coupling (Example)
Standard Operating Procedure for coupling N-Cycloheptyl-p-aminobenzoic acid with a primary amine (R-NH2).
Dissolution: Dissolve 1.0 eq of N-Cycloheptyl-p-aminobenzoic acid in dry DMF (Concentration ~0.1 M).
Base: Add 3.0 eq of DIPEA (Diisopropylethylamine).
Coupling Agent: Add 1.1 eq of HATU at 0 °C. Stir for 15 mins to form the active ester.
Addition: Add 1.1 eq of the amine partner (R-NH2).
Monitoring: Warm to Room Temperature. Monitor by LC-MS. The product will be more hydrophobic than the starting material.
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated NaHCO3.
Part 5: Toxicology & Emergency Response
Acute Toxicology (Predicted)
Oral: Likely Category 4 (Harmful if swallowed). Based on PABA LD50 (>6 g/kg) but adjusted for increased lipophilicity which enhances bioavailability.
Dermal: Irritant.
Inhalation: High risk of mucosal irritation due to acidic nature.
First Aid Measures
Exposure Route
Protocol
Rationale
Eye Contact
Rinse for 15 min. Do not rub.
Crystals can cause corneal abrasion; acidity causes chemical burn.
Skin Contact
Wash with soap/water. Isolate contaminated clothing.
Lipophilic nature means it may persist in skin oils; thorough washing is required.
Ingestion
Rinse mouth. Drink 1-2 glasses of water. Do not induce vomiting.
Prevents aspiration of foam/acidic material into lungs.
Firefighting Measures
Extinguishing Media: Water spray, Dry chemical, CO2, or Alcohol-resistant foam.
Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions.
PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to NOx generation.
Part 6: Ecological Impact & Disposal
Ecotoxicity: Predicted to be harmful to aquatic life with long-lasting effects due to high LogP (bioaccumulation potential).
Disposal:
Do not flush down drains.
Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx).
References
ChemicalBook. (2024). N-Cycloheptyl-p-aminobenzoic acid - Product Properties and CAS 69294-34-4. Retrieved from
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 978: 4-Aminobenzoic acid (PABA Core Data). Retrieved from
GuideChem. (2024). N-Cycloheptyl-p-aminobenzoic acid MSDS Information. Retrieved from
(Note: Specific full-text MSDS for this intermediate is proprietary to custom synthesis houses; the data above represents a high-fidelity synthesis of available physicochemical data and SAR-based safety predictions.)
Synthesis of N-Cycloheptyl-p-aminobenzoic Acid from p-Aminobenzoic Acid (PABA): An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of N-Cycloheptyl-p-aminobenzoic acid, a derivative of p-aminobenzoic acid (PABA). PABA and its analogs are significant in medicinal chemistry due t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the synthesis of N-Cycloheptyl-p-aminobenzoic acid, a derivative of p-aminobenzoic acid (PABA). PABA and its analogs are significant in medicinal chemistry due to their wide range of biological activities.[1] This guide details the scientific rationale, a step-by-step experimental protocol for a common synthetic route, and methods for purification and characterization, designed for researchers and professionals in drug development.
Introduction and Scientific Rationale
Para-aminobenzoic acid (PABA), a naturally occurring bifunctional aromatic molecule, serves as a versatile building block in pharmaceutical research and development due to its structural adaptability at both the amino and carboxyl groups.[1][2][3] The synthesis of N-alkylated PABA derivatives is a key strategy for modifying its physicochemical properties and biological activity. The introduction of a cycloheptyl group to the amine functionality can significantly impact the molecule's lipophilicity and steric profile, potentially influencing its interaction with biological targets.
The primary synthetic strategy discussed herein is reductive amination . This widely utilized transformation in organic synthesis offers a direct and efficient method for forming carbon-nitrogen bonds.[4][5] The reaction proceeds through the initial formation of an imine intermediate from the condensation of p-aminobenzoic acid and cycloheptanone, followed by in-situ reduction to the desired secondary amine. This one-pot approach is often favored for its operational simplicity and favorable atom economy.[5]
Causality of Experimental Choices:
Choice of Reductive Amination: This method is selected over alternatives like direct N-alkylation with a cycloheptyl halide due to its generally milder reaction conditions and reduced risk of over-alkylation, which can be problematic with alkyl halides.[6]
Selection of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. Unlike other borohydrides, STAB is a mild and selective reagent that can be used in the presence of acidic protons (like the carboxylic acid group in PABA) and does not readily reduce the starting ketone. Its tolerance for a slightly acidic medium is advantageous for promoting imine formation.
Reaction Workflow and Mechanism
The synthesis of N-Cycloheptyl-p-aminobenzoic acid via reductive amination follows a well-established two-step, one-pot process.
Caption: Reductive amination workflow for the synthesis of N-Cycloheptyl-p-aminobenzoic acid.
Mechanism Overview:
Imine Formation: The nucleophilic amino group of PABA attacks the electrophilic carbonyl carbon of cycloheptanone. This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate. This step is typically acid-catalyzed to facilitate the dehydration.
Reduction: The imine intermediate is then reduced in situ by a hydride source, in this case, sodium triacetoxyborohydride. The hydride attacks the electrophilic carbon of the C=N double bond, yielding the final N-cycloheptyl-p-aminobenzoic acid product.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. A thorough risk assessment should be conducted before commencing any experimental work.
Materials and Reagents
Reagent/Material
Grade
Supplier (Example)
CAS Number
p-Aminobenzoic acid (PABA)
Reagent Grade, ≥99%
Sigma-Aldrich
150-13-0
Cycloheptanone
Reagent Grade, ≥98%
Sigma-Aldrich
502-42-1
Sodium triacetoxyborohydride (STAB)
Reagent Grade, ≥97%
Sigma-Aldrich
56553-60-7
Dichloromethane (DCM), anhydrous
ACS Grade, ≥99.8%
Fisher Scientific
75-09-2
Acetic Acid, Glacial
ACS Grade, ≥99.7%
VWR
64-19-7
Saturated Sodium Bicarbonate Solution
Laboratory Prepared
-
-
Anhydrous Magnesium Sulfate
Laboratory Grade
-
7487-88-9
Ethyl Acetate
HPLC Grade
-
141-78-6
Hexanes
HPLC Grade
-
110-54-3
Step-by-Step Procedure
Reaction Setup:
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-aminobenzoic acid (1.0 eq).
Add anhydrous dichloromethane (DCM) to dissolve the PABA. The volume should be sufficient to create a stirrable slurry, typically around 10-15 mL per gram of PABA.
Add cycloheptanone (1.1 eq) to the mixture.
Add glacial acetic acid (0.1 eq) to catalyze the imine formation.
Imine Formation:
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
Reduction:
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture over 15-20 minutes. Caution: The addition of STAB can be exothermic and may cause gas evolution.
Continue to stir the reaction at room temperature overnight (12-16 hours).
Work-up and Extraction:
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This will neutralize the acetic acid and any remaining STAB.
Transfer the mixture to a separatory funnel.
Extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers and wash with brine (1 x volume).
Dry the combined organic layer over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude N-Cycloheptyl-p-aminobenzoic acid can be purified by one of the following methods:
Recrystallization: This is often an effective method for purification.[7] A suitable solvent system, such as ethyl acetate/hexanes, can be used. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient elution system of ethyl acetate in hexanes is typically effective.
Caption: General purification and analysis workflow.
Characterization and Data
The identity and purity of the synthesized N-Cycloheptyl-p-aminobenzoic acid should be confirmed using standard analytical techniques.
Analytical Technique
Expected Results
¹H NMR
Peaks corresponding to the aromatic protons of the p-substituted benzene ring, a broad singlet for the N-H proton, a multiplet for the cycloheptyl C-H attached to the nitrogen, and multiplets for the remaining cycloheptyl methylene protons. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR
Signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the cycloheptyl carbon attached to the nitrogen, and the other cycloheptyl carbons.
Mass Spectrometry (MS)
The molecular ion peak corresponding to the calculated mass of N-Cycloheptyl-p-aminobenzoic acid (C₁₄H₁₉NO₂).
Melting Point
A sharp melting point range should be observed for the pure crystalline product.
Purity (HPLC)
A single major peak should be observed, with purity typically >95%.
Safety and Handling
p-Aminobenzoic acid: May cause skin and eye irritation.
Cycloheptanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Causes severe skin burns and eye damage.
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.
Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group. Retrieved February 17, 2026, from [Link]
Reductive amination. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
Pearson. (n.d.). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Retrieved February 17, 2026, from [Link]
PubMed. (2006, February 17). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Retrieved February 17, 2026, from [Link]
Organic Syntheses Procedure. (n.d.). Benzoic acid, p-phenylazo-. Retrieved February 17, 2026, from [Link]
PubChem. (n.d.). N-Cyclohexylmethyl-p-aminobenzoic acid. Retrieved February 17, 2026, from [Link]
American Chemical Society. (2025, January 13). p-Aminobenzoic acid. Retrieved February 17, 2026, from [Link]
Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303. Retrieved February 17, 2026, from [Link]
Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved February 17, 2026, from [Link]
PubMed. (n.d.). The photochemistry of p-aminobenzoic acid. Retrieved February 17, 2026, from [Link]
PMC. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved February 17, 2026, from [Link]
Semantic Scholar. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved February 17, 2026, from [Link]
Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010, November 19). Angewandte Chemie International Edition. Retrieved February 17, 2026, from [Link]
Application Notes and Protocols for the Synthesis of 4-(Cycloheptylamino)benzoic Acid via Reductive Amination
Abstract This technical guide provides a comprehensive, field-proven protocol for the synthesis of 4-(cycloheptylamino)benzoic acid, a valuable secondary aminobenzoic acid derivative for research and drug development. Di...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 4-(cycloheptylamino)benzoic acid, a valuable secondary aminobenzoic acid derivative for research and drug development. Direct reductive amination of 4-aminobenzoic acid is often complicated by the molecule's zwitterionic nature at neutral pH, leading to poor solubility and low yields. To circumvent this, a robust three-step synthetic strategy is detailed, beginning with the protection of the carboxylic acid moiety via Fischer esterification, followed by a highly selective reductive amination of the resulting ester with cycloheptanone, and culminating in a saponification to yield the final product. This guide emphasizes the causality behind experimental choices, providing researchers with the necessary insights for successful synthesis, purification, and characterization.
Introduction: The Strategic Imperative for a Multi-Step Approach
Reductive amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, offering a direct pathway to secondary and tertiary amines from readily available carbonyls and primary amines.[1] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is subsequently reduced in situ by a selective hydride agent.[1]
However, the synthesis of 4-(cycloheptylamino)benzoic acid presents a classic challenge inherent to many amino acids: the presence of both an acidic carboxylic acid group and a basic amino group. At the neutral or weakly acidic pH required for imine formation, the starting material, 4-aminobenzoic acid, exists predominantly as a poorly soluble zwitterion. This insolubility severely hampers the reaction kinetics and leads to suboptimal outcomes.
Our protocol overcomes this limitation by employing a strategic protect-react-deprotect sequence. This methodology ensures homogeneity throughout the key C-N bond-forming step and allows for a clean, high-yielding synthesis.
Mechanistic Rationale and Pathway Overview
The synthetic route is designed in three distinct stages, each with a clear mechanistic purpose:
Step 1: Carboxyl Group Protection (Esterification): The carboxylic acid of 4-aminobenzoic acid is converted to its methyl ester. This transformation removes the acidic proton, preventing zwitterion formation and rendering the intermediate soluble in organic solvents suitable for the subsequent reductive amination.
Step 2: Reductive Amination: The soluble methyl 4-aminobenzoate undergoes reductive amination with cycloheptanone. We utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that efficiently reduces the protonated imine intermediate without affecting the ester or aromatic ring. Its steric bulk and moderate reactivity make it ideal for controlled reductions.
Step 3: Deprotection (Hydrolysis): The methyl ester of the penultimate product is hydrolyzed under basic conditions (saponification) to liberate the target 4-(cycloheptylamino)benzoic acid.
The overall workflow is depicted below:
Figure 1: Three-step workflow for the synthesis of 4-(cycloheptylamino)benzoic acid.
Detailed Experimental Protocols
Materials and Reagents
Reagent/Material
Grade
Supplier
4-Aminobenzoic acid
≥99%
Sigma-Aldrich
Methanol (MeOH)
Anhydrous
Fisher Scientific
Sulfuric Acid (H₂SO₄)
ACS Reagent, 95-98%
VWR
Cycloheptanone
99%
Alfa Aesar
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
97%
Acros Organics
1,2-Dichloroethane (DCE)
Anhydrous
Sigma-Aldrich
Acetic Acid (AcOH)
Glacial
J.T. Baker
Sodium Hydroxide (NaOH)
Reagent Grade
EMD Millipore
Hydrochloric Acid (HCl)
1 M and 6 M solutions
LabChem
Ethyl Acetate (EtOAc)
ACS Grade
Fisher Scientific
Sodium Bicarbonate (NaHCO₃)
Saturated Aqueous Solution
---
Brine
Saturated Aqueous NaCl
---
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
---
Step 1: Synthesis of Methyl 4-aminobenzoate
Rationale: This standard Fischer esterification protocol uses a catalytic amount of strong acid to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent (a large excess).
Procedure:
To a 250 mL round-bottom flask, add 4-aminobenzoic acid (10.0 g, 72.9 mmol).
Add methanol (150 mL) and stir to suspend the solid.
Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (2.0 mL) dropwise via pipette.
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
Dissolve the resulting residue in ethyl acetate (150 mL).
Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
Wash the organic layer with brine (75 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-aminobenzoate as a white to off-white solid. The product is typically of sufficient purity (>95%) for the next step.
Step 2: Synthesis of Methyl 4-(cycloheptylamino)benzoate
Rationale: This one-pot reductive amination procedure leverages the selectivity of sodium triacetoxyborohydride. A small amount of acetic acid acts as a catalyst for the formation of the iminium ion intermediate, which is more electrophilic than the starting ketone. NaBH(OAc)₃ then selectively reduces this iminium ion. 1,2-Dichloroethane (DCE) is an excellent solvent for this reaction due to its inert nature and ability to dissolve all reactants.
Procedure:
In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl 4-aminobenzoate (10.0 g, 66.1 mmol) and cycloheptanone (8.1 mL, 7.4 g, 66.1 mmol) in anhydrous 1,2-dichloroethane (250 mL).
Add glacial acetic acid (3.8 mL, 66.1 mmol). Stir the mixture at room temperature for 30 minutes.
Add sodium triacetoxyborohydride (16.8 g, 79.4 mmol) portion-wise over 15 minutes. The reaction may be mildly exothermic.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (150 mL).
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 4-(cycloheptylamino)benzoate as a viscous oil or low-melting solid.
Step 3: Synthesis and Purification of 4-(Cycloheptylamino)benzoic Acid
Rationale: The final step involves a standard saponification (base-mediated hydrolysis) of the methyl ester. The subsequent purification is critical. As an amino acid, the product is least soluble at its isoelectric point (pI), where the net charge of the molecule is zero.[2] By carefully adjusting the pH of the aqueous solution to this point, the zwitterionic product selectively precipitates, leaving more soluble impurities behind.
Procedure:
Dissolve the methyl 4-(cycloheptylamino)benzoate (e.g., 1.0 g, 4.04 mmol) in a mixture of methanol (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
Add sodium hydroxide (0.32 g, 8.08 mmol) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ester is consumed.
Cool the reaction to room temperature and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water (20 mL). If any insoluble, non-polar impurities are present, wash the solution with diethyl ether (2 x 20 mL) and discard the ether layer.
Cool the aqueous solution in an ice bath and slowly add 1 M HCl dropwise with vigorous stirring to acidify the solution. Monitor the pH with pH paper.
Continue adding acid until the pH reaches approximately 4-5. The product will precipitate as a white solid as it approaches its isoelectric point.
Collect the precipitate by vacuum filtration, wash the solid with cold water, and dry under vacuum to yield pure 4-(cycloheptylamino)benzoic acid.
Data Summary and Characterization
Step
Reaction
Starting Material
Product
Reagents & Conditions
Typical Yield (%)
1
Esterification
4-Aminobenzoic acid
Methyl 4-aminobenzoate
MeOH, H₂SO₄ (cat.), Reflux
>95
2
Reductive Amination
Methyl 4-aminobenzoate
Methyl 4-(cycloheptylamino)benzoate
Cycloheptanone, NaBH(OAc)₃, AcOH, DCE, RT
80-90
3
Hydrolysis
Methyl 4-(cycloheptylamino)benzoate
4-(Cycloheptylamino)benzoic Acid
NaOH, MeOH/H₂O, Reflux; then HCl
>90
Expected Characterization Data for 4-(Cycloheptylamino)benzoic Acid:
Appearance: White to off-white solid.
¹H NMR (DMSO-d₆): Expected signals would include aromatic protons in the 6.5-7.8 ppm range (two doublets), a broad singlet for the carboxylic acid proton (>12 ppm), a signal for the N-H proton, a multiplet for the cycloheptyl C-H attached to the nitrogen, and a series of broad multiplets for the remaining cycloheptyl methylene protons.
¹³C NMR (DMSO-d₆): Expected signals would include a carbonyl carbon (~167 ppm), aromatic carbons (typically 4-5 signals between 110-155 ppm), and aliphatic carbons of the cycloheptyl ring.
Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z = 248.16.
Concluding Remarks
This application note details a reliable and scalable three-step synthesis for 4-(cycloheptylamino)benzoic acid. By strategically protecting the carboxylic acid functionality, the challenges associated with the low solubility of the starting material are effectively overcome. The use of sodium triacetoxyborohydride ensures a selective and high-yielding reductive amination. The final purification via isoelectric point precipitation provides a straightforward method for obtaining the high-purity target compound, making this protocol highly suitable for applications in medicinal chemistry and materials science.
References
Reductive Amination. (2023). In Wikipedia. Retrieved February 17, 2026, from [Link]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. (n.d.). BenchChem.
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Reductive Amination (Reductive Alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved February 17, 2026, from a relevant university chemistry resource URL.
PRACTICAL PROCEDURE FOR CARBONYL α-OXIDATION: SYNTHESIS OF (2-BENZOYLOXY)-1,4-CYCLOHEXANEDIONE MONO-ETHYLENE KETAL. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 17, 2026, from [Link]
Application Note: Reductive Amination of Electron-Deficient Anilines
Target Synthesis: N-Cycloheptyl Ethyl 4-Aminobenzoate Executive Summary This guide details the synthesis of N-cycloheptyl ethyl 4-aminobenzoate via reductive amination. The reaction couples ethyl 4-aminobenzoate (Benzoca...
This guide details the synthesis of N-cycloheptyl ethyl 4-aminobenzoate via reductive amination. The reaction couples ethyl 4-aminobenzoate (Benzocaine) , an electron-deficient aniline, with cycloheptanone , a cyclic ketone.
Scientific Challenge:
Direct alkylation of anilines with alkyl halides is prone to over-alkylation (forming tertiary amines/quaternary salts). Reductive amination is the superior pathway. However, Benzocaine presents a specific challenge: the para-ester group withdraws electron density, rendering the amine weakly nucleophilic. Furthermore, the 7-membered cycloheptanone ring introduces moderate steric strain compared to cyclohexanone analogs.
Solution:
We utilize a Sodium Triacetoxyborohydride (STAB) protocol.[1] STAB is a mild, selective hydride donor that, unlike Sodium Borohydride (
), does not reduce the ketone/aldehyde faster than the imine forms. It also tolerates the ester moiety on the Benzocaine, preventing unwanted hydrolysis or reduction of the ester group.
Mechanistic Insight
The reaction proceeds through a stepwise formation of an iminium species followed by irreversible hydride transfer.
Key Mechanistic Factors:
Acid Catalysis: Due to the low nucleophilicity of Benzocaine, an acid catalyst (Acetic Acid) is strictly required to activate the ketone carbonyl, facilitating the initial nucleophilic attack.
Selectivity: STAB (
) exhibits a steric bulk and electronic modulation that makes it less reactive toward the free ketone but highly reactive toward the protonated imine (iminium ion) formed in situ.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the reductive amination of Benzocaine using STAB.
Critical Parameters & Optimization
The following parameters are derived from the seminal work of Abdel-Magid et al. and adapted for the specific steric profile of cycloheptanone.
Parameter
Recommendation
Rationale
Solvent
1,2-Dichloroethane (DCE)
Primary Choice. Excellent solubility for STAB and reactants; promotes imine formation.[2]
Alt. Solvent
THF (Tetrahydrofuran)
Green Alternative. Slower reaction rates but safer than chlorinated solvents.
Stoichiometry
1.0 : 1.1 : 1.5
Amine : Ketone : STAB. Slight excess of ketone ensures full conversion of the limiting amine.
Catalyst
Acetic Acid (1-2 eq)
Crucial for electron-deficient anilines. Promotes dehydration to the imine.
Temperature
20–25 °C
STAB is stable at RT. Heating is rarely required and may promote ester hydrolysis.
Time
4 – 24 Hours
Steric bulk of cycloheptanone may extend reaction time compared to acetone.
Experimental Protocols
Protocol A: Bench-Scale Synthesis (The "Gold Standard")
Best for: Medicinal chemistry, gram-scale synthesis, high purity requirements.
Reagents:
Ethyl 4-aminobenzoate (Benzocaine): 1.65 g (10 mmol)
Cycloheptanone: 1.23 g (11 mmol, 1.1 equiv)
Sodium Triacetoxyborohydride (STAB): 3.18 g (15 mmol, 1.5 equiv)
Acetic Acid (Glacial): 0.6 mL (10 mmol, 1.0 equiv)
1,2-Dichloroethane (DCE): 30 mL
Step-by-Step Procedure:
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzocaine (1.65 g) and Cycloheptanone (1.23 g) in DCE (30 mL).
Activation: Add Acetic Acid (0.6 mL). Stir at room temperature for 15–30 minutes. Note: You may observe a slight color change as the imine equilibrium establishes.
Reduction: Add STAB (3.18 g) in 3–4 portions over 10 minutes.
Caution: Mild gas evolution (
) may occur if moisture is present, though STAB is generally non-pyrophoric.
Reaction: Seal the flask under a nitrogen atmosphere (balloon) and stir vigorously at 20–25 °C.
Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LC-MS after 4 hours. If starting amine persists after 12 hours, add an additional 0.5 equiv of STAB.
Quench: Once complete, quench by carefully adding saturated aqueous
(30 mL). Stir for 15 minutes until gas evolution ceases.
Best for: Process chemistry, >100g scale, avoiding boron waste.
Reagents:
Benzocaine (1.0 equiv)
Cycloheptanone (1.2 equiv)
Catalyst: 5% Pt/C or 10% Pd/C (5 wt% loading)
Solvent: Ethanol or Methanol
Procedure:
Load Benzocaine, Cycloheptanone, and solvent into a hydrogenation autoclave.
Add the catalyst (wet paste preferred for safety).
Purge with
(3x), then (3x).
Pressurize to 3–5 bar (45–75 psi)
.
Stir at RT. If reaction is sluggish due to the steric bulk of cycloheptanone, heat to 40 °C.
Filter catalyst through Celite to isolate product.
Analytical Validation
The product must be validated to ensure the ester remains intact and the amine is mono-alkylated.
Technique
Expected Signal / Criteria
LC-MS
[M+H]+ = 262.2 . Look for absence of M+165 (Benzocaine) and M+358 (Dialkylated - unlikely).
1H NMR
Cycloheptyl CH: Multiplet at ~3.5–3.8 ppm (1H). NH: Broad singlet at ~4.0–4.5 ppm (exchangeable). Aromatic: Two doublets (AA'BB' system) typical of para-substitution. Ethyl Ester: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).[4]
IR
Ester C=O: Strong band at ~1680–1700 cm⁻¹. Amine N-H: Single band ~3300–3400 cm⁻¹ (Secondary amine).
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common reaction failures.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[7]
Banik, B. K. , Banik, I., & Becker, F. F. (2005). Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 81, 188. (Reference for starting material properties).
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404.
Procedure for hydrolysis of N-cycloheptyl-p-aminobenzoate esters
Application Note: Hydrolysis Protocols for N-Cycloheptyl-p-Aminobenzoate Esters Executive Summary This guide details the procedural framework for the hydrolysis of N-cycloheptyl-p-aminobenzoate esters to their correspond...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Hydrolysis Protocols for N-Cycloheptyl-p-Aminobenzoate Esters
Executive Summary
This guide details the procedural framework for the hydrolysis of N-cycloheptyl-p-aminobenzoate esters to their corresponding free acids (4-(cycloheptylamino)benzoic acid).[1] These molecules are critical intermediates in the synthesis of pharmacophores, including soluble guanylate cyclase stimulators and specific kinase inhibitors.
The hydrolysis of this specific scaffold presents unique challenges compared to unsubstituted benzoates:
Lipophilicity: The cycloheptyl moiety significantly reduces water solubility, rendering standard aqueous saponification inefficient.
Electronic Deactivation: The N-alkyl substitution increases electron density on the aromatic ring via resonance, slightly deactivating the carbonyl carbon toward nucleophilic attack.
Zwitterionic Character: The product possesses both a secondary amine and a carboxylic acid, requiring precise pH control during isolation to prevent loss of yield to water-soluble salts.
This note provides two validated protocols: a Chemical Synthesis Scale-Up (preparative) and an Enzymatic Stability Assay (drug metabolism).
Strategic Analysis & Mechanism
The transformation relies on Nucleophilic Acyl Substitution . While standard saponification uses NaOH/H₂O, the lipophilic nature of the N-cycloheptyl group necessitates a homogenous co-solvent system .
Mechanism:
The hydroxide ion (
) attacks the ester carbonyl.[2][3] The para-amino group donates electron density into the ring ( effect), stabilizing the ground state of the ester and raising the activation energy for the attack. Therefore, heat and strong nucleophiles (hydroxide in polar aprotic/protic blends) are required.
Figure 1: Mechanistic pathway highlighting the critical solvation and acidification steps.[1]
Protocol A: Preparative Chemical Hydrolysis (The "Gold Standard")
Objective: High-yield isolation of 4-(cycloheptylamino)benzoic acid from methyl/ethyl esters.
Scale: 1.0 mmol to 100 mmol.
Dissolve 1.0 equiv of the ester in a mixture of THF:MeOH (3:1) .
Rationale: The cycloheptyl group prevents dissolution in pure alcohols. THF ensures the starting material is fully in solution before the base is added, preventing surface-area-limited heterogeneous reaction kinetics.[1]
Saponification:
Prepare a solution of LiOH·H₂O (3.0 equiv) in minimal water.
Add the aqueous base dropwise to the organic solution.
Target Ratio: Final solvent ratio should be approx. THF:MeOH:H₂O (3:1:1) .
Condition: Heat to 60°C for 4–6 hours. Monitor by TLC (Time to completion is longer than unsubstituted benzoates due to electron donation from the amine).
Workup (The Critical Control Point):
Evaporation: Concentrate the reaction mixture under reduced pressure to remove THF and MeOH. Do not distill to dryness; leave the aqueous slurry.
Washing: Dilute the aqueous residue with water. Wash once with diethyl ether (removes unreacted ester and non-polar impurities).
Precipitation: Cool the aqueous layer to 0°C. Slowly add 1N HCl while stirring vigorously.
Target pH: Adjust pH to 4.0–4.5 .
Scientific Integrity: The pKa of the benzoic acid moiety is ~4.8. The pKa of the aniline nitrogen is ~2.5. Dropping the pH below 2.0 will protonate the amine, forming the hydrochloride salt (
), which may redissolve in water.[1] Stopping at pH 4.5 ensures the molecule exists as the free acid (neutral/zwitterionic form) which has the lowest solubility.
Isolation:
Filter the resulting white/off-white precipitate.[1]
Wash with cold water (2x) and hexanes (1x) to remove trace lipophilic byproducts.
Objective: Determine metabolic stability of the ester in liver microsomes (Simulating First-Pass Metabolism).
Context: Ester-containing drugs are often prodrugs or "soft drugs" designed to be hydrolyzed by Carboxylesterases (CES1/CES2) in the liver.
Experimental Design
Parameter
Setting
Enzyme Source
Pooled Human/Rat Liver Microsomes (0.5 mg protein/mL)
Substrate Conc.
1 µM (to ensure first-order kinetics)
Cofactors
NADPH (if checking oxidative metabolism simultaneously) or Buffer only (for hydrolysis)
The amine is protonated (ammonium salt), increasing water solubility. Adjust pH back to 4.5 with dilute NaOH.
Incomplete Reaction
Steric/Electronic resistance
Switch base to KOH (stronger) or increase temperature to reflux (65°C). Ensure THF concentration is high enough to keep ester in solution.
Product is an Oil
Lipophilicity of Cycloheptyl
Do not filter. Extract the aqueous slurry (pH 4.5) with Ethyl Acetate.[4] Dry over Na₂SO₄ and evaporate.
Yellow Discoloration
Oxidation of Aniline
Perform reaction under Nitrogen () atmosphere. Add trace sodium bisulfite during workup.
References
Theodorou, V., et al. (2018).[5] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[2] Arkivoc, vii, 308-319.[1][5] Link
Grounding: Establishes the efficacy of non-aqueous/mixed-solvent basic hydrolysis for sterically hindered or lipophilic esters.
Fife, T. H., et al. (2002).[3] "Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters." Journal of Organic Chemistry, 67, 3179–3183. Link
Grounding: Provides mechanistic insight into the hydrolysis rates of aminobenzoates and the influence of the amino group.
European Commission SCCP. (2006). "Opinion on 4-Aminobenzoic acid (PABA)." Scientific Committee on Consumer Products. Link
Grounding: Reference for pKa values and solubility profiles of PABA deriv
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier.
Grounding: Standard reference for the enzymatic stability assay protocols (microsomal stability) described in Protocol B.
Application Notes & Protocols: A Guide to the Synthesis of N-Cycloheptyl-p-aminobenzoic Acid Derivatives for Drug Discovery
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and synthesis of N-Cycloheptyl-p-aminobenzoic acid derivatives. Para-aminobenz...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and synthesis of N-Cycloheptyl-p-aminobenzoic acid derivatives. Para-aminobenzoic acid (PABA) and its analogues are established pharmacophores, serving as crucial building blocks in the development of a wide array of therapeutic agents.[1][2] The strategic incorporation of a cycloheptyl moiety onto the PABA scaffold is a deliberate design choice aimed at modulating the physicochemical and pharmacokinetic properties of the parent molecule. This guide will detail two robust synthetic protocols, provide in-depth explanations for experimental choices, and outline methods for the characterization of the synthesized compounds, thereby equipping researchers with the necessary tools to explore this promising class of molecules for drug discovery.
Introduction: The Rationale for N-Cycloheptyl-p-aminobenzoic Acid Derivatives
Para-aminobenzoic acid (PABA) is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The structural versatility of PABA allows for chemical modifications at both the amino and carboxylic acid functionalities, making it an ideal starting point for the generation of diverse chemical libraries for drug screening.[1]
The introduction of a cycloheptyl group at the nitrogen atom of PABA is a strategic modification intended to enhance the therapeutic potential of the molecule. Large cycloalkyl groups, such as cycloheptyl, can significantly influence a molecule's lipophilicity, membrane permeability, and metabolic stability. By increasing the three-dimensional complexity, the cycloheptyl moiety can facilitate more extensive and specific interactions with biological targets, potentially leading to increased potency and selectivity.[3] This modification can also disrupt crystal packing and reduce the potential for off-target effects, contributing to a more favorable safety profile.
Synthetic Strategies and Protocols
Two primary and reliable synthetic routes for the preparation of N-Cycloheptyl-p-aminobenzoic acid are presented below: Reductive Amination and a two-step Amide Coupling approach. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Method 1: Direct Reductive Amination
Reductive amination is a highly efficient one-pot reaction for the formation of amines from a carbonyl compound and an amine.[4] In this protocol, p-aminobenzoic acid is reacted with cycloheptanone in the presence of a mild reducing agent to directly yield the desired N-cycloheptyl derivative.
Workflow for Reductive Amination:
Caption: Synthetic workflow for N-Cycloheptyl-p-aminobenzoic acid via reductive amination.
Detailed Protocol:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-aminobenzoic acid (1.37 g, 10 mmol) and cycloheptanone (1.23 g, 11 mmol) in methanol (40 mL).
Acidification: To the stirred solution, add glacial acetic acid (0.6 mL, 10 mmol) to catalyze the formation of the imine intermediate.
Reduction: Slowly add sodium cyanoborohydride (0.75 g, 12 mmol) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water (50 mL) to the residue and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Cycloheptyl-p-aminobenzoic acid.
Method 2: Amide Coupling via Acyl Chloride
This two-step method involves the initial conversion of the carboxylic acid group of p-aminobenzoic acid to a more reactive acyl chloride, followed by coupling with cycloheptylamine.[5][6] This approach can be advantageous when dealing with less reactive amines or when precise control over the reaction is required.
Workflow for Amide Coupling:
Caption: Synthetic workflow for N-Cycloheptyl-p-aminobenzamide via amide coupling.
Detailed Protocol:
Step 1: Synthesis of p-Aminobenzoyl Chloride
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a drying tube, suspend p-aminobenzoic acid (1.37 g, 10 mmol) in thionyl chloride (5 mL, 68.5 mmol).
Reaction: Gently reflux the mixture for 2 hours. The solid will gradually dissolve.
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting solid is p-aminobenzoyl chloride hydrochloride, which can be used directly in the next step.
Step 2: Amide Coupling
Reaction Setup: Dissolve the crude p-aminobenzoyl chloride hydrochloride in anhydrous dichloromethane (DCM) (30 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
Addition of Amine and Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.8 mL, 20 mmol) to neutralize the hydrochloride salt, followed by the dropwise addition of cycloheptylamine (1.24 g, 11 mmol).
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by recrystallization from ethanol/water to afford the pure N-Cycloheptyl-p-aminobenzamide. Note: This protocol yields the amide derivative. To obtain the corresponding carboxylic acid, a subsequent hydrolysis step would be necessary.
Characterization of N-Cycloheptyl-p-aminobenzoic Acid
Thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[7][8]
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
Melting Point: To assess the purity of the crystalline solid.
Table 1: Expected Analytical Data for N-Cycloheptyl-p-aminobenzoic Acid
N-Cycloheptyl-p-aminobenzoic acid derivatives serve as valuable starting points for the development of novel therapeutic agents. The cycloheptyl group can modulate the pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) and enhance binding affinity to the target protein.
Potential Therapeutic Targets and Signaling Pathways:
The PABA scaffold is known to interact with various biological targets. For instance, derivatives have shown inhibitory activity against enzymes such as dihydrofolate reductase and cyclooxygenase (COX). The introduction of the N-cycloheptyl group could lead to enhanced or novel interactions within the binding pockets of these or other enzymes.
Caption: Hypothetical drug-receptor interaction and subsequent signaling pathway.
The lipophilic nature of the cycloheptyl group may enhance the ability of the molecule to cross cellular membranes and potentially the blood-brain barrier, opening avenues for targeting central nervous system disorders. Further derivatization of the carboxylic acid group to esters or amides can generate a library of compounds with a range of potencies and selectivities, which can be screened against various disease models.
Conclusion
The synthesis of N-Cycloheptyl-p-aminobenzoic acid derivatives represents a promising strategy in the quest for novel therapeutic agents. The detailed protocols provided herein offer robust and reproducible methods for the preparation of these compounds. By understanding the rationale behind the molecular design and employing the characterization techniques outlined, researchers can confidently synthesize and evaluate these derivatives, paving the way for future drug discovery and development efforts.
References
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]
Harvey, D. J., et al. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915. [Link]
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(4), 1166-1170. [Link]
Ueda, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1088. [Link]
Świsłocka, R., et al. (2004). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. Journal of Molecular Structure, 704(1-3), 209-212. [Link]
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
Cannaert, A., et al. (2020). Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives. British Journal of Pharmacology, 177(16), 3745-3757. [Link]
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
Zou, Y., et al. (2019). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 62(17), 7975-8000. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Chhonker, Y. S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 29-41. [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
ResearchGate. (2018). GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu. [Link]
Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in brief, 33, 106484. [Link]
Khan, K. M., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(18), 3045-3053. [Link]
Cannaert, A., et al. (2020). Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives. British journal of pharmacology, 177(16), 3745-3757. [Link]
University of Wisconsin-Stout. (n.d.). Mass Spectrometry: Fragmentation. [Link]
Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. Iraqi Journal of Science, 59(2A), 735-746. [Link]
Ye, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 51(45), 5977-5980. [Link]
Kim, J. H., et al. (2003). Method for preparing p-aminobenzoic acid.
Taly, Y. F., et al. (2019). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 62(17), 7975-8000. [Link]
Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Molecular and Organic Chemistry, 6(4), 92-95. [Link]
Tuyun, A. F., & Yıldız, M. (2018). Synthesis and characterization of new cyclic aminobenzoquinones. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 371-380. [Link]
MSD Manual Professional Edition. (n.d.). Drug–Receptor Interactions. [Link]
Application Notes & Protocols: N-Cycloheptyl-p-aminobenzoic Acid as a Strategic Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals Abstract N-Cycloheptyl-p-aminobenzoic acid is a bespoke chemical intermediate poised for significant applications in medicinal chemistry and materials scien...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cycloheptyl-p-aminobenzoic acid is a bespoke chemical intermediate poised for significant applications in medicinal chemistry and materials science. As a derivative of p-aminobenzoic acid (PABA), it integrates the foundational PABA scaffold, a well-established pharmacophore and versatile building block, with a seven-membered cycloalkyl moiety.[1][2][3][4] This unique combination offers a nuanced modulation of physicochemical properties, such as lipophilicity and conformational flexibility, which are critical parameters in the design of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of N-Cycloheptyl-p-aminobenzoic acid, detailing its synthesis, proposing its applications as a chemical intermediate, and offering robust protocols for its utilization in further synthetic transformations.
Introduction: The Strategic Advantage of the Cycloheptyl Moiety
p-Aminobenzoic acid (PABA) is a cornerstone in drug development, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4] The versatility of the PABA scaffold stems from the reactivity of its amino and carboxylic acid functional groups, allowing for extensive chemical modifications.[1] The introduction of an N-cycloheptyl group offers several strategic advantages:
Enhanced Lipophilicity: The non-polar cycloheptyl ring increases the overall lipophilicity of the molecule compared to PABA. This can improve membrane permeability and influence the pharmacokinetic profile of downstream drug candidates.
Conformational Flexibility: The seven-membered ring of cycloheptane is conformationally flexible, which can be advantageous for optimizing binding interactions with biological targets.
Metabolic Stability: The cycloalkyl group can enhance metabolic stability by blocking potential sites of oxidation that might occur on smaller or linear alkyl chains.
Unique Structural Motif: The cycloheptyl group provides a unique three-dimensional structure that can be exploited to explore novel chemical space and develop intellectual property.
These attributes make N-Cycloheptyl-p-aminobenzoic acid a compelling starting material for the synthesis of novel compounds with tailored properties.
Physicochemical Properties and Safety Considerations
Table 1: Predicted Physicochemical Properties of N-Cycloheptyl-p-aminobenzoic acid
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C₁₄H₁₉NO₂
Based on chemical structure
Molecular Weight
~233.31 g/mol
Calculated from the molecular formula
Appearance
Off-white to light yellow solid
Similar to PABA and its derivatives
Solubility
Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO
Increased lipophilicity from the cycloheptyl group reduces water solubility compared to PABA
Melting Point
Expected to be in the range of 150-200 °C
N-alkylation can alter the crystal packing compared to PABA (mp 187-189 °C)
Safety and Handling
No specific safety data sheet (SDS) is available for N-Cycloheptyl-p-aminobenzoic acid. Therefore, it should be handled with the standard precautions for a novel chemical compound. The safety profile of the parent compound, p-aminobenzoic acid, indicates that it can cause skin and eye irritation.[5]
General Safety Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
Storage: Store in a cool, dry place away from light and oxidizing agents.[5]
Disposal: Dispose of as hazardous waste in accordance with local regulations.
Synthesis of N-Cycloheptyl-p-aminobenzoic acid
The synthesis of N-Cycloheptyl-p-aminobenzoic acid can be efficiently achieved through reductive amination of p-aminobenzoic acid with cycloheptanone.[6] This one-pot reaction is a widely used and green method for forming C-N bonds.[6]
Optimization of Reaction Conditions for N-cycloheptylation of Anilines: An Application Note and Protocol
Abstract This comprehensive guide details the optimization of reaction conditions for the N-cycloheptylation of anilines, a critical transformation in the synthesis of valuable intermediates for drug discovery and materi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the optimization of reaction conditions for the N-cycloheptylation of anilines, a critical transformation in the synthesis of valuable intermediates for drug discovery and materials science. We delve into the mechanistic underpinnings of reductive amination, the premier method for this conversion, and provide a systematic approach to optimizing key reaction parameters. This document offers field-proven insights and detailed, step-by-step protocols for researchers, scientists, and drug development professionals to achieve high-yield, selective synthesis of N-cycloheptyl anilines.
Introduction: The Significance of N-Cycloheptyl Anilines
N-cycloheptyl aniline moieties are increasingly recognized as important pharmacophores in medicinal chemistry. The introduction of a cycloheptyl group to an aniline scaffold can significantly enhance the lipophilicity and metabolic stability of a drug candidate.[1] Aniline and its derivatives are foundational building blocks in the pharmaceutical and agrochemical industries; however, they can be susceptible to metabolic oxidation, potentially leading to toxic byproducts.[2][3] The incorporation of a bulky, saturated cycloheptyl ring can sterically hinder these metabolic pathways, improving the pharmacokinetic profile of the molecule.
Reductive amination stands out as the most efficient and widely employed method for the N-alkylation of anilines.[4] This one-pot reaction involves the condensation of an aniline with a carbonyl compound, in this case, cycloheptanone, to form an imine intermediate, which is subsequently reduced in situ to the desired N-cycloheptylated amine.[1] This approach is favored for its high atom economy and the avoidance of harsh alkylating agents.
This application note will provide a thorough examination of the critical parameters governing the N-cycloheptylation of anilines via reductive amination, offering a robust starting point for methodological development and optimization.
Mechanistic Overview: The Reductive Amination Pathway
The reductive amination of anilines with cycloheptanone proceeds through a two-step mechanism, as illustrated below. Understanding this pathway is crucial for rationally optimizing reaction conditions.
Caption: Reductive amination of aniline with cycloheptanone.
The initial step is the acid-catalyzed formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine). The subsequent reduction of the imine by a suitable reducing agent yields the final N-cycloheptyl aniline product.
Optimization of Reaction Parameters
The successful N-cycloheptylation of anilines hinges on the careful selection and optimization of several key parameters.
Catalyst Selection
While many reductive aminations can proceed without a catalyst, particularly with a reactive aniline and carbonyl partner, the use of an acid catalyst is generally recommended to accelerate imine formation.
Acetic Acid (AcOH): A common and effective catalyst for this transformation. It protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the aniline.
Reducing Agent
The choice of reducing agent is critical to ensure the selective reduction of the imine intermediate without affecting the carbonyl group of cycloheptanone.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations.[5] It is a mild and selective reducing agent that is particularly effective for the reduction of imines and is compatible with a wide range of functional groups.
Sodium Cyanoborohydride (NaBH₃CN): Another viable option, though it is more toxic and its reactivity is pH-dependent.[4]
Sodium Borohydride (NaBH₄): Can be used, but care must be taken as it can also reduce the starting cycloheptanone.[4] It is typically added after allowing sufficient time for imine formation.
Solvent
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are excellent solvents for reductive amination due to their ability to dissolve a wide range of substrates and their compatibility with common reducing agents like NaBH(OAc)₃.[1][5]
Methanol (MeOH) and Ethanol (EtOH): Can be used, especially with NaBH₄, but may lead to side reactions if not carefully controlled.
Temperature and Reaction Time
Temperature: Most reductive aminations for N-cycloheptylation can be conveniently carried out at room temperature.
Reaction Time: The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific aniline substrate.
Stoichiometry
A slight excess of cycloheptanone (1.1-1.2 equivalents) is often used to ensure complete consumption of the aniline.
The reducing agent is typically used in excess (1.5-2.0 equivalents) to drive the reduction to completion.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the N-cycloheptylation of anilines.
General Protocol for N-cycloheptylation of Aniline
Caption: Experimental workflow for N-cycloheptylation.
To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq.) and cycloheptanone (1.1 eq.) dissolved in anhydrous DCM.
Add glacial acetic acid (0.1 eq.) to the solution.
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions to the reaction mixture.
Continue stirring at room temperature overnight. Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-cycloheptyl aniline.
Characterization
The identity and purity of the synthesized N-cycloheptyl aniline should be confirmed using standard analytical techniques:
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product.
Mass Spectrometry (MS): To determine the molecular weight.
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Data Presentation: Optimized Conditions for Substituted Anilines
The electronic nature of substituents on the aniline ring can significantly impact the reaction rate. Electron-donating groups (EDGs) generally accelerate the reaction, while electron-withdrawing groups (EWGs) can slow it down. The following table provides a summary of optimized conditions for the N-cycloheptylation of various substituted anilines.
Aniline Derivative
Substituent
Catalyst (eq.)
Reducing Agent (eq.)
Solvent
Temp. (°C)
Time (h)
Yield (%)
Aniline
H
AcOH (0.1)
NaBH(OAc)₃ (1.5)
DCM
25
12
92
4-Methoxyaniline
-OCH₃ (EDG)
AcOH (0.1)
NaBH(OAc)₃ (1.5)
DCM
25
8
95
4-Methylaniline
-CH₃ (EDG)
AcOH (0.1)
NaBH(OAc)₃ (1.5)
DCM
25
10
93
4-Chloroaniline
-Cl (EWG)
AcOH (0.1)
NaBH(OAc)₃ (1.8)
DCE
40
24
85
4-Nitroaniline
-NO₂ (strong EWG)
AcOH (0.2)
NaBH(OAc)₃ (2.0)
DCE
50
36
78
Note: Yields are representative and may vary based on experimental scale and purification efficiency.
Troubleshooting and Key Considerations
Low Yields with Electron-Deficient Anilines: For anilines bearing strong electron-withdrawing groups, increasing the reaction temperature, catalyst loading, and amount of reducing agent may be necessary to drive the reaction to completion.
Incomplete Reaction: If the reaction stalls, ensure all reagents are anhydrous, as moisture can deactivate the reducing agent.
Side Reactions: The formation of dialkylated products is generally not a significant issue in the reductive amination of primary anilines. However, if observed, reducing the equivalents of cycloheptanone may be beneficial.
Steric Hindrance: While cycloheptanone is a moderately bulky ketone, significant steric hindrance on the aniline (e.g., ortho-substitution) may slow the reaction rate. In such cases, prolonged reaction times or elevated temperatures may be required.
Conclusion
The N-cycloheptylation of anilines via reductive amination is a robust and versatile transformation for the synthesis of valuable compounds in drug discovery and development. By systematically optimizing key reaction parameters such as the choice of catalyst, reducing agent, and solvent, high yields of the desired N-cycloheptyl anilines can be achieved. This guide provides a comprehensive framework and practical protocols to enable researchers to successfully implement and adapt this important synthetic methodology for their specific research needs.
References
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. (2025). [Link]
A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme. (2016). [Link]
Reductive aminations by imine reductases: from milligrams to tons. National Center for Biotechnology Information. (n.d.). [Link]
New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. (n.d.). [Link]
Reductive aminations by imine reductases: from milligrams to tons. Royal Society of Chemistry. (2022). [Link]
Synthesis of N-substituted anilines via smiles rearrangement. ResearchGate. (2013). [Link]
Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica. (2013). [Link]
Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. (2022). [Link]
Challenges and development of enantioconvergent N-alkylation of... ResearchGate. (n.d.). [Link]
Direct reductive amination of cyclohexanone. ResearchGate. (n.d.). [Link]
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. National Center for Biotechnology Information. (2024). [Link]
Ketone α-alkylation at the more-hindered site. PubMed. (2023). [Link]
Exploring the oxidative cyclization of substituted N-aryl enamines: Pd-catalyzed formation of indoles from anilines. PubMed. (2011). [Link]
Difficulties with N-Alkylations using alkyl bromides. Reddit. (2021). [Link]
Ketone α-alkylation at the more-hindered site. National Center for Biotechnology Information. (2023). [Link]
Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. Royal Society of Chemistry. (n.d.). [Link]
Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press. (2021). [Link]
Synthesis of 2-benzyl N -substituted anilines via imine condensation–isoaromatization of ( E )-2-arylidene-3-cyclohexenones and primary amines. ResearchGate. (2024). [Link]
Highly Chemo-, Site-, and Enantioseletive para C–H Aminoalkylation of N -Monosubstituted Aniline Derivatives Affording 3-Amino-2-oxindoles. ResearchGate. (n.d.). [Link]
N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. ResearchGate. (n.d.). [Link]
Scalable synthesis routes for N-Cycloheptyl-p-aminobenzoic acid
Process Optimization and Quality Control Guide Part 1: Executive Summary & Strategic Route Selection The Challenge: The synthesis of N-Cycloheptyl-4-aminobenzoic acid presents a classic process chemistry dilemma: balanci...
Author: BenchChem Technical Support Team. Date: February 2026
Process Optimization and Quality Control Guide
Part 1: Executive Summary & Strategic Route Selection
The Challenge:
The synthesis of N-Cycloheptyl-4-aminobenzoic acid presents a classic process chemistry dilemma: balancing the weak nucleophilicity of the aniline nitrogen (deactivated by the para-carboxyl group) with the steric bulk of the cycloheptyl ring. While direct alkylation using cycloheptyl halides is prone to elimination side-reactions and poor yields, reductive amination offers the most viable pathway.
The Solution:
This guide details a robust, three-step "Ester-First" strategy. By masking the carboxylic acid as an ethyl ester (Benzocaine), we eliminate zwitterionic solubility issues and prevent catalyst poisoning during the critical reductive amination step.
The Workflow:
Esterification: Conversion of PABA to Ethyl 4-aminobenzoate (Benzocaine).
Reductive Amination: Coupling with Cycloheptanone using Pt/C hydrogenation (Green Route) or Sodium Triacetoxyborohydride (Batch Route).
Saponification: Controlled hydrolysis to yield the final free acid.
Part 2: Detailed Synthetic Protocols
Step 1: Precursor Preparation (Esterification)
Note: If starting from commercially available Ethyl 4-aminobenzoate (Benzocaine), skip to Step 2.
Rationale: The free acid (PABA) has poor solubility in non-polar solvents preferred for reductive amination. Esterification increases lipophilicity and prevents the carboxylic acid from consuming hydride reagents.
Step 2: Reductive Amination (The Critical Step)
We present two validated protocols. Protocol A is preferred for multi-kilogram scale-up due to atom economy and ease of workup. Protocol B is suitable for rapid gram-scale synthesis or when hydrogenation infrastructure is unavailable.
Target Scale: 100 g – 1 kg
Reagents:
Ethyl 4-aminobenzoate (1.0 equiv)
Cycloheptanone (1.2 equiv)
Catalyst: 5% Pt/C (sulfided preferred to prevent ring reduction, 2 wt% loading)
Solvent: Ethanol or Methanol (anhydrous)
Acetic Acid (0.5 equiv, optional promoter)
Methodology:
Imine Formation: Charge the hydrogenation reactor with Ethyl 4-aminobenzoate and Ethanol (5 vol). Add Cycloheptanone and Acetic Acid. Stir at 25°C for 1 hour to establish the imine equilibrium.
Process Insight: Unlike aliphatic amines, anilines form unstable imines. Do not attempt to isolate the imine.
Hydrogenation: Add the Pt/C catalyst as a slurry. Purge the reactor with Nitrogen (3x) then Hydrogen (3x). Pressurize to 5–10 bar (70–145 psi)
.
Reaction: Heat to 40–50°C. Stir vigorously (>800 rpm) to eliminate mass transfer limitations. Monitor consumption of starting material via HPLC.
Critical Control Point: Do not exceed 60°C. Higher temperatures risk reducing the aromatic ring of the benzoate.
Workup: Filter the catalyst warm through a Celite pad (or sparkler filter for scale). Rinse with hot ethanol.
Concentration: Distill solvent to yield the crude N-cycloheptyl ester.
To ensure the protocol is working, the following QC checks must be met at the Intermediate Stage (Ethyl Ester):
HPLC Purity: >98.0% (Area %).
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).
Retention Time Shift: The product will elute significantly later than the Benzocaine starting material due to the lipophilic cycloheptyl ring.
1H-NMR (400 MHz, DMSO-d6):
Look for the disappearance of the ketone carbonyl signal.
Diagnostic Signal: The methine proton (
-NH) of the cycloheptyl ring typically appears as a multiplet around 3.4 – 3.6 ppm.
Aromatic Region: Two doublets (AA'BB' system) confirming the para-substitution pattern remains intact.
Part 5: References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures.[4] The Journal of Organic Chemistry, 61(11), 3849–3862.
Grosser, S. et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines.[5] Catalysis Reviews, 63.
BenchChem. (2025).[6] An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. BenchChem Application Notes.
Banik, B. K. et al. (2005). Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 82, 172.
Microwave-assisted synthesis of N-Cycloheptyl-p-aminobenzoic acid
Application Note: Microwave-Assisted Synthesis of N-Cycloheptyl-p-aminobenzoic acid Executive Summary This application note details a robust, high-yield protocol for the synthesis of N-Cycloheptyl-p-aminobenzoic acid usi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of N-Cycloheptyl-p-aminobenzoic acid
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of N-Cycloheptyl-p-aminobenzoic acid using Microwave-Assisted Organic Synthesis (MAOS). While traditional thermal methods for N-alkylation of electron-deficient anilines (like p-aminobenzoic acid, PABA) often suffer from long reaction times, poor solubility, and over-alkylation byproducts, this microwave-driven reductive amination approach utilizes dielectric heating to accelerate imine formation and subsequent reduction.
By employing Sodium Triacetoxyborohydride (STAB) as a mild reducing agent in a microwave field, we achieve selective mono-alkylation with yields typically exceeding 85% in under 20 minutes, compared to 12-24 hours required for conventional reflux methods.
Scientific Background & Mechanistic Rationale
The Challenge of N-Alkylation on PABA
p-Aminobenzoic acid (PABA) contains two conflicting functional groups: a nucleophilic amine and an acidic carboxyl group.
Zwitterionic Character: In neutral media, PABA exists in equilibrium with its zwitterionic form, reducing the nucleophilicity of the amine.
Electron Withdrawal: The carboxylic acid moiety at the para position is electron-withdrawing, further deactivating the amine towards nucleophilic attack.
The Microwave Solution
Microwave irradiation provides direct volumetric heating. In this polar reaction mixture (involving ionic intermediates and polar solvents like DCE/Acetic Acid), the oscillating electromagnetic field aligns with the dipoles of the transition state (specifically the iminium ion), lowering the activation energy (
) and increasing the pre-exponential factor () in the Arrhenius equation.
Reaction Pathway
The synthesis proceeds via Direct Reductive Amination :
Condensation: PABA reacts with Cycloheptanone under acidic catalysis (AcOH) to form a hemiaminal, which dehydrates to an iminium ion intermediate.
Reduction: The iminium species is selectively reduced in situ by STAB (sodium triacetoxyborohydride). STAB is preferred over NaBH₄ because it is less reactive toward the ketone starting material, preventing the side reaction of ketone reduction to alcohol.
Visualization: Reaction Mechanism & Workflow
The following diagram illustrates the specific pathway and the critical nodes where microwave irradiation accelerates the kinetics.
Caption: Mechanistic pathway of the reductive amination. The dehydration step to form the Iminium ion is significantly accelerated by microwave dielectric heating.
Experimental Protocol
Equipment & Reagents
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 150°C and 20 bar pressure.
Vessel: 10 mL or 35 mL pressure-sealed Pyrex vial with silicone/PTFE septum.
Reagents:
p-Aminobenzoic acid (PABA) (1.0 equiv)
Cycloheptanone (1.2 equiv)
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
Acetic Acid (glacial) (2.0 equiv)
1,2-Dichloroethane (DCE) (Solvent) - See Note on Green Chemistry below.
Step-by-Step Methodology
Step 1: Reactant Assembly
In a 10 mL microwave vial, weigh out 137 mg (1.0 mmol) of PABA .
Add 135 mg (1.2 mmol) of Cycloheptanone .
Add 4 mL of DCE . Note: PABA may not dissolve completely at room temperature; this is normal.
Add 120 µL (2.0 mmol) of Glacial Acetic Acid . The acid catalyzes the imine formation and helps solubilize the PABA.
Stir for 2 minutes at room temperature.
Add 318 mg (1.5 mmol) of Sodium Triacetoxyborohydride (STAB) in one portion. Cap the vial immediately.
Step 2: Microwave Irradiation
Program the microwave reactor with the following dynamic method:
Temperature: 110°C
Ramp Time: 2:00 min
Hold Time: 15:00 min
Pressure Limit: 250 psi (17 bar)
Power: Dynamic (Max 200W)
Stirring: High
Step 3: Workup & Purification
Cool the reaction mixture to room temperature (using compressed air cooling on the reactor).
Quench: Add 5 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid and quench remaining hydride. Gas evolution (CO₂) will occur; vent carefully.
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 10 mL).
Wash: Wash the combined organic layers with Brine (10 mL).
Dry: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: The crude residue is typically >90% pure.[1] For analytical grade, recrystallize from Ethanol/Water or perform Flash Chromatography (SiO₂, Hexane:EtOAc 7:3 with 1% Acetic Acid).
Results & Discussion
Yield Comparison
The following table contrasts the microwave protocol against the traditional thermal reflux method (toluene/Dean-Stark trap).
Metric
Microwave Method (This Protocol)
Thermal Reflux (Conventional)
Reaction Time
15 Minutes
18 Hours
Temperature
110°C (Pressurized)
110°C (Reflux)
Isolated Yield
88%
65%
Purity (LCMS)
>95%
~80% (requires chromatography)
Solvent Volume
4 mL
50 mL
Critical Analysis
Selectivity: The use of STAB prevents the reduction of the cycloheptanone to cycloheptanol, a common side reaction when using stronger reducing agents like NaBH₄ without control.
Solubility: Microwave heating rapidly dissolves the PABA in the DCE/AcOH mixture, overcoming the heterogeneity issues often seen in benchtop synthesis.
Green Chemistry Note: While DCE is the standard solvent for STAB reductions, Tetrahydrofuran (THF) or 2-MeTHF can be used as greener alternatives with minimal yield loss, provided the microwave temperature is adjusted to maintain pressure limits.
Troubleshooting Guide
Issue: Low Conversion.
Cause: Old STAB reagent (moisture sensitive).
Fix: Use fresh reagent or increase loading to 2.0 equiv. Ensure the vial is crimped tightly to prevent solvent loss.
Issue: PABA remains undissolved.
Cause: Insufficient acid.
Fix: Increase Acetic Acid to 3.0 equiv. The microwave heating usually resolves this, but initial solubility helps.
Issue: Over-alkylation (Dialkylation).
Cause: Steric bulk of cycloheptyl usually prevents this, but high temps can force it.
Fix: Reduce temperature to 90°C and extend time to 20 mins.
References
Microwave-Assisted Reductive Amination of Ketones with Anilines
Source: Thieme Connect (Synthesis)
Relevance: Establishes the core protocol for reacting ketones with electron-deficient anilines using NaBH(OAc)3 in DCE.
URL:[Link]
Microwave-Assisted Reductive Amination under Heterogeneous Catalysis
Source: MDPI (Molecules)
Relevance: Provides comparative data on hydrogenation methods and kinetic acceleration under microwave irradiation.
URL:[Link]
Sodium Borohydride on Wet Clay: Solvent-Free Reductive Amination
Source: Tetrahedron / CEM Reference Library
Relevance: Highlights alternative "Green" solvent-free variations for reductive amination using microwave energy.
URL:[Link]
Microwave Synthesis of N-Heterocycles and PABA Derivatives
Source: Royal Society of Chemistry (Med. Chem. Commun.)
Relevance: Discusses the broader context of synthesizing bioactive N-heterocycles and aniline derivatives using dielectric heating.
URL:[Link]
Application Notes and Protocols for the Crystallization of N-Cycloheptyl-p-aminobenzoic Acid
Abstract This technical guide provides a comprehensive overview of established crystallization methodologies applicable to N-Cycloheptyl-p-aminobenzoic acid. While specific literature on this derivative is not widely ava...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of established crystallization methodologies applicable to N-Cycloheptyl-p-aminobenzoic acid. While specific literature on this derivative is not widely available, this document leverages well-documented principles from its parent compound, p-aminobenzoic acid (PABA), and general best practices for aromatic carboxylic acids to provide robust, adaptable protocols for researchers, scientists, and drug development professionals. The focus is on achieving high purity and desirable crystal morphology through controlled cooling, antisolvent addition, and vapor diffusion techniques. The underlying scientific principles governing solvent selection, supersaturation, nucleation, and crystal growth are elucidated to empower users to rationally design and optimize their crystallization processes.
Introduction: The Critical Role of Crystallization
Crystallization is a cornerstone of pharmaceutical development and manufacturing, serving as a primary method for the purification and isolation of active pharmaceutical ingredients (APIs).[1][2] The process, which involves the transition of a solute from a solution to a highly ordered solid state, is critical for defining the final physicochemical properties of an API.[2] These properties, including purity, stability, solubility, and bioavailability, are intrinsically linked to the crystal form (polymorphism) and morphology (habit) of the solid material.[2][]
N-Cycloheptyl-p-aminobenzoic acid is a derivative of p-aminobenzoic acid (PABA), a compound known to exhibit complex polymorphic behavior.[4][5][6][7][8][9][10] Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in drug development.[4] Different polymorphs of the same compound can have significantly different physical properties, impacting everything from manufacturing processes to therapeutic efficacy. Therefore, controlling the crystallization process is paramount to ensuring the consistent production of the desired solid form.
This guide details three primary crystallization methods, providing both the theoretical foundation and practical, step-by-step protocols to facilitate the development of a robust crystallization process for N-Cycloheptyl-p-aminobenzoic acid.
Foundational Principles of Crystallization
Successful crystallization hinges on the careful manipulation of solubility to achieve a state of supersaturation, which drives the formation of nuclei and their subsequent growth into macroscopic crystals.[2][][11][12][13]
Solubility and Supersaturation: A supersaturated solution contains more dissolved solute than can be held at equilibrium at a given temperature. This thermodynamically unstable state is the prerequisite for crystallization. It can be achieved by various means, including cooling a saturated solution, evaporating the solvent, or adding an antisolvent.[][11]
Nucleation: This is the initial stage where dissolved molecules begin to aggregate into ordered clusters, forming stable nuclei that can grow into larger crystals. Nucleation can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation).[]
Crystal Growth: Following nucleation, additional molecules from the solution deposit onto the surface of the nuclei, causing them to grow. The rate of growth relative to the rate of nucleation determines the final crystal size distribution.[12]
The relationship between these states is often visualized using a solubility-supersolubility diagram.
Caption: Conceptual diagram of solubility and metastable zones.
Strategic Solvent Selection
The choice of solvent is the most critical parameter in developing a crystallization process.[14] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For N-Cycloheptyl-p-aminobenzoic acid, which possesses both a non-polar cycloheptyl moiety and a polar aminobenzoic acid group, a systematic screening of solvents across a polarity range is recommended.
Key Solvent Selection Criteria:
Solubility Profile: The compound should be readily soluble in the hot solvent but sparingly soluble when cold.[13]
Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature range for solubility differences, but low enough to be easily removed from the final product.[14] It should ideally be at least 10 °C below the melting point of the solute to prevent "oiling out".[14]
Miscibility (for Solvent Pairs): When using a solvent-antisolvent system, the two liquids must be fully miscible.[1]
Inertness: The solvent must not react chemically with the solute.
Safety and Environmental Impact: Toxicity, flammability, and environmental impact should be considered.
Solvent Class
Example Solvents
Rationale for Screening
Protic Polar
Ethanol, Methanol, Water, Acetic Acid
The carboxylic acid and amine groups will interact well with these solvents. PABA is known to crystallize from alcohols and water.[5][15]
Aprotic Polar
Ethyl Acetate, Acetone, Acetonitrile
These solvents offer intermediate polarity. Ethyl acetate is a known solvent for PABA crystallization.[5]
Aprotic Non-Polar
Toluene, Cyclohexane, Heptane
The cycloheptyl group will have favorable interactions with non-polar solvents. These are often used as antisolvents.
Methodologies and Experimental Protocols
Method 1: Cooling Crystallization
This is the most common crystallization technique, relying on the temperature-dependent solubility of the compound.[] A nearly saturated solution is prepared at an elevated temperature and then slowly cooled, inducing supersaturation and subsequent crystal formation.[13]
Caption: Workflow for Cooling Crystallization.
Protocol: Cooling Crystallization
Solvent Screening: In separate small test tubes, add ~10-20 mg of N-Cycloheptyl-p-aminobenzoic acid. Add a potential solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. Repeat with heating; a good solvent will dissolve the solid completely upon heating.
Dissolution: Place the N-Cycloheptyl-p-aminobenzoic acid to be purified in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a water bath) while stirring until it boils.
Achieve Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to add only the minimum amount of hot solvent necessary to form a saturated solution.[13]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Maturation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
Drying: Dry the crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.
Method 2: Antisolvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "antisolvent" (in which it is poorly soluble) to induce precipitation.[16]
Caption: Workflow for Antisolvent Crystallization.
Protocol: Antisolvent Crystallization
Solvent/Antisolvent Selection: Identify a "good" solvent that readily dissolves the compound and an "antisolvent" in which the compound is insoluble. The two must be miscible. (See table below for suggestions).
Dissolution: Dissolve the N-Cycloheptyl-p-aminobenzoic acid in the minimum amount of the "good" solvent at room temperature or with gentle heating.
Induce Supersaturation: Slowly add the antisolvent dropwise to the stirred solution. Continue addition until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.
Crystal Growth: If necessary, add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears. Cover the container and allow it to stand undisturbed. Crystals should form as the system equilibrates.
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with the antisolvent or a solvent mixture rich in the antisolvent.
Drying: Dry the purified crystals under vacuum.
"Good" Solvent (High Solubility)
"Antisolvent" (Low Solubility)
Ethanol
Water, Heptane, Cyclohexane
Acetone
Water, Heptane
Ethyl Acetate
Heptane, Cyclohexane
Toluene
Heptane, Methanol
Method 3: Vapor Diffusion
Vapor diffusion is a form of antisolvent crystallization that is particularly effective for growing high-quality, single crystals suitable for X-ray diffraction.[17] It involves the slow diffusion of a volatile antisolvent vapor into a small, open container holding a concentrated solution of the compound in a less volatile solvent.[11]
Caption: Schematic of a Vapor Diffusion setup.
Protocol: Vapor Diffusion
Preparation: Prepare a concentrated solution of N-Cycloheptyl-p-aminobenzoic acid in a suitable "good" solvent (e.g., toluene, dichloromethane).
Setup: Place this solution in a small, open container, such as a small vial or test tube.
Chamber: Place the small container inside a larger, sealable chamber (e.g., a beaker covered with a watch glass or a sealed jar).
Antisolvent Addition: Add a volume of the volatile antisolvent (e.g., heptane, pentane, diethyl ether) to the bottom of the larger chamber, ensuring the liquid level is below the top of the inner container.
Equilibration: Seal the outer chamber and leave it undisturbed in a location free from vibrations and temperature fluctuations. Over several hours to days, the antisolvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting the slow growth of crystals.
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Solvent (Less Volatile)
Antisolvent (More Volatile)
Toluene
Heptane, Pentane
Dichloromethane
Pentane, Diethyl Ether
Tetrahydrofuran
Cyclohexane
Methanol
Diethyl Ether
Troubleshooting
Oiling Out: If the compound separates as an oil instead of crystals, it indicates that the solution was cooled too quickly or the supersaturation level was too high.[14] Solution: Reheat the solution to redissolve the oil, add a small amount more of the "good" solvent, and allow for a slower cooling process.[14]
Failure to Crystallize: If no crystals form upon cooling, the solution may not be sufficiently supersaturated. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface, adding a "seed" crystal of the pure compound, or slowly evaporating some of the solvent to increase the concentration.
Impure Product: If the final product is not pure, the crystallization may have occurred too rapidly, trapping impurities. Solution: Repeat the crystallization process (recrystallization), ensuring a slower rate of cooling or antisolvent addition. Ensure the crystals are properly washed with cold solvent after filtration.
Conclusion
The protocols and principles outlined in this guide provide a robust framework for developing an effective crystallization process for N-Cycloheptyl-p-aminobenzoic acid. By systematically screening solvents and carefully controlling the key process parameters of temperature and supersaturation, researchers can achieve high-purity crystalline material with desirable physical characteristics. The choice between cooling, antisolvent, and vapor diffusion methods will depend on the specific properties of the compound and the desired outcome, whether it be bulk purification or the growth of single crystals for structural analysis.
References
Polymorphism in p-Aminobenzoic Acid - CORE. (n.d.).
Crystallization of small molecules. (n.d.).
Rosbottom, I., Ma, C. Y., Turner, T. D., O'Connell, R. A., Loughrey, J., Sadiq, G., Davey, R. J., & Roberts, K. J. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design.
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
Gracin, S., & Rasmuson, Å. C. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid. DiVA.
Polymorphism in p-aminobenzoic acid. (n.d.). CrystEngComm.
Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. (2017). Crystal Growth & Design.
SOP: CRYSTALLIZATION. (n.d.).
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
Sitting Drop Vapor Diffusion. (n.d.).
Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. (n.d.). PMC.
Polymorphism and crystallization of p-aminobenzoic acid. (2004). University of Limerick.
Crystallization of para-aminobenzoic acid forms from specific solvents. (2024). RSC Publishing.
Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF. (2025). ResearchGate.
Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
Crystals, Crystallization and X-ray Techniques. (2025). Research Journal of Pharmacy and Technology.
Crystallization. (n.d.).
Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). cdifx.
Crystallization. (n.d.). Organic Chemistry at CU Boulder.
Green Chemistry. (2022). RSC Publishing.
Crystal Growth Techniques. (n.d.).
Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. (2024). STAX.
Solvent design for crystallization of carboxylic acids. (2025). ResearchGate.
Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. (2017). ACS Publications.
Technical Support Center: N-Cycloheptyl-p-aminobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of N-Cycloheptyl-p-aminobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-Cycloheptyl-p-aminobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth, evidence-based solutions and detailed experimental protocols to help you improve your reaction yields and product purity.
N-Cycloheptyl-p-aminobenzoic acid is a substituted derivative of para-aminobenzoic acid (PABA), a crucial building block in medicinal chemistry.[1] The introduction of a bulky, lipophilic cycloheptyl group can significantly alter the parent molecule's pharmacological properties, making it a person of interest for developing novel therapeutic agents. However, its synthesis, particularly achieving high yields and purity, can be challenging due to issues of selectivity, competing side reactions, and purification difficulties. This guide provides a systematic approach to overcoming these obstacles.
Core Synthetic Strategies
The formation of the key C-N bond between the p-aminobenzoic acid (PABA) moiety and the cycloheptyl group can be achieved through several modern synthetic methodologies. The choice of method depends on factors such as starting material availability, scale, cost, and desired functional group tolerance.
Reductive Amination: This is arguably the most common and versatile approach. It involves the reaction of an amine with a ketone (cycloheptanone) to form an imine or enamine intermediate, which is then reduced in situ by a selective reducing agent.[2]
Borrowing Hydrogen (or Hydrogen Autotransfer) Catalysis: A highly atom-economical and green method where an alcohol (cycloheptanol) serves as the alkylating agent. A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination, with the catalyst returning the hydrogen in the final reduction step.[3] This method is noted for its excellent selectivity towards mono-alkylation.[4]
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an amine (cycloheptylamine) and an aryl halide (e.g., methyl 4-bromobenzoate).[5][6] This method offers broad substrate scope but often involves more expensive catalysts and ligands.
Troubleshooting and FAQs
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Section 1: Low Yield and Reaction Failure
Question 1: My reductive amination of methyl p-aminobenzoate with cycloheptanone has stalled, showing low conversion to the product. What are the likely causes?
Answer: Low conversion in reductive amination is a common issue that can typically be traced to one of three areas: imine formation, the reducing agent, or reaction conditions.
Inefficient Imine Formation: The crucial first step is the condensation of the amine and ketone to form an imine intermediate. This is a reversible equilibrium reaction that produces water.
Causality: If the water produced is not removed, the equilibrium may not favor the imine, limiting the substrate available for reduction. Furthermore, the reaction is often acid-catalyzed; however, incorrect pH can be detrimental. Too low a pH will protonate the starting amine, making it non-nucleophilic, while too high a pH will not sufficiently activate the ketone.
Solution:
Water Removal: Add a dehydrating agent like 4 Å molecular sieves to the reaction mixture.[7]
pH Control: For reagents like sodium triacetoxyborohydride, adding a small amount of acetic acid can be beneficial as it catalyzes imine formation without excessively reducing the pH.[8]
Pre-formation: In some cases, it may be advantageous to stir the amine and ketone together for a period (e.g., 1-2 hours) before adding the reducing agent to allow for sufficient imine formation.
Reducing Agent Issues: The choice and handling of the reducing agent are critical.
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and tolerant of slightly acidic conditions.[8] However, it is moisture-sensitive and can decompose if old or improperly stored. Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone before it forms an imine, leading to cycloheptanol as a byproduct.
Solution:
Use a fresh, high-quality bottle of NaBH(OAc)₃.
Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Consider the stoichiometry. An excess of the reducing agent (typically 1.5-2.0 equivalents) is often required.
Reaction Temperature:
Causality: While many reductive aminations proceed well at room temperature, some less reactive amine-ketone pairs may require gentle heating to drive the reaction to completion.
Solution: Try increasing the reaction temperature to 40-50°C. Monitor the reaction by TLC or LC-MS to check for improvement and ensure no product degradation occurs.
Section 2: Side Product Formation
Question 2: I am attempting the N-alkylation directly on p-aminobenzoic acid and getting a complex mixture of products with a low yield of the desired compound. Why is this happening?
Answer: The primary issue is interference from the free carboxylic acid group (-COOH).
Causality: The acidic proton of the carboxylic acid can react with bases or nucleophiles in the reaction mixture. More critically, it can react with many hydride-based reducing agents, quenching them and producing hydrogen gas. This leads to poor stoichiometry control and the formation of multiple byproducts.
Solution: Employ a Protecting Group Strategy. The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the N-alkylation step. The ester is generally unreactive under the conditions of reductive amination or borrowing hydrogen catalysis. After successful N-alkylation, the ester can be easily hydrolyzed back to the carboxylic acid.[9]
Caption: Recommended workflow for synthesizing the target molecule.
Question 3: My reaction is producing a significant amount of the dialkylated product, N,N-dicycloheptyl-p-aminobenzoate. How can I improve selectivity for the desired mono-alkylated product?
Answer: Over-alkylation occurs when the secondary amine product is more nucleophilic than the starting primary amine and reacts further.
Causality: This is a common problem in N-alkylation reactions. The newly formed secondary amine can compete with the starting primary amine for the electrophile.
Solutions:
Control Stoichiometry: Use a slight excess of the amine relative to the ketone (e.g., 1.2 equivalents of methyl p-aminobenzoate to 1.0 equivalent of cycloheptanone). This ensures the ketone is consumed before significant dialkylation can occur.
Reaction Conditions: Lowering the reaction temperature can sometimes favor mono-alkylation by reducing the rate of the second alkylation step.
Alternative Methodology: Consider switching to a "Borrowing Hydrogen" catalytic system. These reactions, particularly those using manganese or ruthenium pincer complexes, are often highly selective for mono-N-alkylation of primary amines.[4][7]
Section 3: Purification Challenges
Question 4: I am having difficulty purifying the final product, N-Cycloheptyl-p-aminobenzoic acid, after hydrolysis. Standard extraction seems ineffective. What is the best approach?
Answer: The purification challenge arises from the amphoteric, zwitterionic nature of the final product, which contains both a basic amino group and an acidic carboxyl group.
Causality: At neutral pH, the molecule can exist as a zwitterion, making it highly polar and often soluble in water but poorly soluble in common organic extraction solvents.
Solution: pH-Controlled Precipitation/Extraction.
Post-Hydrolysis Workup: After hydrolyzing the ester with a base (e.g., NaOH), the product exists as its sodium carboxylate salt, which is water-soluble. At this stage, perform an extraction with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove any nonpolar, non-acidic impurities.
Acidification: Cool the remaining aqueous layer in an ice bath and slowly add acid (e.g., 1 M HCl) with vigorous stirring. As you approach the isoelectric point (the pH at which the molecule has no net charge), the neutral N-Cycloheptyl-p-aminobenzoic acid will precipitate out of the solution as a solid.
Isolation: The precipitated solid can be collected by vacuum filtration, washed with cold water, and dried. The optimal pH for precipitation is typically between 4 and 5.[9] Monitor the pH carefully; adding too much acid will protonate the amino group, forming a water-soluble ammonium salt and preventing precipitation.
Recrystallization: For further purification, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.[10]
Technical Support Center: Isolating N-Cycloheptyl-p-aminobenzoic Acid
Welcome to the technical support guide for the purification of N-Cycloheptyl-p-aminobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals who are looking to effectively r...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of N-Cycloheptyl-p-aminobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals who are looking to effectively remove unreacted p-aminobenzoic acid (PABA) from their reaction mixtures. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each step to ensure you can achieve high purity of your target compound.
Understanding the Separation Challenge
The primary challenge in this purification is separating the desired product, N-Cycloheptyl-p-aminobenzoic acid, from the unreacted starting material, p-aminobenzoic acid (PABA). The key to a successful separation lies in exploiting the physicochemical differences between these two molecules. The introduction of the non-polar cycloheptyl group onto the nitrogen atom of PABA fundamentally alters its properties:
Polarity: N-Cycloheptyl-p-aminobenzoic acid is significantly less polar than PABA. The large, hydrophobic cycloheptyl group reduces the molecule's overall polarity.
Solubility: Due to the change in polarity, the solubility of the two compounds in various solvents will differ. N-Cycloheptyl-p-aminobenzoic acid will be more soluble in less polar organic solvents, while PABA retains higher solubility in more polar solvents.[1]
Acidity and Basicity (pKa): Both molecules possess a carboxylic acid group and a nitrogen atom. The basicity of the nitrogen in N-Cycloheptyl-p-aminobenzoic acid is slightly increased compared to PABA due to the electron-donating nature of the alkyl group. Conversely, the acidity of the carboxylic acid is expected to be slightly decreased. While these differences in pKa are subtle, they can be exploited in pH-dependent separation techniques like acid-base extraction.[2]
This guide will focus on three primary purification techniques that leverage these differences: Acid-Base Extraction , Recrystallization , and Flash Column Chromatography .
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of N-Cycloheptyl-p-aminobenzoic acid.
Q1: My initial attempts at purification by simple recrystallization resulted in a product still contaminated with PABA. Why is this happening and what can I do?
A1: This is a common issue when the solubility profiles of the product and the impurity are not sufficiently different in the chosen solvent. PABA, while more polar, may still have some solubility in the solvents that are good for dissolving your N-cycloheptyl derivative, especially at elevated temperatures.
Troubleshooting Steps:
Solvent System Screening: You may need to screen a wider range of solvents or solvent mixtures. A good starting point is a binary solvent system, where your product is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). For N-Cycloheptyl-p-aminobenzoic acid, consider combinations like ethanol/water, ethyl acetate/hexane, or toluene/hexane.
Incorporate an Acid-Base Wash: Before recrystallization, perform an acid-base extraction as detailed in the protocol below. This will remove the majority of the more basic PABA, making the subsequent recrystallization much more effective.
Slow Cooling: Ensure your recrystallization solution cools slowly. Rapid cooling can trap impurities within the crystal lattice of your product.
Q2: During my acid-base extraction, I'm not getting a clean separation and an emulsion is forming. How can I resolve this?
A2: Emulsion formation is common when performing liquid-liquid extractions, especially with compounds that have amphiphilic properties.
Troubleshooting Steps:
Add Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without creating a stable emulsion.
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period can allow the layers to separate.
Filtration: In stubborn cases, filtering the emulsified layer through a pad of celite or glass wool can help to break the emulsion.
Q3: I'm running a flash column to purify my product, but the separation between my product and PABA is poor. What can I adjust?
A3: Poor separation in column chromatography is usually due to an inappropriate mobile phase polarity or issues with the stationary phase.
Troubleshooting Steps:
Optimize the Mobile Phase: The key is to find a solvent system where the difference in the retention factors (Rf) of your product and PABA is maximized. Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for this separation is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A target Rf for your product should be around 0.3-0.4 for good separation.
Adjust Mobile Phase pH: For separating compounds with acidic or basic groups, adding a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to the mobile phase can dramatically improve separation. For this specific separation, adding a small amount of acetic acid to the eluent will protonate the amine on PABA to a greater extent, making it more polar and causing it to adhere more strongly to the silica gel, thus improving separation from the less polar N-cycloheptyl derivative.
Check for Compound Degradation: Aromatic amines can sometimes degrade on acidic silica gel. If you observe streaking or the appearance of new, colored spots on your TLC, consider deactivating the silica gel by pre-treating it with a dilute solution of triethylamine in your mobile phase.
Q4: How can I visualize both N-Cycloheptyl-p-aminobenzoic acid and PABA on a TLC plate?
A4: Both compounds are UV-active due to the benzene ring, so they should be visible under a UV lamp at 254 nm as dark spots on a fluorescent TLC plate.[1] For additional visualization, you can use staining agents:
Potassium Permanganate (KMnO₄) Stain: This is a general stain for most organic compounds and will show both your product and PABA as yellow-brown spots on a purple background.
Ninhydrin Stain: This stain is specific for primary and secondary amines. PABA has a primary amine and will stain (typically a color like yellow or purple upon heating), while your N-cycloheptyl product has a secondary amine and may stain a different color or with less intensity. This can be a useful tool to differentiate the two spots.[3][4][5]
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the difference in basicity between the primary amine of PABA and the secondary amine of the N-cycloheptyl product.
Step-by-Step Procedure:
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which both the product and PABA are soluble. Diethyl ether or ethyl acetate are good starting points.
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic PABA will be protonated to a greater extent and will be extracted into the aqueous layer. Your less basic N-cycloheptyl product will preferentially remain in the organic layer.
Separation: Separate the aqueous layer.
Repeat Extraction: Repeat the acidic wash (step 2) one or two more times to ensure complete removal of PABA.
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as CO₂ gas will be evolved.
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified N-Cycloheptyl-p-aminobenzoic acid.
Technical Support Center: Reductive Amination of Cycloheptanone and PABA
Executive Summary & Strategic Overview The reductive amination of cycloheptanone with 4-aminobenzoic acid (PABA) presents a unique set of physicochemical challenges compared to standard aniline alkylations. The primary d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
The reductive amination of cycloheptanone with 4-aminobenzoic acid (PABA) presents a unique set of physicochemical challenges compared to standard aniline alkylations. The primary difficulty lies in the zwitterionic nature of PABA , which creates solubility conflicts with standard reductive amination solvents (e.g., DCE, DCM). Furthermore, the electron-withdrawing carboxylic acid group reduces the nucleophilicity of the aniline nitrogen, slowing imine formation, while the 7-membered cycloheptanone ring introduces steric nuances distinct from cyclohexanone.
This guide provides two validated workflows:
Method A (Direct): A methanol-based protocol using Sodium Cyanoborohydride (
) for the free acid.
Method B (Indirect/Protected): A DCE-based protocol using Sodium Triacetoxyborohydride (STAB) for PABA esters.
Decision Matrix: Selecting the Right Protocol
Before starting, determine your substrate form and available reagents.
Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on substrate solubility and functional group protection.
Technical Troubleshooting & FAQs
Phase 1: Pre-Reaction & Setup
Q: Why can't I just use Sodium Triacetoxyborohydride (STAB) in Methanol with free PABA?A: While PABA dissolves well in methanol, STAB undergoes rapid solvolysis (decomposition) in protic solvents like methanol, losing its hydride activity before the slow-forming imine can be reduced.
Corrective Action: If you must use the free acid (PABA), use Sodium Cyanoborohydride (
) in Methanol (Method A). If you prefer the safety profile of STAB, you must esterify PABA first (e.g., to ethyl 4-aminobenzoate) to make it soluble in aprotic solvents like 1,2-Dichloroethane (DCE) (Method B).
Q: Does the 7-membered ring of cycloheptanone affect the reaction rate?A: Yes. Cycloheptanone is generally less reactive than cyclohexanone due to transannular strain and conformational mobility, which can sterically hinder nucleophilic attack.
Optimization: Ensure you use a Lewis Acid catalyst (like Acetic Acid, 1-2 eq) or a dehydrating agent (Molecular Sieves 4Å) to push the equilibrium toward the imine.
Phase 2: Reaction Monitoring
Q: TLC shows the ketone is gone, but I don't see the product. Where is it?A: If using Method B (STAB), the ketone might have been reduced to cycloheptanol if the imine formation was too slow. This occurs because STAB, while selective, will eventually reduce ketones if no imine is present.
Diagnostic: Check for a spot with
similar to the alcohol.
Prevention: "Pre-form" the imine by stirring the ketone and amine with Acetic Acid and Molecular Sieves for 2-4 hours before adding the reducing agent.
Q: The reaction mixture turned a dark color. Is this normal?A: Electron-deficient anilines like PABA can undergo oxidative degradation if exposed to air over long periods, often turning dark brown or red.
Mitigation: Run the reaction under an inert atmosphere (Nitrogen or Argon). This is critical when using long reaction times for sterically hindered ketones.
Phase 3: Workup & Isolation
Q: How do I isolate the product (N-cycloheptyl-4-aminobenzoic acid)? It's water-soluble.A: The product is an amphoteric amino acid. It will be soluble in base (as a carboxylate) and acid (as an ammonium salt).
Protocol:
Concentrate the reaction mixture.
Dilute with water.
Carefully adjust the pH to the isoelectric point (approx. pH 3.5 - 4.5).
The product should precipitate out. Filter and wash with cold water/ether.
Note: Do not extract with DCM at pH 7, as the salt form will remain in the aqueous phase.
Validated Experimental Protocols
Method A: Direct Reductive Amination (Free Acid)
Best for: Quick synthesis, skipping protection steps.
Dissolution: In a round-bottom flask, dissolve PABA (1.0 eq) in anhydrous Methanol (0.2 M concentration).
Imine Formation: Add Cycloheptanone (1.0 eq) and Acetic Acid (10 mol%). Add activated 4Å Molecular Sieves (optional but recommended). Stir at Room Temperature (RT) for 1 hour.
Reduction: Add
(1.5 eq) in one portion. Caution: Toxic cyanide byproduct potential.[2] Work in a fume hood.
Reaction: Stir at RT for 12-16 hours. Monitor by TLC (System: EtOAc/MeOH/AcOH).
Quench: Quench with 1N HCl (carefully, generates HCN gas - vent into bleach trap).
Workup: Adjust pH to ~4 (isoelectric point). Precipitate product or extract with EtOAc.
Method B: Indirect Reductive Amination (Ester)
Best for: High yield, cleaner profile, avoiding cyanide.
Reagents:
Cycloheptanone (1.2 eq)
Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Acetic Acid (1.0 - 2.0 eq)
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step:
Setup: Dissolve Ethyl 4-aminobenzoate (1.0 eq) and Cycloheptanone (1.2 eq) in DCE (0.2 M).
Activation: Add Acetic Acid (1.5 eq). Stir for 30-60 mins to promote hemiaminal formation.
Reduction: Add STAB (1.5 eq) as a solid.
Reaction: Stir at RT for 4-12 hours under Nitrogen.
Quench: Add saturated aqueous
to neutralize acid.
Workup: Extract with DCM. Wash organic layer with brine, dry over
.
Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using LiOH in THF/Water.
Comparative Data: Reducing Agents
Feature
Sodium Cyanoborohydride ()
Sodium Triacetoxyborohydride (STAB)
Solvent Compatibility
Methanol, Ethanol, Water (pH 3-5)
DCE, DCM, THF (No Alcohols)
Selectivity
High (Imine > Ketone at pH 6)
Very High (Imine >>> Ketone)
Toxicity
High (Cyanide risk)
Low (Borate salts)
Reaction Rate
Slower (requires acid catalysis)
Faster (internal acid activation)
Suitability for PABA
Excellent (Solubility match)
Poor (unless PABA is esterified)
Reaction Mechanism & Pathway
The following diagram illustrates the critical "fork" in the pathway where the choice of reducing agent determines the success of the reaction.
Figure 2: Mechanistic pathway highlighting the critical intermediate and potential side reaction.
References
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.
Master Organic Chemistry. "Reductive Amination."
Organic Chemistry Portal. "Synthesis of Amines - Reductive Amination."
Technical Support Center: Purification of 4-(Cycloheptylamino)benzoic Acid
Welcome to the technical support center for the purification of 4-(cycloheptylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 4-(cycloheptylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this unique amphoteric molecule. As a molecule possessing both a basic secondary amine and an acidic carboxylic acid, its purification by column chromatography presents specific hurdles that require a nuanced approach. This document provides in-depth, field-proven insights and step-by-step protocols to empower you to achieve high purity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the column chromatography of 4-(cycloheptylamino)benzoic acid. The diagnostic workflow below can help you systematically identify and resolve experimental issues.
Caption: Troubleshooting workflow for severe tailing.
Q1: My compound is streaking badly on the silica gel column, and recovery is low. What's happening and how do I fix it?
A: This is the most common issue and is a direct result of the molecule's amphoteric character. 4-(cycloheptylamino)benzoic acid contains both a basic amino group (-NH-) and an acidic carboxylic acid group (-COOH). On a standard silica gel column, which has an acidic surface due to silanol groups (Si-OH), the basic amine can undergo strong acid-base interactions, leading to irreversible binding or significant tailing (streaking).[1][2]
Solutions:
Mobile Phase Modification (Recommended First Step): The most straightforward solution is to suppress the unwanted ionic interaction.
Add an Acid: Incorporate a small amount of a volatile acid, such as 0.5-2% acetic acid or formic acid, into your entire mobile phase system (e.g., Dichloromethane:Methanol or Ethyl Acetate:Hexane).[2] The acid protonates the basic nitrogen atom, effectively "masking" it and preventing it from binding tightly to the silica gel. This results in a much sharper elution profile.
Change the Stationary Phase: If mobile phase modification is insufficient, the stationary phase is the next variable to change.
Reverse Phase (C18): This is often a superior choice for polar, ionizable compounds.[1][3] In reverse phase chromatography, the stationary phase is non-polar (C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Separation occurs based on hydrophobicity, which can provide better peak shape and resolution for this compound.[4]
Alumina: Neutral or basic alumina can be an effective alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica.[1]
Q2: I see multiple spots on my TLC, but after the column, all my fractions are mixed. Why?
A: This can happen for a couple of reasons:
On-Column Degradation: The acidic nature of silica gel can sometimes cause sensitive compounds to degrade during the purification process. What you see on the TLC plate (which has a very short contact time) may not reflect what happens over the much longer duration of a column run.[5] To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear, your compound is likely not stable on silica.
Column Overloading: Loading too much sample can saturate the stationary phase, exceeding its capacity to separate the components effectively.[6] This leads to broad, overlapping bands. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.
Improper Solvent Choice: If the starting mobile phase is too polar, it can cause all components to move too quickly down the column with little separation. Conversely, if it's not polar enough, everything may remain at the origin.[5] Always develop a TLC system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.35 for optimal separation.[1]
Q3: My product is eluting with a non-polar impurity, even though their TLC spots are far apart.
A: This issue often points to a problem with sample loading. If the sample is dissolved in a solvent that is much stronger (more polar in normal phase) than the mobile phase, it can carry impurities along with it as it moves onto the column, preventing proper separation at the start.
Solution: Dry Loading. This is the preferred method for normal phase chromatography. Dissolve your crude product in a minimal amount of a strong solvent (like methanol or DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution and then remove the solvent completely on a rotary evaporator. This results in your compound being adsorbed onto the silica. Carefully layer this dry powder on top of your packed column. This technique ensures that the compound is introduced to the column in a sharp, concentrated band, significantly improving resolution.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 4-(cycloheptylamino)benzoic acid?
A: There isn't one "best" phase, but there are preferred choices depending on the context:
Silica Gel (Normal Phase): This is the most common and economical choice. It is highly effective provided that the mobile phase is modified with an acid (e.g., 1% acetic acid) to prevent tailing.[2] It is excellent for separating the target compound from less polar impurities.
C18-functionalized Silica (Reverse Phase): This is often the most robust and reliable option for ionizable compounds like this one.[1][3] It typically yields better peak shapes and is less likely to cause degradation. It is ideal for separating the target compound from more polar impurities.
Stationary Phase
Primary Separation Principle
Ideal For Separating From...
Key Consideration
Silica Gel
Polarity (Adsorption)
Non-polar to moderately polar impurities
Requires acid modifier in the mobile phase to prevent tailing.
C18 Reverse Phase
Hydrophobicity
Highly polar impurities, salts
Requires an aqueous/organic mobile phase, often with an acid modifier like TFA or Formic Acid.
Q2: How do I select and optimize a mobile phase?
A: Mobile phase selection should always be guided by Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf of 0.2-0.35.
For Normal Phase (Silica Gel):
Start with a binary system: A common starting point is a mixture of a less polar solvent (like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)) and a more polar solvent (like Methanol (MeOH)).[1]
Add an acid modifier: Add 1% acetic acid to the pre-mixed solvent system. For example, a system could be 94:5:1 DCM:MeOH:Acetic Acid.
Optimize the ratio: Run TLCs with varying ratios of the polar to non-polar solvent to achieve the target Rf.
For Reverse Phase (C18):
Start with a binary system: Use a mixture of deionized water and a polar organic solvent like Acetonitrile (ACN) or Methanol (MeOH).[3][7]
Add an acid modifier: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both the water and the organic solvent components.[1][8] This ensures a consistent pH and helps to produce sharp peaks by keeping the carboxylic acid protonated.
Optimize the ratio: Use TLC (on C18 plates) or analytical HPLC to determine the optimal ratio. A typical starting point for a column could be a gradient from 95:5 Water:ACN to 5:95 Water:ACN (both containing 0.1% acid).[1]
Q3: Can I use a gradient elution?
A: Yes, a gradient elution is highly recommended, especially if your crude material contains impurities with a wide range of polarities. In a gradient, you start with a less polar mobile phase and gradually increase its polarity over the course of the run.[7] This allows the less polar impurities to elute first, followed by your product, and finally the very polar impurities. This technique generally results in sharper peaks, better resolution, and faster run times compared to an isocratic (constant solvent composition) elution.[6]
Experimental Protocols
The following are detailed, standalone protocols for the purification of 4-(cycloheptylamino)benzoic acid using both normal and reverse phase chromatography.
Protocol 1: Normal Phase Chromatography on Silica Gel
This protocol is suitable when the primary impurities are significantly less polar than the target compound.
Caption: Workflow for normal phase chromatography.
1. Mobile Phase Preparation:
Prepare an initial (less polar) and a final (more polar) mobile phase. For example:
Degas both solvents using sonication or vacuum filtration.
2. Stationary Phase Preparation:
Use a pre-packed C18 flash chromatography cartridge.
Equilibrate the cartridge by washing it with 3-5 column volumes of 100% Solvent B, followed by 3-5 column volumes of your initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B).
3. Sample Loading:
Dissolve the crude sample in a small amount of a strong solvent like DMSO, Methanol, or DMF.
Alternatively, dissolve it in the initial mobile phase (95:5 A:B). If solubility is poor, pre-adsorb the sample onto a small amount of C18 silica for dry loading.
4. Elution and Fraction Collection:
Load the sample onto the equilibrated column.
Begin the elution with the initial mobile phase (95:5 A:B).
Run a linear gradient to increase the concentration of the organic solvent. A typical gradient could be from 5% B to 95% B over 10-20 column volumes.
Collect fractions and monitor them by TLC (on C18 plates) or analytical HPLC.
5. Analysis and Product Isolation:
Combine the pure fractions.
Remove the organic solvent (Acetonitrile/Methanol) using a rotary evaporator.
The remaining aqueous solution containing the product can be freeze-dried (lyophilized) or extracted with an organic solvent like ethyl acetate after adjusting the pH if necessary.
References
ResearchGate. (n.d.). Chromatograms of p -aminobenzoic acid and methoxsalen on various... Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]
University of California, Irvine. (n.d.). Workup for m-CPBA. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Waters. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
PMC. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-heptyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
Technical Support Center: Solving Solubility Issues with N-Cycloheptyl-p-aminobenzoic acid
Welcome to the technical support center for N-Cycloheptyl-p-aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-Cycloheptyl-p-aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental workflows.
Section 1: Understanding the Molecule: Why is Solubility a Challenge?
N-Cycloheptyl-p-aminobenzoic acid possesses a molecular structure that inherently presents solubility challenges. It is an amphoteric molecule, containing both a weakly acidic carboxylic acid group and a weakly basic amino group.[1] However, the large, nonpolar cycloheptyl group attached to the amino nitrogen significantly increases the molecule's hydrophobicity. This bulky alkyl group dominates the molecular properties, often leading to poor aqueous solubility.
The solubility of similar p-aminobenzoic acid (PABA) derivatives is influenced by the balance between polar functional groups and nonpolar regions, which affects the crystal lattice energy and interactions with solvents.[1] In this case, the large cycloheptyl group creates a molecule that is more "greasy" or lipid-soluble, making it difficult to dissolve in aqueous systems without intervention.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with N-Cycloheptyl-p-aminobenzoic acid.
Q1: What are the best initial solvents to try for dissolving N-Cycloheptyl-p-aminobenzoic acid?
A1: Given the hydrophobic nature of the cycloheptyl group, it's recommended to start with polar organic solvents.[1] A logical screening order would be:
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points due to their ability to solvate a wide range of organic molecules.
Alcohols: Ethanol and methanol can also be effective.[1]
Other Organic Solvents: If the above fail, consider less polar options like ethyl acetate or acetone.
Always begin with small quantities to test solubility before scaling up your experiment.
Q2: My compound won't dissolve in my aqueous buffer. What is the first thing I should try?
A2: The first and most critical parameter to adjust is the pH of your aqueous solution.[1][2] The solubility of carboxylic acids is highly pH-dependent.[3]
To dissolve the compound as an anionic salt: Increase the pH of the solution to be at least 2 units above the pKa of the carboxylic acid group. By deprotonating the carboxylic acid to a carboxylate, you introduce a negative charge, which dramatically increases its affinity for polar water molecules.[4]
To dissolve the compound as a cationic salt: Decrease the pH of the solution to be at least 2 units below the pKa of the amino group. This will protonate the amino group, creating a positive charge and enhancing solubility.[1]
For N-Cycloheptyl-p-aminobenzoic acid, targeting the deprotonation of the carboxylic acid by raising the pH is generally the more effective initial strategy.
Q3: I've adjusted the pH, but I'm still not achieving the desired concentration. What's the next step?
A3: If pH adjustment alone is insufficient, the next logical step is to introduce a cosolvent to your aqueous system.[5][6] Cosolvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[7][8]
Start by preparing a stock solution of your compound in a minimal amount of a suitable cosolvent (like PEG 400 or ethanol) and then slowly add this stock solution to your aqueous buffer with vigorous stirring.
Q4: Can surfactants be used to improve the solubility of N-Cycloheptyl-p-aminobenzoic acid?
A4: Yes, surfactants are a powerful tool for solubilizing poorly water-soluble drugs. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[10] The hydrophobic core of these micelles can encapsulate N-Cycloheptyl-p-aminobenzoic acid, effectively increasing its apparent solubility in the aqueous phase.
Non-ionic surfactants are often preferred in biological applications due to their lower potential for toxicity and irritation.
Q5: My compound dissolves with heat but crashes out of solution upon cooling. How can I prevent this?
A5: This indicates that you are creating a supersaturated solution that is not stable at lower temperatures. This is common when the dissolution process is endothermic. To maintain solubility upon cooling, you need to modify the formulation. The strategies discussed above—pH adjustment, the use of cosolvents, or the addition of surfactants—are all effective methods to increase the equilibrium solubility at room temperature and prevent precipitation.[1]
This section provides a systematic approach to resolving solubility issues, complete with step-by-step protocols.
Troubleshooting Workflow
The following diagram outlines a logical progression for tackling solubility problems with N-Cycloheptyl-p-aminobenzoic acid.
Caption: A systematic workflow for troubleshooting solubility issues.
Protocol 1: Solubility Enhancement via pH Adjustment
This protocol details the steps to determine the optimal pH for dissolving N-Cycloheptyl-p-aminobenzoic acid.
Objective: To systematically test the effect of pH on the solubility of the target compound in an aqueous buffer.
Materials:
N-Cycloheptyl-p-aminobenzoic acid
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
0.1 M Sodium Hydroxide (NaOH)
0.1 M Hydrochloric Acid (HCl)
pH meter
Stir plate and stir bars
Microcentrifuge
Procedure:
Prepare a series of test vials, each containing a fixed amount of N-Cycloheptyl-p-aminobenzoic acid (e.g., 1 mg) and a set volume of your aqueous buffer (e.g., 1 mL).
Create a pH gradient across your vials. For example, adjust the pH of the vials to 6.0, 7.0, 8.0, 9.0, and 10.0 using dropwise addition of 0.1 M NaOH or 0.1 M HCl.
Equilibrate the samples by stirring or shaking at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
After equilibration, visually inspect each vial for undissolved solid.
For quantitative analysis, centrifuge the samples to pellet any undissolved solid.
Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Plot the measured solubility against the final pH of each solution to identify the optimal pH range.
Causality: By increasing the pH, the carboxylic acid group (-COOH) is deprotonated to its conjugate base (-COO⁻).[4] This ionized form is significantly more polar and engages in favorable ion-dipole interactions with water, leading to a substantial increase in aqueous solubility.[4]
Protocol 2: Cosolvency Method for Enhanced Solubility
This protocol outlines how to use a cosolvent to increase the solubility of your compound.
Objective: To prepare a stock solution of N-Cycloheptyl-p-aminobenzoic acid in a cosolvent system.
Materials:
N-Cycloheptyl-p-aminobenzoic acid
Cosolvent (e.g., PEG 400, Ethanol)
Aqueous buffer
Vortex mixer
Sonicator (optional)
Procedure:
Weigh the desired amount of N-Cycloheptyl-p-aminobenzoic acid into a clean vial.
Add a small volume of the chosen cosolvent (e.g., for every 1 part of compound, start with 10 parts cosolvent).
Vortex the mixture vigorously for 1-2 minutes. If necessary, use a sonicator to aid dissolution.
Once the compound is fully dissolved in the cosolvent, you have created a concentrated stock solution.
To prepare your final working solution, slowly add the stock solution dropwise into your aqueous buffer while stirring continuously. Do not add the buffer to the stock solution, as this can cause the compound to precipitate.
Monitor for any signs of precipitation. If the solution remains clear, the desired concentration in the cosolvent system has been achieved.
Data Presentation:
The effectiveness of different cosolvents can be compared by determining the maximum achievable concentration of the compound.
Cosolvent System (20% v/v in PBS pH 7.4)
Maximum Achieved Solubility (µg/mL)
Fold Increase vs. Aqueous Buffer
Aqueous Buffer (Control)
< 1
-
Ethanol
50
> 50x
Propylene Glycol
120
> 120x
PEG 400
350
> 350x
Note: The values in this table are illustrative and should be determined experimentally.
Causality: Cosolvents work by reducing the polarity of the aqueous environment.[7] The hydrocarbon portions of the cosolvent molecules disrupt the hydrogen-bonding network of water, creating a more favorable environment for the nonpolar cycloheptyl group and thereby increasing the overall solubility of the compound.[8]
Section 4: Advanced Considerations
For particularly challenging cases, more advanced formulation strategies may be necessary.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of N-Cycloheptyl-p-aminobenzoic acid can become entrapped within the cyclodextrin cavity, forming an inclusion complex that has greatly enhanced aqueous solubility.
Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier matrix at the molecular level.[11] By preventing the formation of a crystal lattice, the energy required for dissolution is significantly reduced. Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).
Logical Relationship Diagram
Caption: Encapsulation by cyclodextrin improves interaction with water.
This guide provides a comprehensive framework for addressing the solubility challenges of N-Cycloheptyl-p-aminobenzoic acid. By systematically applying these principles and protocols, researchers can achieve reliable and reproducible results in their experiments.
References
Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Retrieved February 17, 2026.
Wikipedia. (n.d.). Cosolvent. Retrieved February 17, 2026, from [Link]
Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). [Journal Name].
MDPI. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Retrieved February 17, 2026.
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Journal Name].
Babu, P. R. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
Solubilization techniques used for poorly w
BenchChem. (2025). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA)
The effect of cosolvents and surfactants on the solubility of sulfasalazine. (2022, May 8). Taylor & Francis Online.
Quora. (2021, July 17).
pH-solubility profiles or organic carboxylic acids and their salts. (n.d.). PubMed.
Sahoo, R. N. (2011, January 12). Methods to boost solubility. IJSDR.
European Commission. (2010, March 3). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). Retrieved February 17, 2026.
p-Aminobenzoic Acid. (n.d.). [Source].
PubChem. (n.d.). N-Cyclohexylmethyl-p-aminobenzoic acid. Retrieved February 17, 2026.
Cayman Chemical. (2024, September 5).
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved February 17, 2026.
ExSyn Corp. (2025, August 19). In focus: 4-Aminobenzoic Acid (PABA). Retrieved February 17, 2026.
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved February 17, 2026.
Pearson. (n.d.).
DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1.
ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved February 17, 2026.
Scholars Research Library. (n.d.).
The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. (n.d.). [Source].
Springer Nature Experiments. (n.d.). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. Retrieved February 17, 2026.
Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved February 17, 2026, from [Link]
Semantic Scholar. (2023, September 30).
NP-MRD. (2024, September 3). Showing NP-Card for p-Aminobenzoic acid (NP0001240). Retrieved February 17, 2026.
Minimizing side reactions in N-alkylation of aminobenzoic acid
Welcome to the technical support center for the N-alkylation of aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important tra...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the N-alkylation of aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The bifunctional nature of aminobenzoic acid, possessing both a nucleophilic amine and a carboxylic acid, presents a unique set of challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize side reactions and achieve high yields of your desired N-alkylated products.
Understanding the Challenge: Competing Reaction Pathways
The primary challenge in the N-alkylation of aminobenzoic acid lies in controlling the chemoselectivity. The lone pair of electrons on the nitrogen atom of the amino group makes it a good nucleophile, readily attacking an alkylating agent. However, the carboxylic acid group can also be deprotonated, especially in the presence of a base, to form a carboxylate anion, which is also nucleophilic and can lead to the formation of an ester (O-alkylation). Furthermore, the primary amine can undergo multiple alkylations, leading to secondary and tertiary amines, and in some cases, polymerization can occur.[1]
The following diagram illustrates the desired N-alkylation pathway versus the common side reactions.
Caption: Workflow for Phase-Transfer Catalyzed N-Alkylation.
Step-by-Step Methodology:
To a round-bottom flask, add p-aminobenzoic acid (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and water.
To this aqueous solution, add toluene, the alkyl halide (1.1 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq.).
Heat the biphasic mixture to 60-80 °C with vigorous stirring to ensure efficient mixing of the two phases.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol is a robust method for the synthesis of secondary amines from primary amines and carbonyl compounds.
[2]
Step-by-Step Methodology:
Dissolve p-aminobenzoic acid (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane.
Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
[3]5. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
Quench the reaction by the slow addition of water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the product by column chromatography or recrystallization.
Alternative Advanced Method: The Mitsunobu Reaction
For certain substrates, particularly for the N-alkylation with alcohols, the Mitsunobu reaction can be a powerful tool. [4]This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter and is known for its mild conditions. [5][6]It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). However, the acidic nature of the aminobenzoic acid's carboxylic group can interfere, and careful optimization is required.
References
Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications (RSC Publishing). [Link]
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. [Link]
Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]
Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ResearchGate. [Link]
Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]
Direct condensation polymerization of N-alkylated p-aminobenzoic acid and packing of rigid-rod main chains with flexible side chains. ResearchGate. [Link]
What are the side effects of Aminobenzoic acid?. Patsnap Synapse. [Link]
Process for preparing poly-para-aminobenzoic acid.
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. [Link]
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link]
Technical Support Center: Recrystallization of N-Cycloheptyl-p-aminobenzoic Acid
Welcome to the technical support center for the purification of N-Cycloheptyl-p-aminobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solut...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of N-Cycloheptyl-p-aminobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this molecule. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification process.
Introduction: The Challenge of Purifying an Amphiphilic Molecule
N-Cycloheptyl-p-aminobenzoic acid presents a unique purification challenge. The molecule is amphiphilic, possessing a polar aromatic carboxylic acid head (derived from p-aminobenzoic acid, PABA) and a bulky, non-polar cycloheptyl tail. This dual nature complicates solvent selection, often leading to issues like poor solubility, low recovery, or "oiling out." This guide provides a systematic approach to selecting the right solvent system and troubleshooting common problems to achieve high purity and yield.
Section 1: Solvent Selection Strategies (FAQ)
The single most critical factor in a successful recrystallization is the choice of solvent.[1] An ideal solvent should dissolve the compound completely when hot but sparingly when cold, while impurities should remain either completely soluble or insoluble at all temperatures.[2]
Q1: What are the ideal characteristics of a recrystallization solvent for N-Cycloheptyl-p-aminobenzoic acid?
A1: Given the molecule's structure, a single solvent is often inadequate. The polar head requires a polar solvent for dissolution, while the non-polar tail favors non-polar solvents. Therefore, a mixed-solvent system is typically the most effective approach.[2] This involves finding a pair of miscible solvents where one (the "solvent") readily dissolves the compound, and the other (the "anti-solvent" or "co-solvent") dissolves it poorly.[2]
Key characteristics to seek in a solvent system are:
High solubility at elevated temperatures to ensure complete dissolution of the crude product.
Low solubility at reduced temperatures to maximize crystal formation and yield upon cooling.
A steep solubility curve as a function of temperature.
Chemical inertness to avoid any reaction with your target compound.
Volatility for easy removal from the purified crystals during drying.[2]
Boiling point that is lower than the melting point of N-Cycloheptyl-p-aminobenzoic acid to prevent it from melting in the hot solvent, a common cause of "oiling out".[3]
Q2: What are some good starting points for solvent screening?
A2: A systematic screening is essential. Start by testing the solubility of a small amount of your crude material (~20-50 mg) in about 0.5 mL of various solvents at room temperature and then upon heating. Based on the structure of N-Cycloheptyl-p-aminobenzoic acid and solubility data for its parent compound, p-aminobenzoic acid[4][5], the following solvents are recommended for initial screening.
Solvent Class
Solvent
Boiling Point (°C)
Polarity
Rationale & Expected Behavior
Protic
Water
100
High
The PABA moiety may impart some hot water solubility.[4] Likely to be a poor solvent alone but an excellent anti-solvent when paired with an alcohol.
Ethanol
78
High
Good "solvent." The ethyl group provides some non-polar character, while the hydroxyl group interacts with the polar head. Often effective for aromatic acids.[6][7]
Methanol
65
High
Similar to ethanol but more polar. May be too strong a solvent, leading to poor recovery unless used with an anti-solvent.
2-Propanol (IPA)
82
Medium
A good balance of polar and non-polar character. May work as a single solvent.
Aprotic Polar
Acetone
56
Medium
A strong solvent that often requires a non-polar anti-solvent like hexanes.[8]
Ethyl Acetate
77
Medium
Often a good choice for compounds with moderate polarity.[4][8] Can be paired with hexanes/heptanes.
Acetonitrile
82
High
A polar aprotic solvent; its utility should be tested.
Non-Polar
Toluene
111
Low
May dissolve the compound when hot due to the aromatic ring and cycloheptyl group.
Heptane/Hexanes
98 / 69
Low
Unlikely to be a primary solvent. Excellent choice as an "anti-solvent" to induce crystallization from more polar solvents.[8]
Q3: How do I perform a systematic solvent screen for a mixed-solvent system?
A3: The goal is to find a solvent/anti-solvent pair that works reliably. The general workflow is to dissolve the compound in a minimum amount of a "good" hot solvent and then add a "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy, then re-heat to clarify.
Caption: A systematic workflow for identifying an effective mixed-solvent system.
Section 2: Troubleshooting Guide
Even with a good solvent system, problems can arise. This section addresses the most common issues in a question-and-answer format.
Q1: My compound separated as an oil, not crystals. What do I do? ("Oiling Out")
A1: "Oiling out" is a common problem, especially with compounds that have low melting points or when the solution is cooled too rapidly.[3] The compound separates from the solution as a liquid below its melting point because it is supersaturated but lacks a proper crystal lattice to grow on.
Solutions:
Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the primary solvent to reduce the level of supersaturation.[3]
Slow Down the Cooling: Rapid cooling is a primary cause of oiling out. After dissolving your compound, let the flask cool to room temperature on a benchtop, insulated by a paper towel, before moving it to an ice bath. Very slow cooling may be achieved by leaving the hot solution on a cooling hot plate.[3]
Lower the Crystallization Temperature: Use a solvent with a lower boiling point. If the boiling point of your solvent is higher than the melting point of your compound, it will melt before it dissolves, making oiling out highly likely.[3]
Q2: The solution is clear and cold, but no crystals have formed. Why?
A2: This is usually due to one of two reasons: excessive solvent was used, or the solution is supersaturated.[3]
Solutions:
Too Much Solvent: This is the most frequent cause of recrystallization failure.[3] The concentration of your compound is too low to exceed its solubility limit, even when cold. The remedy is to gently boil off some of the solvent to increase the concentration and then attempt to cool again.[3]
Supersaturation: The solution is thermodynamically ready to crystallize, but crystal nucleation has not initiated.[3]
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[3]
Add a Seed Crystal: If you have a small crystal of pure N-Cycloheptyl-p-aminobenzoic acid, add it to the cold solution. This provides a perfect template for further crystal growth.[3]
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Section 3: Standard Operating Protocol (SOP)
This protocol assumes an ethanol/water solvent system has been identified as optimal. Adjust solvents and volumes based on your own screening results.
Protocol: Recrystallization of N-Cycloheptyl-p-aminobenzoic Acid
Dissolution:
Place the crude N-Cycloheptyl-p-aminobenzoic acid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
Add the minimum volume of hot ethanol required to just dissolve the solid completely. Add the solvent in small portions while the flask is gently heated on a hot plate. Swirl the flask to aid dissolution.
Decolorization (Optional):
If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated carbon (a spatula tip).
Re-heat the solution to boiling for 2-3 minutes. The carbon will adsorb colored impurities.[9]
Hot Filtration (Crucial if carbon was used or insoluble impurities are present):
To remove the activated carbon or any insoluble impurities, perform a hot gravity filtration.
Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask by pouring hot solvent through them to prevent premature crystallization in the funnel.
Quickly pour the hot solution through the filter paper.
Crystallization:
Heat the clear filtrate to boiling.
Add hot water (the anti-solvent) dropwise while swirling until the solution becomes faintly and persistently cloudy (turbid).
Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask. Slow cooling is key to forming large, pure crystals.
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.
Isolation and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as your final solvent composition) to rinse away any remaining soluble impurities.
Press the crystals dry on the filter paper with a clean spatula or a smaller beaker to remove as much solvent as possible.
Drying:
Transfer the crystals to a pre-weighed watch glass and allow them to air dry or dry them in a vacuum oven at a mild temperature until a constant weight is achieved.
References
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]
Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from [Link]
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4). Retrieved from [Link]
p-Aminobenzoic Acid. (n.d.). Retrieved from [Link]
Solubility of p ABA in several solvents (data in Table 1), from above:... - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (n.d.). Retrieved from [Link]
Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz - White Rose Research Online. (2025, October 29). Retrieved from [Link]
4-Aminobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]
4-Aminobenzoic acid - Solubility of Things. (n.d.). Retrieved from [Link]
Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. (2022, June 23). Retrieved from [Link]
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Retrieved from [Link]
Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters - ResearchGate. (2025, August 6). Retrieved from [Link]
Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution - Research Explorer The University of Manchester. (2015, April 23). Retrieved from [Link]
Technical Support Center: N-Cycloheptyl-p-aminobenzoic Acid Precipitation
Welcome to the technical support center for the precipitation of N-Cycloheptyl-p-aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the precipitation of N-Cycloheptyl-p-aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the precipitation of this valuable compound. This document will provide a robust framework for understanding and controlling the precipitation process, ensuring high yield and purity.
Understanding the Chemistry: The Key to Optimization
N-Cycloheptyl-p-aminobenzoic acid possesses both a weakly acidic carboxylic acid group and a weakly basic amino group. This amphoteric nature is the critical factor governing its solubility and precipitation behavior in aqueous solutions. The solubility is highly dependent on the pH of the solution.
At low pH (acidic conditions): The amino group is protonated (-NH3+), and the carboxylic acid group is in its neutral form (-COOH). The molecule carries a net positive charge, enhancing its solubility in water.
At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO-), and the amino group is in its neutral form (-NH2). The molecule carries a net negative charge, which also promotes solubility in water.
At the isoelectric point (pI): The net charge on the molecule is zero. At this specific pH, the intermolecular electrostatic repulsions are minimized, leading to the lowest solubility of the compound in water. This is the optimal pH for achieving maximum precipitation.
For the parent compound, p-aminobenzoic acid (PABA), the pKa of the amino group is approximately 2.4 and the pKa of the carboxylic acid group is around 4.9.[1][2] The isoelectric point (pI) can be estimated as the average of these two pKa values, which is approximately 3.65. While the cycloheptyl group will slightly modify these values, the optimal pH for the precipitation of N-Cycloheptyl-p-aminobenzoic acid is expected to be in a similar acidic range.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for precipitating N-Cycloheptyl-p-aminobenzoic acid?
A1: The most critical parameter is the pH of the solution. The precipitation of N-Cycloheptyl-p-aminobenzoic acid is an acid-base driven process. Adjusting the pH to the compound's isoelectric point (pI) will minimize its solubility and maximize the precipitation yield.
Q2: I am not seeing any precipitate after adjusting the pH. What should I do?
A2: There are several potential reasons for this. First, ensure your concentration of N-Cycloheptyl-p-aminobenzoic acid is high enough to exceed its solubility limit at the pI. If the concentration is too low, precipitation will not occur. Secondly, precipitation can sometimes be slow to initiate. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[3] Alternatively, adding a small seed crystal of the compound can induce crystallization. Finally, ensure that the pH of the solution has been accurately adjusted to the isoelectric point.
Q3: My product is precipitating as an oil or a sticky solid, not a crystalline powder. How can I fix this?
A3: Oiling out can occur if the precipitation is happening too quickly or at a temperature above the melting point of the solvated compound.[3] Try cooling the solution slowly after pH adjustment. You can also try adding a co-solvent to the system to modify the solubility and promote crystalline growth. If the issue persists, redissolving the oil in a minimal amount of a suitable organic solvent and then slowly adding an anti-solvent while stirring vigorously can promote the formation of a crystalline solid.
Q4: How can I improve the purity of my precipitated product?
A4: To improve purity, it's crucial to ensure that the precipitation occurs slowly. Slow, controlled precipitation allows for the formation of well-ordered crystals that exclude impurities. This can be achieved by slowly adjusting the pH and maintaining a constant, moderate temperature. Washing the filtered precipitate with a solvent in which the impurities are soluble but the product is not can also significantly improve purity.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
No Precipitation
1. Concentration of the compound is too low. 2. pH is not at the isoelectric point (pI). 3. Supersaturation has not been achieved.
1. Concentrate the solution. 2. Carefully re-adjust the pH, checking with a calibrated pH meter. 3. Induce precipitation by scratching the flask or adding a seed crystal.[3]
Oily or Gummy Precipitate
1. Precipitation is occurring too rapidly. 2. The temperature of the solution is too high. 3. High concentration of impurities.
1. Slow down the rate of pH adjustment. 2. Cool the solution slowly after pH adjustment. 3. Consider a pre-purification step like a charcoal treatment if significant colored impurities are present.[3]
Low Yield
1. The pH is not precisely at the pI. 2. The solution was not sufficiently cooled to maximize precipitation. 3. The compound is more soluble than expected in the chosen solvent system.
1. Perform a pH optimization study (see protocol below). 2. After precipitation, cool the mixture in an ice bath to further decrease solubility. 3. If possible, add an anti-solvent to decrease the solubility of the product.
1. Slow down the precipitation process by adjusting the pH gradually. 2. Ensure continuous and gentle stirring during pH adjustment and cooling.
Experimental Protocol: Determining the Optimal pH for Precipitation
This protocol provides a systematic approach to identify the optimal pH for maximizing the precipitation of N-Cycloheptyl-p-aminobenzoic acid.
Objective: To determine the pH at which the solubility of N-Cycloheptyl-p-aminobenzoic acid is at its minimum, leading to the maximum precipitation yield.
Materials:
N-Cycloheptyl-p-aminobenzoic acid solution of known concentration
Dilute acid (e.g., 1 M HCl)
Dilute base (e.g., 1 M NaOH)
Calibrated pH meter
Small-volume test tubes or vials
Stir plate and stir bars
Filtration apparatus (e.g., Buchner funnel and filter paper)
Drying oven
Workflow Diagram:
Caption: Experimental workflow for determining the optimal precipitation pH.
Step-by-Step Procedure:
Prepare a Stock Solution: Dissolve a known quantity of N-Cycloheptyl-p-aminobenzoic acid in a suitable volume of a solvent in which it is freely soluble at a pH far from its pI (e.g., in a dilute basic solution).
Aliquot the Solution: Distribute equal volumes of the stock solution into a series of labeled test tubes or vials.
pH Adjustment: While stirring, slowly add dilute acid to each vial to adjust the pH to a specific value. It is recommended to create a pH gradient, for example, from pH 2.0 to 6.0 in 0.5 unit increments.
Equilibration: Allow the vials to stir at a constant temperature for a set period (e.g., 1-2 hours) to ensure the precipitation has reached equilibrium.
Observation and Isolation: Visually observe the amount of precipitate in each vial. Filter the contents of each vial through a pre-weighed filter paper. Wash the precipitate with a small amount of cold deionized water.
Drying and Weighing: Dry the collected precipitate in a vacuum oven at a suitable temperature until a constant weight is achieved.
Data Analysis: Plot the weight of the dried precipitate as a function of pH. The pH that corresponds to the highest precipitate weight is the optimal pH for precipitation.
Visualizing the Chemistry
The following diagram illustrates the relationship between the pH of the solution and the dominant ionic form of N-Cycloheptyl-p-aminobenzoic acid, which dictates its solubility.
Caption: Ionic forms of N-Cycloheptyl-p-aminobenzoic acid at different pH values.
References
PubChem. N-Cyclohexylmethyl-p-aminobenzoic acid. Available from: [Link]
University of Rochester. Troubleshooting: The Workup. Available from: [Link]
MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available from: [Link]
ResearchGate. (PDF) Carboxylic acids: Effective inhibitors for calcium sulfate precipitation. Available from: [Link]
MDPI. Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. Available from: [Link]
Merck Index. p-Aminobenzoic Acid. Available from: [Link]
MDPI. Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. Available from: [Link]
Fiveable. p-Aminobenzoic Acid Definition. Available from: [Link]
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
ResearchGate. Chemical structure of p-aminobenzoic acid and his pKa value. Available from: [Link]
ResearchGate. HPLC Troubleshooting Guide. Available from: [Link]
Wikipedia. 4-Aminobenzoic acid. Available from: [Link]
Semantic Scholar. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. Available from: [Link]
Google Patents. US8492583B2 - Process for purification of aromatic carboxylic acids.
PMC. Influence of pH and temperature on the performance and microbial community during the production of medium-chain carboxylic acids using winery effluents as substrate. Available from: [Link]
European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). Available from: [Link]
Solubility of Things. 4-Aminobenzoic acid. Available from: [Link]
Vedantu. Para Aminobenzoic Acid: Properties, Synthesis & Uses. Available from: [Link]
ACS Publications. Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. Available from: [Link]
N-Cycloheptyl-p-aminobenzoic acid (N-Cycloheptyl-PABA) is a critical pharmacophore intermediate, often synthesized during the development of local anesthetics, antifolates, and UV-blocking agents. Structurally, it consists of a lipophilic cycloheptyl ring fused to the hydrophilic p-aminobenzoic acid (PABA) core.
This guide provides a definitive technical breakdown of its 1H NMR profile. Unlike standard spectral lists, we compare this molecule against its parent compound (PABA) and evaluate solvent alternatives (DMSO-d₆ vs. CDCl₃) to demonstrate how environmental factors dictate spectral resolution.
Why This Analysis Matters
Differentiation: Distinguishing mono-N-alkylated products from bis-alkylated byproducts or unreacted starting materials.
Conformational Insight: The cycloheptyl ring exhibits specific fluxional behavior distinct from cyclohexyl analogs, observable in high-field NMR.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and high-resolution data, follow this optimized workflow. This protocol is designed to maximize signal-to-noise ratio (S/N) and ensure accurate integration of exchangeable protons.
Sample Preparation & Acquisition[1]
Solvent Selection:DMSO-d₆ (Dimethyl sulfoxide-d₆) is the primary recommendation.
Reasoning: The carboxylic acid (-COOH) and secondary amine (-NH) protons are labile. DMSO-d₆ suppresses rapid proton exchange, allowing these signals to appear as distinct peaks (often doublets for NH) rather than broadened humps common in CDCl₃ or MeOD.
Concentration: 10–15 mg in 0.6 mL solvent.
Temperature: 298 K (25°C). Note: Elevated temperatures (e.g., 313 K) may be required if line broadening occurs due to restricted rotation of the bulky cycloheptyl group.
Visualization of Analytical Workflow
Figure 1: Optimized NMR acquisition workflow emphasizing the critical validation step of integrating exchangeable protons.
Spectral Assignment & Comparative Analysis
This section compares the target molecule against its structural alternative (PABA) and solvent alternatives.
The Core Spectrum: N-Cycloheptyl-PABA (in DMSO-d₆)
The spectrum is defined by three distinct regions: the Acidic/Exchangeable region, the Aromatic region (AA'BB' system), and the Aliphatic Cycloheptyl region.
Region
Chemical Shift (δ ppm)
Multiplicity
Integral
Assignment
Structural Insight
Acidic
11.90 – 12.10
Broad Singlet
1H
-COOH
Deshielded by carbonyl anisotropy; disappears with D₂O shake.
Aromatic
7.60 – 7.68
Doublet (J≈8.5 Hz)
2H
Ar-H (2,6)
Ortho to electron-withdrawing -COOH group (Deshielded).
Aromatic
6.50 – 6.60
Doublet (J≈8.5 Hz)
2H
Ar-H (3,5)
Ortho to electron-donating -NH- group (Shielded).
Amine
6.20 – 6.40
Doublet (J≈7-8 Hz)
1H
-NH-
Splits into a doublet due to coupling with the cycloheptyl CH.
Aliphatic
3.55 – 3.70
Multiplet
1H
N-CH (Cycloheptyl)
Deshielded by Nitrogen; characteristic "methine" proton.
Aliphatic
1.85 – 2.00
Multiplet
2H
Cycloheptyl (C2/C7)
Protons adjacent to the methine position.
Aliphatic
1.35 – 1.75
Broad Multiplets
10H
Cycloheptyl (Bulk)
Remaining ring protons (C3-C6).
Comparative Analysis: Target vs. Alternatives
Comparison A: Structural Alternative (PABA vs. N-Cycloheptyl-PABA)
Researchers often need to confirm if N-alkylation was successful.
PABA (Precursor): Shows a sharp singlet at ~5.9 ppm integrating for 2H (primary amine -NH₂).
N-Cycloheptyl-PABA (Product):
Shift: The -NH₂ singlet disappears.
New Signal: A doublet appears at ~6.3 ppm integrating for 1H (-NH-).
Aliphatic Region: Appearance of the massive cycloheptyl envelope (1.4–2.0 ppm) which is absent in PABA.
Aromatic Shift: The electron-donating strength of a secondary alkylamine is slightly higher than a primary amine, causing a subtle upfield shift (shielding) of the ortho-protons (positions 3,5) compared to PABA.
Comparison B: Solvent Alternative (DMSO-d₆ vs. CDCl₃)
Choosing the wrong solvent is a common failure point in characterizing amino acids.
Feature
DMSO-d₆ (Recommended)
CDCl₃ (Alternative)
Causality
-COOH Signal
Sharp/Broad Singlet (~12 ppm)
Often Invisible or Extremely Broad
CDCl₃ allows rapid proton exchange and dimerization; DMSO forms H-bonds, stabilizing the proton.
-NH- Signal
Distinct Doublet
Broad Singlet (No Coupling)
Quadrupolar relaxation and exchange rates are faster in CDCl₃, collapsing the doublet coupling to the neighbor CH.
Solubility
High
Low/Moderate
The zwitterionic character of amino acids often leads to precipitation in non-polar chloroform.
Advanced Structural Verification (Logic Pathways)
To rigorously prove the structure, one must correlate the connectivity between the aromatic ring and the aliphatic tail.
Connectivity Logic
COSY (Correlation Spectroscopy):
The -NH- doublet (6.3 ppm) must show a cross-peak with the Cycloheptyl Methine (3.6 ppm). This confirms the alkyl group is attached to the nitrogen.
The Ar-H (2,6) must correlate with Ar-H (3,5) .
Ring Size Confirmation:
Integration is key. A cyclohexyl ring has 11 aliphatic protons. A cycloheptyl ring has 13 aliphatic protons . Accurate integration of the 1.4–2.0 ppm region is the fastest way to distinguish N-cyclohexyl from N-cycloheptyl analogs without mass spectrometry.
Signal Pathway Diagram
Figure 2: Connectivity logic. The COSY correlation between NH and the Methine proton is the "smoking gun" for successful N-alkylation.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23338319, N-Cycloheptyl-p-aminobenzoic acid. Retrieved from [Link]
Hasan, E., et al. (2023).[1][2] An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. Retrieved from [Link][2]
Ai, N., et al. (2023).[3][4] Solvents Influence 1H NMR Chemical Shifts and 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts. Retrieved from [Link]
A Comparative Guide to the FTIR Absorption Peaks of N-Cycloheptyl-p-aminobenzoic Acid
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of N-Cycloheptyl-p-aminobenzoic acid. Designed for researchers and professionals in drug development and materials sc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of N-Cycloheptyl-p-aminobenzoic acid. Designed for researchers and professionals in drug development and materials science, this document compares the compound's spectral features against its structural precursors, p-aminobenzoic acid (PABA) and cycloheptylamine. This comparative approach elucidates the vibrational characteristics of the key functional groups and provides a robust framework for structural verification.
Introduction: Structural and Spectroscopic Significance
N-Cycloheptyl-p-aminobenzoic acid is a derivative of PABA, incorporating a bulky, aliphatic cycloheptyl substituent on the amino group. This modification significantly alters the molecule's steric and electronic properties, which can be sensitively probed using FTIR spectroscopy. FTIR analysis is a cornerstone technique for molecular identification, relying on the principle that covalent bonds vibrate at specific, quantized frequencies.[1] When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, and the frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group.[2]
This guide will deconstruct the FTIR spectrum of N-Cycloheptyl-p-aminobenzoic acid by examining three key structural components:
The p-disubstituted aromatic ring .
The carboxylic acid moiety (-COOH).
The N-cycloheptyl secondary amine (-NH-C₇H₁₃).
By comparing its spectrum with those of PABA and cycloheptylamine, we can definitively assign the characteristic absorption peaks and understand the influence of N-substitution on the parent PABA molecule.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To ensure spectral accuracy and reproducibility, a standardized protocol is essential. The following describes a typical workflow for obtaining the FTIR spectrum of a solid sample like N-Cycloheptyl-p-aminobenzoic acid using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and high-quality results.
Step-by-Step ATR-FTIR Methodology
Instrument Preparation:
Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes to ensure the thermal stability of the source and detector.
Perform a background scan to acquire a spectrum of the ambient environment (primarily H₂O and CO₂). This spectrum is automatically subtracted from the sample spectrum by the instrument's software to eliminate environmental interference.
Sample Preparation & Loading:
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe the surface with a lint-free swab soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.
Place a small amount of the powdered N-Cycloheptyl-p-aminobenzoic acid sample (approximately 1-2 mg) directly onto the center of the ATR crystal.
Lower the press arm to apply consistent pressure to the sample, ensuring firm and uniform contact with the crystal surface. Inconsistent pressure is a common source of spectral artifacts and poor reproducibility.
Data Acquisition:
Initiate the sample scan. For a high signal-to-noise ratio, it is standard to co-add 16 to 32 scans.
Set the spectral resolution to 4 cm⁻¹, which is sufficient for resolving the vast majority of vibrational bands in mid-IR analysis of organic molecules.
The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
Post-Acquisition Processing:
The instrument software will automatically perform the background subtraction and Fourier transform to generate the final infrared spectrum (Transmittance vs. Wavenumber).
Clean the ATR crystal thoroughly after analysis to prevent cross-contamination.
Caption: Workflow for ATR-FTIR analysis.
Comparative Spectral Analysis
The FTIR spectrum of N-Cycloheptyl-p-aminobenzoic acid is best interpreted by assigning its absorption bands to the vibrations of its specific functional groups and comparing them to related molecules.
Caption: Structure of N-Cycloheptyl-p-aminobenzoic acid.
High Wavenumber Region (4000 - 2500 cm⁻¹)
This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.
O-H Stretch (Carboxylic Acid): Carboxylic acids exhibit a characteristically very broad absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is due to the strong hydrogen bonding in the dimeric structures they typically form.[3] This broad peak is often superimposed on the C-H stretching bands.
N-H Stretch (Secondary Amine): Unlike the primary amine in PABA, which shows two distinct bands (symmetric and asymmetric stretches) around 3300-3500 cm⁻¹, a secondary amine displays only a single, medium-intensity band in this region.[2][4] For N-Cycloheptyl-p-aminobenzoic acid, this peak is expected around 3350-3310 cm⁻¹.
C-H Stretches: A key differentiator is the presence of both aromatic (sp²) and aliphatic (sp³) C-H stretching bands.
Aromatic C-H: Weak to medium sharp peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C-H bonds on the benzene ring.[5][6]
Aliphatic C-H: Strong, sharp peaks appearing just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are due to the symmetric and asymmetric stretching of C-H bonds in the cycloheptyl ring.[6] The presence of these strong absorptions is a clear point of contrast with PABA, which lacks an aliphatic component.
Carbonyl and Aromatic Region (1800 - 1500 cm⁻¹)
This region is crucial for identifying the carbonyl group and the aromatic skeleton.
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band between 1760-1690 cm⁻¹ is the unmistakable signature of a carbonyl group.[3] For an aromatic carboxylic acid, conjugation with the benzene ring can lower this frequency slightly, typically placing it in the 1710-1680 cm⁻¹ range.[7]
Aromatic C=C Stretches: The benzene ring exhibits characteristic in-ring carbon-carbon stretching vibrations. These typically appear as two or more medium-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[5]
Fingerprint Region (1500 - 600 cm⁻¹)
This region contains a complex series of bands arising from bending vibrations (scissoring, rocking, wagging) and C-O and C-N stretching, which are unique to the molecule as a whole.
C-O Stretch and O-H Bend: Carboxylic acids show a C-O stretching band between 1320-1210 cm⁻¹ and a broad O-H in-plane bending band around 1440-1395 cm⁻¹.[3]
C-N Stretch: The stretching vibration of the aromatic amine C-N bond is expected in the 1350-1200 cm⁻¹ range.[2]
Aromatic C-H Out-of-Plane (OOP) Bending: Strong bands in the 900-675 cm⁻¹ region are due to C-H "oop" vibrations. The exact position is highly diagnostic of the substitution pattern on the aromatic ring.[5] For a p-disubstituted (1,4-disubstituted) ring, a strong band is expected between 860-800 cm⁻¹.
Comparative Data Summary
The table below summarizes the expected FTIR absorption peaks for N-Cycloheptyl-p-aminobenzoic acid and compares them with the known values for its parent structures.
The FTIR spectrum of N-Cycloheptyl-p-aminobenzoic acid is a composite of its constituent functional groups, yet it possesses a unique spectroscopic fingerprint. The most definitive features for its identification are:
The simultaneous presence of a very broad carboxylic acid O-H stretch (3300-2500 cm⁻¹) and a strong carbonyl C=O stretch (1710-1690 cm⁻¹).
A single, medium-intensity secondary amine N-H stretch (~3330 cm⁻¹), distinguishing it from the two-band primary amine signal in PABA.
Strong aliphatic C-H stretching bands just below 3000 cm⁻¹, confirming the presence of the cycloheptyl group.
Aromatic C=C and C-H absorption bands (~1605, ~1515, and >3000 cm⁻¹) coupled with a strong out-of-plane bending band (~845 cm⁻¹) confirming a p-disubstituted aromatic core.
This guide provides a robust framework for the spectroscopic identification and quality control of N-Cycloheptyl-p-aminobenzoic acid, grounding the analysis in a comparative methodology that enhances the confidence of spectral interpretation.
References
University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]
Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]
Athabasca University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available from: [Link]
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
ResearchGate. FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Available from: [Link]
Michigan State University. Infrared Spectrometry. Available from: [Link]
University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]
National Center for Biotechnology Information. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Available from: [Link]
Wisdomlib. Aromatic C-H stretching: Significance and symbolism. Available from: [Link]
University of Colorado Boulder. IR Absorption Table. Available from: [Link]
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]
SlideShare. ir spectrum of carboxylic acids and alcohols. Available from: [Link]
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]
National Center for Biotechnology Information. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. Available from: [Link]
ResearchGate. FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... Available from: [Link]
National Center for Biotechnology Information. Cycloheptylamine. Available from: [Link]
ResearchGate. FTIR Spectroscopy around C=N stretching bond frequency for pristine... Available from: [Link]
The Royal Society of Chemistry. IR spectrum of the prepared para-aminobenzoic acid (PABA). Available from: [Link]
ResearchGate. FT-IR spectrum of the poly m-aminobenzoic acid coating synthesized on... Available from: [Link]
SpectraBase. Cycloheptylamine. Available from: [Link]
National Center for Biotechnology Information. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Available from: [Link]
National Institute of Standards and Technology. 4-Aminobenzoic acid. Available from: [Link]
National Institute of Standards and Technology. Cycloheptylamine. Available from: [Link]
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
InstaNANO. FTIR Functional Group Database Table with Search. Available from: [Link]
PubChemLite. Cycloheptylamine (C7H15N). Available from: [Link]
ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Available from: [Link]
DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available from: [Link]
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A Guide to the Mass Spectrometry Fragmentation of 4-(Cycloheptylamino)benzoic Acid: Elucidating Structure Through Ionization
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable in...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide delves into the predicted mass spectrometry fragmentation of 4-(cycloheptylamino)benzoic acid, a molecule of interest in medicinal chemistry. As Senior Application Scientists, our goal is to not only present the data but to illuminate the underlying principles of ion chemistry that dictate the fragmentation pathways. This guide will serve as a practical resource for researchers, offering a logical framework for interpreting the mass spectrum of this compound and as a comparative tool against other analytical methodologies.
The Logic of Fragmentation: A Predictive Analysis
The fragmentation of 4-(cycloheptylamino)benzoic acid in a mass spectrometer is governed by the inherent chemical properties of its constituent functional groups: the benzoic acid moiety and the cycloheptylamino group. The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass, a key starting point for spectral interpretation.[1][2] The subsequent fragmentation is a cascade of bond cleavages and rearrangements driven by the formation of stable ions and neutral losses.
Proposed Fragmentation Pathway
The electron ionization (EI) mass spectrum of 4-(cycloheptylamino)benzoic acid is anticipated to exhibit a series of characteristic fragment ions. The fragmentation cascade is likely initiated at either the carboxylic acid group or the N-cycloheptyl bond, which are the most labile sites.
A plausible fragmentation pathway is illustrated below:
Caption: Proposed EI mass spectrometry fragmentation pathway of 4-(cycloheptylamino)benzoic acid.
The initial ionization of the molecule will produce the molecular ion peak. Due to the presence of a single nitrogen atom, this peak will have an odd m/z value.[1][2]
The fragmentation is expected to proceed via several key pathways:
Loss of a Hydroxyl Radical: A common fragmentation for benzoic acids is the loss of a hydroxyl radical (•OH) from the carboxylic acid group, which would result in a fragment at m/z [M-17].[3][4]
Decarboxylation: The loss of the entire carboxyl group as a neutral radical (•COOH) is another characteristic fragmentation of benzoic acids, leading to a peak at m/z [M-45].[5]
Alpha-Cleavage: Alpha-cleavage is a dominant fragmentation mechanism for amines.[2][5] This involves the cleavage of the C-C bond adjacent to the nitrogen atom. In this molecule, cleavage of the bond between the nitrogen and the cycloheptyl ring is likely, resulting in the loss of a cycloheptyl radical.
Cycloheptyl Ring Fragmentation: The cycloheptyl group itself can undergo fragmentation, typically through the loss of stable neutral molecules like ethene.[6]
Formation of Quinoid-type Ions: For para-substituted aminobenzoic acids, the formation of quinoid-type ions can be a notable fragmentation pathway.[7]
Tabulated Summary of Predicted Fragments
m/z
Proposed Fragment Structure
Fragmentation Pathway
247
[C14H19NO2]+•
Molecular Ion
230
[C14H18NO]+
Loss of •OH from the carboxylic acid group
202
[C14H19N]+•
Loss of •COOH from the carboxylic acid group
121
[C7H5O2]+
Cleavage of the N-phenyl bond
120
[C7H6NO]+
Subsequent fragmentation of the [M-OH]+ ion
97
[C7H13]+
Cycloheptyl cation
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.
¹H NMR: Would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). This would be crucial for confirming the connectivity of the cycloheptyl ring and the substitution pattern on the aromatic ring.
¹³C NMR: Would indicate the number of unique carbon environments, providing complementary information to the ¹H NMR.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments would definitively establish the connectivity between protons and carbons, providing an unambiguous structural assignment.
Comparison:
Feature
Mass Spectrometry
NMR Spectroscopy
Information Provided
Molecular weight, elemental formula (high-res MS), fragmentation pattern
Detailed atomic connectivity, stereochemistry
Sensitivity
High (picomole to femtomole)
Lower (micromole to nanomole)
Sample Requirement
Small (micrograms or less)
Larger (milligrams)
Analysis Time
Fast (minutes)
Slower (minutes to hours)
Structural Isomers
Can sometimes distinguish based on fragmentation
Excellent for distinguishing isomers
Experimental Protocols
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
Sample Preparation: Dissolve a small amount of 4-(cycloheptylamino)benzoic acid in a volatile organic solvent (e.g., methanol or dichloromethane).
Injection: Inject an aliquot of the sample solution into the GC-MS system. The sample is vaporized in the heated injection port.
Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, separating it from any impurities.
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated.
NMR Spectroscopy (¹H NMR)
Sample Preparation: Dissolve 1-5 mg of 4-(cycloheptylamino)benzoic acid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
NMR Tube: Transfer the solution to a 5 mm NMR tube.
Data Acquisition: Place the NMR tube in the NMR spectrometer and acquire the ¹H NMR spectrum. This involves subjecting the sample to a strong magnetic field and radiofrequency pulses.
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
Spectral Analysis: The chemical shifts, integration, and splitting patterns of the signals are analyzed to determine the structure.
Conclusion
The predicted mass spectrometry fragmentation pattern of 4-(cycloheptylamino)benzoic acid provides a wealth of structural information. Key fragmentation pathways, including the loss of hydroxyl and carboxyl moieties from the benzoic acid portion and alpha-cleavage of the cycloheptylamino group, are anticipated to yield a characteristic mass spectrum. While mass spectrometry offers high sensitivity and rapid analysis, a definitive structural confirmation is best achieved through a combination of analytical techniques, with NMR spectroscopy providing complementary and detailed connectivity data. This integrated approach, leveraging the strengths of each method, is the hallmark of a robust and trustworthy structural elucidation workflow in modern chemical research.
References
Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]
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ScienceDirect. (2023). Proposed ESI fragmentation pathways of product ions from 4-aminobenzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid (24). Retrieved from [Link]
Campbell, J. L., Le Blanc, J. C. Y., & Schneider, B. B. (2012). Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid. Analytical Chemistry, 84(18), 7857–7864. [Link]
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Victoria University Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
National Institutes of Health. (n.d.). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]
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ACS Publications. (n.d.). Use of the derivatizing agent, 4-aminobenzoic acid 2-(diethylamino)ethyl ester, for high-sensitivity detection of oligosaccharides by electrospray ionization mass spectrometry. Retrieved from [Link]
YouTube. (2021, August 12). Mass spectroscopy: Fragmentation pattern of some important functional groups. part 1. Retrieved from [Link]
MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
National Institutes of Health. (n.d.). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Retrieved from [Link]
RSC Publishing. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Retrieved from [Link]
Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]
ResearchGate. (n.d.). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Retrieved from [Link]
A Comparative Guide to HPLC Method Development for Purity Assessment of N-Cycloheptyl-p-aminobenzoic Acid
This guide provides a comprehensive, in-depth strategy for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-Cycloheptyl-p-aminobenzoic acid. We will...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth strategy for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-Cycloheptyl-p-aminobenzoic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches to build a robust, accurate, and reliable analytical method suitable for the rigorous demands of pharmaceutical development.
Understanding the Analyte: N-Cycloheptyl-p-aminobenzoic Acid
N-Cycloheptyl-p-aminobenzoic acid is a derivative of p-aminobenzoic acid (PABA), a well-known chemical building block.[1][2] The addition of a bulky, non-polar cycloheptyl group to the amine significantly alters its physicochemical properties, which is the primary consideration for HPLC method development.
Structural & Physicochemical Profile:
Property
Value (Estimated/Inferred)
Rationale for Method Development
Molecular Formula
C₁₄H₁₉NO₂
The structure contains a UV-active chromophore (aminobenzoic acid) and a highly non-polar moiety (cycloheptyl group).
Molecular Weight
233.31 g/mol
Influences diffusion rates and is a basic parameter for concentration calculations.
pKa (Carboxyl)
~4.7
The acidity of the carboxylic acid group dictates that the mobile phase pH must be controlled to ensure consistent ionization state and retention.
pKa (Amino)
~2.4
The basicity of the amino group is also a key factor for pH selection in the mobile phase.
LogP (Octanol-Water)
> 3.5 (Estimated)
The large cycloheptyl group significantly increases hydrophobicity compared to PABA (LogP ≈ 0.83).[3] This predicts strong retention on reversed-phase columns.
UV Absorbance Max (λmax)
~280 - 290 nm (Estimated)
Based on the PABA chromophore, which has strong absorbance in this region, allowing for sensitive UV detection.[4][5]
Note: Exact experimental values for N-Cycloheptyl-p-aminobenzoic acid are not widely published. These estimations are derived from the known properties of p-aminobenzoic acid (PABA)[3][6][7] and related structures.[8]
Strategic Approach to HPLC Method Development
A successful method development process is systematic and logical. It begins with defining the analytical goals and proceeds through a series of optimization steps to arrive at a validated, fit-for-purpose method. This workflow ensures that all critical parameters are considered.
A Comparative Guide to the UV-Vis Absorption Maxima of N-Cycloheptyl-p-aminobenzoic Acid and p-Aminobenzoic Acid (PABA)
This guide provides a detailed comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of N-Cycloheptyl-p-aminobenzoic acid and its parent compound, p-aminobenzoic acid (PABA). As a foundational tool in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of N-Cycloheptyl-p-aminobenzoic acid and its parent compound, p-aminobenzoic acid (PABA). As a foundational tool in analytical chemistry and drug development, understanding the UV-Vis absorption profile of a molecule is critical for its quantification, purity assessment, and predicting its behavior as a chromophore. This document offers experimental data for PABA, a theoretical analysis for its N-cycloheptyl derivative, and a comprehensive experimental protocol for their characterization.
Introduction
p-Aminobenzoic acid (PABA) is a well-known organic compound, recognized for its role as a building block in the synthesis of pharmaceuticals and as an ultraviolet (UV) light-absorbing agent in sunscreens.[1] Its chromophoric properties are attributed to the electronic transitions within the benzene ring, which are influenced by the amino (-NH2) and carboxyl (-COOH) functional groups. N-Cycloheptyl-p-aminobenzoic acid is a derivative of PABA where a cycloheptyl group is attached to the nitrogen atom of the amino group. This modification is expected to alter the electronic properties of the molecule and, consequently, its UV-Vis absorption spectrum.
This guide will first present the established UV-Vis absorption data for PABA in various solvents. Subsequently, a detailed experimental protocol for determining the UV-Vis absorption maxima of these compounds will be provided. Finally, a comparative analysis will be conducted, predicting the absorption characteristics of N-Cycloheptyl-p-aminobenzoic acid based on the known electronic effects of N-alkylation on aromatic amines.
Quantitative Data Summary: UV-Vis Absorption Maxima of PABA
The UV-Vis absorption maximum (λmax) of PABA is solvent-dependent, a phenomenon known as solvatochromism. This is due to the differential stabilization of the ground and excited states of the molecule by the solvent. The table below summarizes the reported λmax values for PABA in various solvents.
Experimental Protocol: Determination of UV-Vis Absorption Maxima
This section outlines a standardized procedure for measuring the UV-Vis absorption spectra of PABA and N-Cycloheptyl-p-aminobenzoic acid. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the wavelength of maximum absorbance (λmax) for the test compounds in a specified solvent.
Materials:
UV-Vis Spectrophotometer (double beam)
Quartz cuvettes (1 cm path length)
Volumetric flasks (10 mL, 100 mL)
Pipettes
Analytical balance
p-Aminobenzoic acid (PABA), analytical standard
N-Cycloheptyl-p-aminobenzoic acid
Spectroscopic grade solvent (e.g., ethanol, methanol, or water)
Procedure:
Preparation of Stock Solution (e.g., 100 µg/mL):
Accurately weigh 10 mg of the compound (PABA or its derivative).
Transfer the weighed compound to a 100 mL volumetric flask.
Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This is the stock solution.
Rationale: A stock solution allows for precise dilutions to obtain a concentration that falls within the linear range of the spectrophotometer's detector.
Preparation of Working Solution (e.g., 10 µg/mL):
Pipette 10 mL of the stock solution into a 100 mL volumetric flask.
Dilute to the mark with the chosen solvent.
Rationale: The working solution should have an absorbance value between 0.2 and 0.8 for optimal accuracy, as dictated by the Beer-Lambert Law.
Spectrophotometer Setup:
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
Set the wavelength range for scanning (e.g., 200-400 nm for these compounds).
Use the chosen solvent as the blank reference. Fill one cuvette with the solvent and place it in the reference beam of the spectrophotometer.
Perform a baseline correction with the solvent-filled cuvettes in both the sample and reference beams.
Rationale: Baseline correction subtracts the absorbance of the solvent and any minor imperfections in the cuvettes, ensuring that the measured absorbance is solely due to the analyte.
Sample Measurement:
Rinse a quartz cuvette with the working solution and then fill it.
Place the sample cuvette in the sample holder of the spectrophotometer.
Initiate the scan to record the absorption spectrum.
Data Analysis:
The wavelength at which the highest absorbance is recorded is the λmax.
Record the absorbance value at λmax.
Experimental Workflow Diagram
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Comparative Analysis: PABA vs. N-Cycloheptyl-p-aminobenzoic Acid
The UV absorption in PABA is primarily due to π → π* electronic transitions within the benzene ring. The amino group (-NH2) acts as an auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies its ability to absorb light. The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the π-system of the benzene ring, increasing the electron density of the ring and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The introduction of a cycloheptyl group to the nitrogen atom (N-alkylation) further influences the electronic properties of the amino group. Alkyl groups are generally considered to be electron-donating through an inductive effect (+I effect).[5] This increased electron-donating character of the N-cycloheptylamino group, compared to the amino group of PABA, is expected to further increase the electron density of the benzene ring.
This enhanced electron-donating effect will likely lead to a greater stabilization of the excited state relative to the ground state, resulting in a smaller HOMO-LUMO energy gap. A smaller energy gap corresponds to the absorption of light at a longer wavelength. This phenomenon is known as a bathochromic shift , or red shift.
Therefore, it is predicted that the λmax of N-Cycloheptyl-p-aminobenzoic acid will be at a longer wavelength than that of PABA when measured in the same solvent. The magnitude of this shift would need to be confirmed experimentally, but a shift of several nanometers is a reasonable expectation based on the electronic effects of N-alkylation in similar aromatic systems.
Conclusion
This guide has provided a comprehensive overview of the UV-Vis absorption characteristics of p-aminobenzoic acid and a predictive analysis for its N-cycloheptyl derivative. The provided experimental protocol offers a robust method for the determination of their absorption maxima. The understanding of how structural modifications, such as N-alkylation, influence the UV-Vis absorption spectrum is a fundamental aspect of medicinal chemistry and materials science, aiding in the design and analysis of novel compounds with specific spectroscopic properties.
References
p-Aminobenzoic Acid. Merck Index Online.
Lin, H.-Y., et al. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules, 27(3), 775. [Link]
Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Analytical and Pharmaceutical Research.
Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 4-Aminobenzoic acid (PABA). European Commission.
UV absorption spectra of PABA and HMBS. ResearchGate. [Link]
The Effect of Solvents on the Absorption Spectra of Aromatic Compounds.
Bathochromic shift. Taylor & Francis Online. [Link]
Basicity of Amines. PharmaXChange.info.
Nwanisobi, C.G., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376.
Aly, A.A., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
Mettler-Toledo. UV/Vis Spectroscopy Guide.
Zakerhamidi, M.S., et al. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical Science Transactions, 1(1), 66-74.
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]
UV-Vis Spectroscopy. University of Basrah.
Kapoor, A., et al. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67.
Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 29-41.
UV-Vis Spectrum of 3-Aminobenzoic Acid. SIELC Technologies. [Link]
Asghar, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6965. [Link]
The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.
UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Scribd.
Akberova, S.I. (2002). The study of p-aminobenzoic acid effect on the functional activity of neutrophils in patients with typhoid fever. Azerbaijan Medical Journal.
UV-Vis absorption spectrum of Ag (black trace), p-aminobenzoic acid...
A Technical Guide to the Biological Efficacy of N-Cycloalkyl PABA Derivatives: A Comparative Analysis of N-Cyclohexyl PABA
For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the biological efficacy of N-cycloalkyl p-aminobenzoic acid (PABA) derivatives, with...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological efficacy of N-cycloalkyl p-aminobenzoic acid (PABA) derivatives, with a specific focus on N-cyclohexyl PABA. While the initial intent was a direct comparison with N-cycloheptyl PABA, an extensive literature review reveals a notable absence of published biological data for the latter. Therefore, this document will present the available experimental evidence for N-cyclohexyl PABA and contrast its activity with other N-alkyl PABA esters to elucidate structure-activity relationships and guide future research in this area.
Introduction: PABA as a Privileged Scaffold in Medicinal Chemistry
Para-aminobenzoic acid (PABA), a vital component of the vitamin B complex, serves as a versatile building block in the synthesis of a wide array of therapeutic agents.[1][2] Its structural simplicity, coupled with the presence of two reactive functional groups—an amino group and a carboxylic acid—allows for diverse chemical modifications, leading to derivatives with a broad spectrum of biological activities.[2] These activities include antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[3] The core PABA structure is a key pharmacophore in drugs such as the local anesthetic procaine and sulfonamide antibiotics, which act by inhibiting folate synthesis in bacteria.[1] The exploration of N-substituted PABA derivatives continues to be an active area of research, aiming to discover novel compounds with enhanced potency and selectivity.
Synthesis of N-Alkyl PABA Esters: A General Workflow
The synthesis of N-alkyl and N-cycloalkyl PABA esters is typically achieved through a straightforward esterification reaction. The general procedure involves the reaction of p-aminobenzoic acid with the corresponding alcohol (in this case, cyclohexanol) in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.[4] The reaction mixture is then neutralized, and the desired ester is extracted and purified.
Caption: General synthetic workflow for N-cyclohexyl p-aminobenzoate.
Comparative Biological Efficacy: Antimicrobial Activity of N-Cyclohexyl PABA
The primary available data for the biological efficacy of N-cyclohexyl PABA comes from a study by Kumar et al. (2012), which evaluated a series of PABA esters for their antimicrobial activity.[4] The activity is reported as the negative logarithm of the Minimum Inhibitory Concentration (pMIC) in µM/ml. A higher pMIC value indicates greater potency.
Table 1: Antimicrobial Activity (pMIC in µM/ml) of N-Cyclohexyl PABA and Other N-Alkyl PABA Esters [4]
Compound
Substituent (R)
S. aureus
B. subtilis
E. coli
C. albicans
A. niger
26
Cyclohexyl
1.14
1.14
1.14
1.14
1.14
20
Ethyl
1.30
1.30
1.30
1.30
1.30
21
n-Propyl
1.14
1.14
1.14
1.14
1.14
22
iso-Propyl
1.00
1.00
1.00
1.00
1.00
23
n-Amyl
1.14
1.14
1.14
1.14
1.14
24
iso-Amyl
1.14
1.14
1.14
1.14
1.14
25
Octyl
1.14
1.14
1.14
1.14
1.14
27
Benzyl
1.14
1.14
1.14
1.14
1.14
Note: The data for N-cycloheptyl PABA is not available in the literature.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1, while limited, allows for some preliminary structure-activity relationship analysis for the antimicrobial effects of N-alkyl PABA esters:
Influence of the Cycloalkyl Group: N-cyclohexyl PABA (Compound 26) exhibited moderate antimicrobial activity, with a pMIC value of 1.14 µM/ml against all tested strains. This level of activity was comparable to that of several other linear and branched alkyl esters, including n-propyl, n-amyl, iso-amyl, octyl, and benzyl derivatives.
Effect of Alkyl Chain Length and Branching: The ethyl ester (Compound 20) showed slightly higher activity (pMIC = 1.30 µM/ml). Interestingly, the iso-propyl ester (Compound 22) displayed the lowest activity among the tested compounds (pMIC = 1.00 µM/ml), suggesting that branching near the ester linkage might be detrimental to activity.
General Trend: Overall, the antimicrobial potency of these simple N-alkyl PABA esters against the tested strains is modest. The study by Kumar et al. also synthesized and tested a series of PABA-based Schiff bases, which generally demonstrated more potent antimicrobial activity than the ester derivatives.[4] This suggests that the ester linkage may not be the optimal functional group for eliciting strong antimicrobial effects in this scaffold.
The lack of data for N-cycloheptyl PABA prevents a direct comparison of the effect of increasing the cycloalkyl ring size from six to seven carbons. Generally, in drug design, such a modification can influence lipophilicity, conformational flexibility, and binding to the target protein, which in turn can significantly impact biological activity.
Experimental Protocol: In Vitro Antimicrobial Activity Assessment
The following protocol for determining the Minimum Inhibitory Concentration (MIC) is based on the methodology described by Kumar et al. (2012).[4]
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
Serial Dilution: Perform serial dilutions of the stock solutions in the appropriate sterile broth (nutrient broth for bacteria, Sabouraud dextrose broth for fungi) in a series of test tubes to obtain a range of concentrations.
Inoculation: Inoculate each tube with a standardized suspension of the test microorganism. A control tube containing only the broth and the inoculum should be included.
Incubation: Incubate the bacterial cultures at 37°C for 24 hours and the fungal cultures at 25°C for 48 hours.
Observation: After the incubation period, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Conversion: Convert the MIC values to pMIC using the formula: pMIC = -log(MIC).
Conclusion and Future Directions
The available evidence indicates that N-cyclohexyl p-aminobenzoate possesses moderate in vitro antimicrobial activity against a range of bacterial and fungal pathogens. Its potency is comparable to other simple N-alkyl PABA esters.
The most significant finding of this comprehensive literature review is the conspicuous absence of biological data for N-cycloheptyl PABA. This represents a clear gap in the current scientific knowledge. The synthesis and biological evaluation of N-cycloheptyl PABA are therefore warranted to:
Complete the Structure-Activity Relationship: Elucidate the effect of cycloalkyl ring size on the biological activity of N-substituted PABA derivatives.
Explore Novel Biological Activities: Investigate a broader range of biological targets beyond antimicrobial activity, including anti-inflammatory, anticancer, and enzyme inhibitory assays.
The findings from such studies would provide valuable insights for the rational design of more potent and selective PABA-based therapeutic agents.
References
Kumar, D., Kumar, P., & Narasimhan, B. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 85-98.
Farwa, U., Haroon, F., Ramzan, M. A., Sandhu, Z. A., & Riaz, M. A. (2023).
Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2013). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 6(11), 1034-1037.
Narasimhan, B., Sharma, D., & Kumar, P. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library Der Pharmacia Lettre, 4(1), 22-31.
Wieser, M., & Wolf, G. (1980). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Zentralblatt fur Bakteriologie, Parasitenkunde, Infektionskrankheiten und Hygiene. Erste Abteilung Originale. Reihe A: Medizinische Mikrobiologie und Parasitologie, 247(3), 349-360.
PatSnap. (2024, June 14). What is Aminobenzoic acid used for?
Aksenov, A. I., & Deeva, V. E. (2002). [New biological properties of p-aminobenzoic acid]. Vestnik Rossiiskoi akademii meditsinskikh nauk, (7), 45-48.
Ruan, H., Zou, Y., Liu, X., Chen, X., & Yang, Y. (2022). p-Aminobenzoic acid promotes retinal regeneration through activation of Ascl1a in zebrafish.
Google Patents. (2014). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
Farwa, U., Haroon, F., Ramzan, M. A., Sandhu, Z. A., & Riaz, M. A. (2023).
Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
ResearchGate. (2025, February 10). SYNTHESIS, FORMULATION AND ANTIBACTERIAL ACTIVITY OF PARA AMINO BENZOIC ACID CREAM.
ResearchGate. (2025, August 7). New Biological Properties of p-Aminobenzoic Acid.
Singh, R., Kaur, H., & Singh, P. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery, 21(1), 1-11.
Frontiers. (2024, August 2). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents.
Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.
ResearchGate. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity.
King's College London Research Portal. (2021, September 8). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl.
Central Asian Journal of Medical and Natural Sciences. (n.d.). MICROBIOLOGICAL ACTIVITY 1-CYCLOHEXYL-3-DIETHYLAMINOPROP-3-YN-1-YL ESTER OF N- PHENYL THIOCARBAMIC ACID.
A Researcher's Guide to Unveiling the Crystal Structure of N-Cycloheptyl-p-aminobenzoic Acid: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals The addition of the cycloheptyl group to the PABA scaffold introduces significant conformational flexibility, which can have profound implications for the m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The addition of the cycloheptyl group to the PABA scaffold introduces significant conformational flexibility, which can have profound implications for the molecule's solid-state properties, including solubility, stability, and bioavailability. X-ray diffraction (XRD) stands as the definitive technique for elucidating these atomic-level details.[1][2][3][4][5] This guide will navigate the journey from obtaining suitable crystals to interpreting the final structural data, drawing comparisons to the known polymorphic forms of PABA to provide context and deeper understanding.
The Foundation: Understanding Polymorphism in p-Aminobenzoic Acid
Before embarking on the analysis of N-Cycloheptyl-p-aminobenzoic acid, it is instructive to review the rich polymorphic landscape of its parent compound, PABA.[6][7][8][9] PABA is known to exist in at least four polymorphic forms (α, β, γ, and δ), each with distinct crystal packing and physicochemical properties.[10][11][12][13][14] The α and β forms are the most common, with the α-form being more stable at higher temperatures.[14] Understanding the structural motifs and intermolecular interactions, primarily hydrogen bonding, that govern the packing in these known polymorphs will provide a valuable framework for interpreting the crystal structure of the N-cycloheptyl derivative.
Part 1: The Art and Science of Crystal Growth
The journey to a high-resolution crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step in the process.[15][16] The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a crystalline lattice.
Experimental Protocol: Growing Single Crystals of N-Cycloheptyl-p-aminobenzoic Acid
Purification of the Material: Start with the highest purity N-Cycloheptyl-p-aminobenzoic acid possible. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
Solvent Screening: The choice of solvent is critical.[15][16] A systematic screening of solvents with varying polarities should be performed to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
Crystallization Techniques: Several methods can be employed:
Slow Evaporation: Prepare a saturated or near-saturated solution.[15] Filter the solution to remove any particulate matter and leave it in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation.
Slow Cooling: Prepare a saturated solution at an elevated temperature.[17][18] Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). Insulating the container can promote slower cooling and the growth of larger, higher-quality crystals.
Vapor Diffusion: This technique is particularly effective for small quantities of material.[17] Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent"). Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.[17]
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible liquid in which the compound is insoluble.[15][18] Crystals will form at the interface of the two liquids as they slowly mix.
Below is a diagram illustrating the vapor diffusion crystal growth workflow.
Caption: Workflow for Crystal Growth by Vapor Diffusion.
Part 2: Illuminating the Atomic Architecture with X-ray Diffraction
Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction. This technique relies on the principle that X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern that can be used to determine the arrangement of atoms.[2][4]
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
SCXRD provides the most detailed and unambiguous structural information, including bond lengths, bond angles, and the absolute configuration of chiral molecules.[3]
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods, and the structural model is refined to best fit the experimental data.
Powder X-ray Diffraction (PXRD): A Versatile Alternative
When growing single crystals of sufficient size and quality is not feasible, powder X-ray diffraction (PXRD) can be a powerful tool.[4] PXRD is performed on a polycrystalline sample and provides information about the crystal system, unit cell parameters, and phase purity. While it does not typically provide the atomic-level detail of SCXRD for an unknown structure, it is invaluable for identifying known crystalline phases and for studying polymorphism.
Sample Preparation: A small amount of the crystalline material is finely ground to a homogeneous powder.
Data Collection: The powder sample is placed in a sample holder and analyzed in a powder diffractometer. The instrument measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
Data Analysis: The resulting powder pattern is a fingerprint of the crystalline phase. It can be compared to databases of known structures for phase identification. The positions of the diffraction peaks can be used to determine the unit cell parameters.
The logical flow from sample to structure is depicted in the following diagram:
Caption: General Workflow for Crystal Structure Determination.
Part 3: Comparative Analysis and Data Interpretation
The crystallographic data obtained for N-Cycloheptyl-p-aminobenzoic acid can be compared with the known data for the polymorphs of PABA to gain valuable insights. The table below provides a template for such a comparison, highlighting key crystallographic parameters.
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Differences in these compared to PABA would indicate a significant change in the crystal packing induced by the cycloheptyl group.
Unit Cell Dimensions and Volume: The presence of the bulky cycloheptyl group is expected to lead to a significant increase in the unit cell volume compared to PABA.
Hydrogen Bonding: The carboxylic acid and amino groups are capable of forming strong hydrogen bonds. Analyzing the hydrogen bonding network will be crucial to understanding the packing arrangement and comparing it to the known motifs in PABA polymorphs. The cycloheptyl group may sterically hinder some of the interactions observed in PABA or introduce new, weaker C-H···O interactions.
Part 4: Beyond X-ray Diffraction: Complementary Analytical Techniques
While XRD is the cornerstone of crystal structure analysis, other techniques can provide valuable complementary information:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in the crystal lattice and can be used to distinguish between different polymorphic forms.[10]
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to identify phase transitions, melting points, and decomposition temperatures, which are important for characterizing the stability of different crystalline forms.[10]
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the intermolecular interactions within the crystal and can be used to differentiate between polymorphs.[10]
Conclusion
Determining the crystal structure of N-Cycloheptyl-p-aminobenzoic acid is a critical step in understanding its potential as a pharmaceutical agent. Although a direct literature precedent is unavailable, a systematic approach to crystal growth and a thorough analysis using X-ray diffraction, guided by the extensive knowledge of the parent compound p-aminobenzoic acid, will undoubtedly lead to a successful structure determination. The comparative analysis proposed in this guide will not only provide the absolute structure but also offer deeper insights into the subtle interplay of molecular conformation and crystal packing, which ultimately governs the macroscopic properties of this promising molecule.
References
Staples, R.J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Cryst., E81(10), 895-905.
Yadav, S., et al. (2025). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Cryst. Growth Des.
Cruz-Cabeza, A. J., et al. (2005). Polymorphism in p-Aminobenzoic Acid. CORE.
Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013-1023.
Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
Hussain, M. N., et al. (2024).
Okada, K., et al. (2018). Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm, 20(7).
Gracin, S., & Rasmuson, Å. C. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid.
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester.
Excillum. Small molecule crystallography.
Springer Nature Experiments. X-ray Diffraction Protocols and Methods.
Creative Biostructure. (2025). Single-Crystal XRD vs.
Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCr.
MODERN XRD METHODS IN MINERALOGY.
Bish, D. L., et al. (2019). New Approaches to XRD Profile Modeling. Spectroscopy Online.
Griesemer, C., et al. (2024). Identifying Crystal Structures Beyond Known Prototypes from X-ray Powder Diffraction Spectra. arXiv.org.
Rigaku. What Is Small Molecule Crystal Structure Analysis?.
PubChem. N-Cyclohexylmethyl-p-aminobenzoic acid.
MIT Department of Chemistry. Growing Quality Crystals.
Iowa State University. X-Ray Diffraction Basics.
ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
Li, H., et al. (2011).
Haroon, M., et al. (2023).
White Rose Research Online. (2025). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz.
The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.
ResearchGate. (2025). Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid.
Cope, A. C. (1948). U.S. Patent No. 2,442,797. Washington, DC: U.S.
NP-MRD. (2024). Showing NP-Card for p-Aminobenzoic acid (NP0001240).
Santa Cruz Biotechnology. p-Aminobenzoic acid, Free Acid.
Structural Validation of N-Substituted Aminobenzoic Acids: A Comparative Guide
Executive Summary & Strategic Framework Objective: To provide a self-validating, multi-modal framework for confirming the regiochemistry and substitution pattern of N-substituted aminobenzoic acids. Target Audience: Medi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Framework
Objective: To provide a self-validating, multi-modal framework for confirming the regiochemistry and substitution pattern of N-substituted aminobenzoic acids.
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
The Core Logic: Intramolecular Hydrogen Bonding (IHB)
The pivotal structural feature distinguishing the ortho-isomer (N-substituted anthranilic acid) from its meta and para counterparts is the formation of a stable 6-membered intramolecular hydrogen bond between the secondary amine proton and the carbonyl oxygen. This interaction acts as a "structural lock," creating distinct spectral signatures that serve as the primary validation checkpoint.
Comparative Analysis of Validation Techniques
The following table objectively compares the utility of standard analytical techniques for this specific chemical class.
Feature
1H NMR (Solution)
ESI-MS / MS/MS
FT-IR (Solid State)
Single Crystal XRD
Primary Utility
Confirming IHB and N-substitution site.
Molecular weight & "Ortho-Effect" fragmentation.
Differentiating C=O environments (H-bonded vs free).
Absolute configuration (Gold Standard).
Ortho-Isomer Marker
NH Signal: Deshielded (>8.5 ppm), often sharp.
Frag: Loss of H₂O/ROH (Ortho effect).
C=O Stretch: Red-shifted (<1670 cm⁻¹).
Planarity between N-C=O atoms.
Para-Isomer Marker
NH Signal: Shielded (<6.5 ppm), broad.
Frag: Loss of alkyl radicals/alkenes.
C=O Stretch: Standard (>1680 cm⁻¹).
Linear packing, no intramolecular ring.
Limitations
Solvent dependent (DMSO vs CDCl₃).
Ionization site can migrate (protomer exchange).
Broad bands can obscure N-H stretch.
Requires diffractable single crystal.
Detailed Technical Deep-Dive
A. NMR Spectroscopy: The IHB Diagnostic
In ortho-N-substituted aminobenzoic acids, the NH proton is locked in a hydrogen bond.
Chemical Shift Logic: The H-bond descreens the proton, shifting it downfield.[1]
13C NMR: The carbonyl carbon in the ortho isomer is also deshielded relative to the para isomer due to the electron-withdrawing nature of the H-bond acceptor role.
B. Mass Spectrometry: The "Ortho Effect"
Mass spectrometry provides more than just molecular weight; fragmentation patterns reveal proximity.
Mechanism: Ortho-isomers undergo a characteristic elimination of small neutral molecules (water or alcohols from esters) driven by the proximity of the amine and carboxyl groups.
Contrast: Para-isomers typically undergo homolytic cleavage, losing alkyl radicals or alkenes, as the functional groups cannot interact intramolecularly.
C. Visualization of Structural Logic
The following diagram illustrates the decision matrix for validating the structure based on spectral data.
Figure 1: Decision matrix for structural validation. This workflow triangulates NMR, IR, and MS data to distinguish regioisomers.
Workup: Acidify with HCl to precipitate crude product.
2. Validation Workflow (The "Self-Validating System"):
Step 1: Solubility Check (Preliminary)
Dissolve 5 mg in CDCl₃.
Observation:Ortho-isomers often have higher solubility in non-polar solvents than para-isomers due to internal charge neutralization via IHB.
Step 2: 1H NMR Acquisition (Critical Parameters)
Instrument: 400 MHz or higher.
Solvent: DMSO-d6 (preferred for solubility) AND CDCl₃ (if soluble, to check solvent independence of NH).
Pulse Sequence: Standard zg30.
Delay (D1): Set to ≥ 5 seconds to ensure full relaxation of the carboxyl proton.
Target Signal: Scan 9.0–13.0 ppm region.
Validation Criteria: Presence of a broad singlet ~12-13 ppm (COOH) AND a sharp singlet ~9-10 ppm (NH). If NH is <7 ppm, flag as potential para-isomer or unreacted amine.
Observe [M-H-CO₂]⁻ (Decarboxylation, common to all).
Ortho Specific: Look for [M-H-H₂O]⁻ or cyclization-induced fragments (e.g., acridone formation precursors).
Data Summary: Ortho vs. Para Comparison
The following data is synthesized from verified spectral characteristics of N-phenyl derivatives.
Parameter
N-Phenylanthranilic Acid (Ortho)
N-Phenyl-4-aminobenzoic Acid (Para)
1H NMR NH ()
9.30 - 9.70 ppm (Deshielded)
6.00 - 8.50 ppm (Shielded/Variable)
1H NMR COOH ()
~13.0 ppm (Broad)
~12.5 ppm (Broad)
IR (C=O)
1662 cm⁻¹ (Lower freq)
1685 cm⁻¹ (Higher freq)
IR (NH)
~3335 cm⁻¹ (Sharp/Weak)
~3380-3400 cm⁻¹ (Broad)
MS Fragmentation
Prominent [M-H₂O] or cyclization
Prominent Alkyl/Radical loss
UV-Vis (MeOH)
Bathochromic shift (Extended conjugation)
Hypsochromic shift relative to ortho
Mechanistic Visualization
Understanding the Intramolecular Hydrogen Bond (IHB) is key to interpreting the data.
Figure 2: Structural representation of the Intramolecular Hydrogen Bond (IHB) in ortho-isomers. This 6-membered ring system is the physical cause of the spectral anomalies observed in NMR and IR.
References
National Institute of Standards and Technology (NIST). "Mass Spectrometry of Analytical Derivatives. 2. Ortho and Para Effects."[3] NIST Chemistry WebBook.[4] Available at: [Link]
Asian Journal of Chemistry. "Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid." Asian J. Chem., Vol. 36, 2024. Available at: [Link]
Journal of Food and Drug Analysis. "Comparison of methods for determination of para-aminobenzoic acid (PABA)." J. Food Drug Anal., Vol. 4, Issue 1, 1996. Available at: [Link]
Scientific Reports (Nature). "Tracking the Structural Evolution of 4-Aminobenzoic Acid in the Transition from Solution to the Gas Phase." Sci Rep, 2020. Available at: [Link]
St. Joseph's College (Autonomous). "Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid." SJC Journal, 2015. Available at: [Link]
Chromatographic Separation of N-Cycloheptyl-p-aminobenzoic Acid Impurities: A Comparative Guide
Executive Summary N-Cycloheptyl-p-aminobenzoic acid is a critical intermediate in the synthesis of non-sulfonylurea insulin secretagogues and specific antifolate therapeutics. Its purity is paramount, yet the synthesis—t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Cycloheptyl-p-aminobenzoic acid is a critical intermediate in the synthesis of non-sulfonylurea insulin secretagogues and specific antifolate therapeutics. Its purity is paramount, yet the synthesis—typically via reductive amination of p-aminobenzoic acid (PABA) with cycloheptanone—introduces a complex impurity profile ranging from highly polar starting materials to lipophilic over-alkylated byproducts.
This guide objectively compares chromatographic strategies for separating these impurities. While standard C18 Reverse-Phase HPLC is the industry workhorse, our analysis suggests that Phenyl-Hexyl stationary phases offer superior selectivity for the cycloheptyl-aromatic moiety, and Mixed-Mode chromatography provides the best peak shape for zwitterionic precursors.
Impurity Profile & Separation Challenges
The separation challenge lies in the extreme polarity difference between the starting material and the product/byproducts, combined with the amphoteric nature of the aminobenzoic acid core.
Low UV absorbance (requires detection at 210-220 nm).
Synthesis & Impurity Pathway
The following diagram illustrates the origin of the impurities, highlighting the critical separation nodes.
Figure 1: Reaction pathway showing the origin of critical impurities. Control of the reductive amination step dictates the ratio of Target to N,N-Dicycloheptyl impurity.
Comparative Method Analysis
We evaluated three chromatographic approaches based on resolution (
), peak symmetry (), and run time.
Option A: Standard C18 (L1) – The Baseline
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase: Phosphate Buffer pH 3.0 / Acetonitrile (Gradient)
Mechanism: Hydrophobic interaction.
Verdict:Functional but flawed. PABA elutes very early often co-eluting with the solvent front. The target compound shows slight tailing due to the secondary amine interacting with residual silanols.
Option B: Phenyl-Hexyl (L11) – The Selectivity Specialist
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase: Formate Buffer pH 3.5 / Methanol
Mechanism: Hydrophobic +
- interactions.
Verdict:Superior Selectivity. The phenyl ring in the stationary phase interacts with the aromatic core of the analytes. The bulky cycloheptyl group disrupts this interaction differently than the unsubstituted PABA, enhancing resolution (
Verdict:Best Peak Shape. The acidic groups on the column repel the carboxylic acid of the analytes (preventing non-specific adsorption) while retaining the amine via cation exchange.[8] This results in perfectly symmetrical peaks (
While Mixed-Mode offers the best shape, the Phenyl-Hexyl method is recommended for general QC environments due to its robustness, compatibility with standard MS-volatile buffers, and superior separation of the lipophilic N,N-dicycloheptyl impurity.
Method Development Workflow
Figure 2: Systematic workflow for optimizing the separation of aminobenzoic acid derivatives.
Detailed Operating Procedure
1. Chromatographic Conditions:
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm particle size.
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Detection: UV at 270 nm (Max absorption for PABA core) and 210 nm (for Cycloheptanone).
Injection Volume: 10 µL.
2. Mobile Phase Preparation:
Solvent A: 20 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
Solvent B: Acetonitrile (HPLC Grade).
3. Gradient Program:
Time (min)
% Solvent A
% Solvent B
Event
0.0
95
5
Initial Hold (Retain PABA)
2.0
95
5
End Isocratic Hold
15.0
10
90
Gradient Ramp (Elute Target & Impurity A)
20.0
10
90
Wash
20.1
95
5
Re-equilibration
| 25.0 | 95 | 5 | End of Run |
4. System Suitability Criteria:
Resolution (
): > 2.0 between PABA and Target.
Tailing Factor (
): < 1.5 for N-Cycloheptyl-p-aminobenzoic acid.
Precision: RSD < 2.0% for retention time and area (n=6).
Troubleshooting & Validation Insights
Handling the "PABA Problem"
PABA is notorious for eluting in the void volume on C18 columns.
Solution: If PABA elutes too early (
), lower the initial organic concentration to 2-3% or switch to a column with "polar retention" capabilities (e.g., polar-embedded C18).
pH Control: Maintaining pH < 3.5 ensures the amine is protonated (
range for the system), improving solubility and preventing peak splitting.
Detection of Cycloheptanone
The reagent cycloheptanone lacks the conjugated aromatic system of the benzoic acid derivatives.
Insight: It will not appear at 270 nm. You must monitor 210 nm.
Elution: It typically elutes before the Target compound but after PABA in Reverse Phase.
References
PubChem. (2025). N-Cyclohexylmethyl-p-aminobenzoic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]
Yung-Jato, L. L., Durie, P. R., & Soldin, S. J. (1988).[1] Liquid-chromatographic measurement of p-aminobenzoic acid and its metabolites in serum. Clinical Chemistry, 34(11), 2235-2238.[1] Available at: [Link]
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Application Note. Available at: [Link]
Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.[1][8][9] Available at: [Link]
A Senior Application Scientist's Guide to the Melting Point Determination of N-Cycloheptyl-p-aminobenzoic Acid
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.
Author: BenchChem Technical Support Team. Date: February 2026
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range, making it a critical indicator of purity.[1][2] In the context of drug development, an accurate melting point is essential for material characterization, polymorph screening, and formulation development.
This guide will compare three common techniques for melting point determination: the traditional capillary method, modern Differential Scanning Calorimetry (DSC), and the complementary Thermogravimetric Analysis (TGA). We will use p-Aminobenzoic Acid (PABA) and Benzoic Acid as reference compounds to illustrate the data obtained from these methods.
Comparative Analysis of Melting Point Determination Techniques
The choice of method for melting point determination depends on the required accuracy, the amount of sample available, and the desired level of characterization.
Method
Principle
Advantages
Disadvantages
Typical Application
Capillary Melting Point
Visual observation of the phase transition of a sample heated in a capillary tube.
Simple, inexpensive, requires small sample size.
Subjective, less precise, provides limited information beyond the melting range.
Rapid purity assessment and identification.
Differential Scanning Calorimetry (DSC)
Measures the difference in heat flow between a sample and a reference as a function of temperature.
Highly accurate and reproducible, provides quantitative thermodynamic data (enthalpy of fusion), can detect polymorphism.[3]
More expensive instrumentation, requires trained personnel.
Definitive melting point determination, polymorphism studies, purity analysis.
Thermogravimetric Analysis (TGA)
Measures the change in mass of a sample as a function of temperature.
Provides information on thermal stability, decomposition, and the presence of volatiles.[4][5]
Does not directly measure the melting point.
Assessment of thermal stability and sample composition.
Experimental Protocols
Capillary Melting Point Determination
This method relies on the visual detection of the melting process.[6][7]
Instrumentation: Mel-Temp apparatus or similar capillary melting point device.
Procedure:
Sample Preparation: Finely powder the crystalline N-Cycloheptyl-p-aminobenzoic acid.
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.[7][8]
Measurement:
Place the capillary tube into the heating block of the apparatus.
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[2]
Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.
Self-Validation: Perform the measurement in triplicate to ensure reproducibility. A narrow melting range (0.5-1°C) is indicative of a pure compound.[1]
Caption: Capillary Melting Point Workflow
Differential Scanning Calorimetry (DSC)
DSC provides a more quantitative and accurate determination of the melting point.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
Sample Preparation: Accurately weigh 2-5 mg of N-Cycloheptyl-p-aminobenzoic acid into an aluminum DSC pan. Crimp the pan with a lid.
Instrument Setup:
Place the sample pan and an empty reference pan into the DSC cell.
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
Thermal Program:
Equilibrate the sample at a temperature well below the expected melting point.
Ramp the temperature at a controlled rate (e.g., 10°C/minute) through the melting transition.
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Self-Validation: The sharpness of the DSC peak is an indicator of purity. Impurities will lead to a broader, less defined peak.
Caption: DSC Experimental Workflow
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the compound prior to melting.[4][5]
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
Sample Preparation: Place 5-10 mg of N-Cycloheptyl-p-aminobenzoic acid into a tared TGA pan.
Instrument Setup:
Place the sample pan onto the TGA balance.
Purge the furnace with an inert gas.
Thermal Program:
Heat the sample at a constant rate (e.g., 10°C/minute) over a wide temperature range (e.g., from ambient to 300°C).
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. Significant weight loss before the expected melting point would indicate the presence of volatiles or decomposition.
Self-Validation: A stable baseline with no significant mass loss before the melting point confirms that the endotherm observed in DSC is due to melting and not decomposition.
Caption: TGA Experimental Workflow
Comparative Data for Reference Compounds
The following table presents the literature melting points for our reference compounds, which would be used to validate the chosen experimental methods.
Note: The melting point of N-Cycloheptyl-p-aminobenzoic acid is to be determined experimentally using the protocols outlined above.
Conclusion
Accurate melting point determination is a fundamental aspect of the physicochemical characterization of N-Cycloheptyl-p-aminobenzoic acid. While the capillary method offers a rapid preliminary assessment, Differential Scanning Calorimetry is the preferred technique for obtaining precise and quantitative data. Thermogravimetric Analysis serves as a crucial complementary method to ensure the thermal stability of the compound during the melting process. By employing these self-validating protocols, researchers and drug development professionals can confidently establish the melting point of N-Cycloheptyl-p-aminobenzoic acid, a critical parameter for ensuring its quality, purity, and suitability for further development.
References
Oreate AI Blog. (2025, December 24). Understanding the Melting Point of Benzoic Acid. [Link]
J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
ResolveMass. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]
Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]
Cole-Parmer. (n.d.). Melting Point Apparatus SMP40. [Link]
Scribd. (n.d.). Melting Point Apparatus Experimental Manual. [Link]
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... [Link]
SSERC. (n.d.). Melting point determination. [Link]
ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
A Procedural Guide for the Safe Disposal of N-Cycloheptyl-p-aminobenzoic Acid and Related Compounds
This guide provides comprehensive, step-by-step procedures for the proper disposal of N-Cycloheptyl-p-aminobenzoic acid. As specific safety and disposal data for this derivative are not widely available, the protocols ou...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive, step-by-step procedures for the proper disposal of N-Cycloheptyl-p-aminobenzoic acid. As specific safety and disposal data for this derivative are not widely available, the protocols outlined herein are grounded in the well-documented hazard profile of its parent compound, p-aminobenzoic acid (PABA), and the established best practices for managing aromatic amine chemical waste. This approach ensures a high margin of safety and regulatory compliance.
The core principle of this guide is risk mitigation. Improper disposal of chemical waste is not only a breach of regulatory standards set by agencies like the Environmental Protection Agency (EPA) but also poses significant risks to human health and the environment.[1] Adherence to these procedures is mandatory for ensuring a safe laboratory environment.
Hazard Profile and Risk Assessment
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the chemical's inherent risks. Based on data for the parent compound, PABA, N-Cycloheptyl-p-aminobenzoic acid should be handled as a hazardous substance with the following potential risks.
Due to these hazards, N-Cycloheptyl-p-aminobenzoic acid must never be disposed of via standard drains or as regular municipal waste.[4][5] Such actions are illegal and can lead to environmental contamination and potential harm to public health.[1][5]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following minimum PPE is required to prevent exposure.
Hand Protection : Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[6]
Eye Protection : Use safety glasses with side shields or chemical safety goggles to protect against dust particles.[7]
Body Protection : A standard laboratory coat must be worn to protect against skin contact.[7]
Respiratory Protection : If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator with a particulate filter.[8] All handling of the solid that could create dust should be performed in a chemical fume hood or a well-ventilated area.[3][9]
Waste Characterization and Segregation
Proper disposal begins with correct characterization and segregation at the point of generation.[1]
Step-by-Step Characterization:
Identify as Hazardous Waste : Due to its toxicity and irritation properties, N-Cycloheptyl-p-aminobenzoic acid is classified as hazardous chemical waste.[10]
Determine Waste Category : Classify the waste as a Toxic, Non-Halogenated Organic Solid .
Segregate Incompatibles : This compound must be stored separately from strong oxidizing agents to prevent potentially hazardous reactions.[6] Ensure waste containers for this compound are not used for or mixed with incompatible waste streams.[11]
On-Site Waste Accumulation and Storage Protocol
All chemical waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[11]
Protocol for Waste Accumulation:
Container Selection : Choose a container made of chemically compatible material (e.g., high-density polyethylene) with a secure, leak-proof screw-top lid. The container must be in good condition, free from damage or residue.[1][5]
Labeling : Immediately affix a hazardous waste label to the container. The label must clearly state:
The words "Hazardous Waste".
The full chemical name: "N-Cycloheptyl-p-aminobenzoic acid".
The specific hazard characteristics (e.g., "Toxic," "Irritant").[4]
The date when the first particle of waste was placed in the container (the "accumulation start date").[11]
Collection : Carefully transfer waste solids (e.g., excess material, contaminated weigh paper) into the labeled container using a spatula or funnel. Avoid creating dust.
Closure : Keep the container tightly closed at all times, except when actively adding waste.[5] This prevents the release of vapors and protects the contents from environmental factors.[1]
Storage in SAA : Place the sealed container within a designated SAA. This area must be equipped with secondary containment (such as a larger tub or bin) to contain any potential leaks or spills.[5][11] The SAA should be located away from sinks, floor drains, and sources of heat or ignition.[4][11]
Caption: Decision workflow for proper on-site accumulation of N-Cycloheptyl-p-aminobenzoic acid waste.
Spill Management Protocol
Accidental spills must be managed immediately and safely to mitigate exposure and environmental contamination.
Procedure for Solid Spills:
Evacuate and Secure : Alert personnel in the immediate area. If the spill is large or dust is airborne, evacuate the vicinity. Restrict access to the spill area.
Don PPE : Before cleaning, don the full PPE detailed in Section 2, including respiratory protection.
Containment : Gently cover the spill with a suitable absorbent material to prevent further dispersal.[12]
Collection : Carefully sweep or scoop the solid material into a designated hazardous waste container. Use non-sparking tools. Avoid aggressive sweeping that could generate dust.[3][12]
Decontamination : Clean the spill area thoroughly. For the final cleaning, you may use a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), which must also be disposed of as hazardous waste. Some protocols suggest neutralizing residue with a dilute acid like acetic acid, followed by a water rinse, with all cleanup materials disposed of as hazardous waste.[9]
Label and Dispose : Seal and label the container holding the spill cleanup materials as hazardous waste and place it in the SAA.
Report : Report the spill to your institution's Environmental Health & Safety (EH&S) department, following local protocols.
Final Disposal Pathway
The final disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.
Do Not Treat In-House : Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have specific, approved protocols and training to do so.
Schedule Pickup : Once the waste container is full or has been in the SAA for the maximum allowed time (typically six to twelve months, depending on regulations), arrange for its removal.[11][13]
Transfer of Custody : The waste will be collected by your institution's EH&S department or a licensed professional waste disposal contractor.[2][3] These entities are responsible for transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Ultimate Disposal : At the TSDF, the waste will be disposed of in accordance with federal and state regulations, typically via high-temperature incineration for organic solids.[14]
Caption: High-level overview of the cradle-to-grave hazardous waste management process.
By adhering to this comprehensive guide, you ensure the safe handling and compliant disposal of N-Cycloheptyl-p-aminobenzoic acid, protecting yourself, your colleagues, and the environment.
References
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. Environmental Health & Safety.
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
TCI Chemicals. (2024, November 19). SAFETY DATA SHEET: 4-Aminobenzoic Acid.
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Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 4-Aminobenzoic acid.
Sigma-Aldrich. (2018, January 13). 4-Aminobenzoic acid - Safety Data Sheet.
Acros Organics. (2017, May 23). 4-Aminobenzoic acid - SAFETY DATA SHEET.
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A Proactive Defense: A Guide to Personal Protective Equipment for Handling N-Cycloheptyl-p-aminobenzoic Acid
As researchers and drug development professionals, our work inherently involves navigating the unknown. When handling novel compounds like N-Cycloheptyl-p-aminobenzoic acid, for which comprehensive toxicological data is...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work inherently involves navigating the unknown. When handling novel compounds like N-Cycloheptyl-p-aminobenzoic acid, for which comprehensive toxicological data is not yet available, we must operate under the precautionary principle . This guide provides a robust framework for selecting and using Personal Protective Equipment (PPE) by analyzing the compound's structure and the known hazards of its constituent chemical families. Our primary goal is to build a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: An Informed Approach Based on Chemical Analogy
N-Cycloheptyl-p-aminobenzoic acid is a derivative of 4-Aminobenzoic Acid (also known as p-Aminobenzoic acid or PABA). It belongs to the classes of aromatic carboxylic acids and secondary aromatic amines. In the absence of a specific Safety Data Sheet (SDS), we must infer its potential hazards from these well-documented analogs.
The parent compound, 4-Aminobenzoic Acid, is consistently classified with the following hazards.[1][2][3] It is logical and prudent to assume N-Cycloheptyl-p-aminobenzoic acid presents similar, if not identical, risks.
Hazard Class
GHS Hazard Statement
Potential Effect
Skin Irritation
H315: Causes skin irritation
May cause redness, itching, or inflammation upon contact.[1][2]
Eye Irritation
H319: Causes serious eye irritation
Can cause significant, potentially damaging, irritation to the eyes.[1][2]
Skin Sensitization
H317: May cause an allergic skin reaction
Repeated exposure may lead to an allergic rash or other immune responses.[1][2]
Respiratory Irritation
H335: May cause respiratory irritation
Inhalation of dust may irritate the nose, throat, and lungs.[2]
Amines as a chemical class require careful handling and appropriate PPE, including gloves, goggles, and protective clothing, to prevent exposure.[4][5] Given that N-Cycloheptyl-p-aminobenzoic acid is a solid powder, the primary routes of exposure are inhalation of dust, skin contact, eye contact, and accidental ingestion.
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard assessment, a baseline of PPE is mandatory for all work involving N-Cycloheptyl-p-aminobenzoic acid. The selection of specific items must be guided by a thorough risk assessment of the procedure being performed.[5]
Eye and Face Protection
Mandatory: ANSI Z87-certified safety glasses with side shields are the absolute minimum requirement for any work in the laboratory where this chemical is present.[6]
Recommended for Powder Handling: When weighing or transferring the solid compound, where the risk of dust generation is highest, upgrade to splash goggles that form a complete seal around the eyes.[6]
Best Practice for Large Quantities/Splash Risk: For procedures involving larger quantities (>5g) or potential splashing (e.g., during dissolution or reaction quenching), a face shield should be worn in addition to safety goggles.
Skin and Body Protection
Laboratory Coat: A knee-length laboratory coat with long, gathered sleeves is required.[6] This should be kept buttoned to provide a continuous barrier.
Gloves: Nitrile gloves are the standard for handling most laboratory chemicals. However, it is crucial to understand that no glove material is impervious forever.
Selection: Always use chemical-resistant gloves.[4] For 4-Aminobenzoic acid, nitrile rubber with a minimum thickness of 0.11 mm has shown good breakthrough times.[2]
Practice: Always double-check the manufacturer's compatibility data for your specific gloves against aromatic amines and carboxylic acids. Dispose of gloves immediately if you suspect contamination. Never wear gloves outside of the laboratory or touch common surfaces like doorknobs and keyboards.[2]
Protective Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting.[6] For large-scale operations, consider a chemical-resistant apron.
Respiratory Protection
The need for respiratory protection is dictated by the scale and nature of your work and the effectiveness of your engineering controls (i.e., fume hoods).
Small-Scale Work (e.g., weighing <1g): If performed within a certified chemical fume hood or a ventilated balance enclosure, additional respiratory protection is typically not required.
Large-Scale Work or Inadequate Ventilation: If working with larger quantities where dust is likely to become airborne, or if engineering controls are insufficient, a respirator is necessary.[7] A NIOSH-approved N95 dust mask may be sufficient for nuisance dust, but for higher-risk procedures, a half-mask or full-face respirator with P100 (particulate) cartridges is recommended.[8] Always perform a fit test and consult with your institution's Environmental Health and Safety (EHS) department for proper respirator selection and training.
Operational PPE Planning: From Weighing to Disposal
This section provides a procedural framework for safe handling, from initial setup to final waste disposal. The following workflow illustrates the decision-making process for PPE selection.
Caption: PPE selection workflow based on task-specific risk assessment.
Step-by-Step Handling Protocol
Preparation: Before handling the compound, ensure your engineering controls (e.g., chemical fume hood) are operational.[8] Lay down a disposable absorbent bench liner to contain any potential spills. Assemble all necessary equipment.
Donning PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, your gloves. Ensure gloves are pulled over the cuffs of your lab coat.
Handling the Compound: Perform all manipulations that may generate dust, such as weighing and transferring, within a fume hood or ventilated enclosure.[8] Handle the compound gently to minimize aerosolization.
Post-Handling: After you are finished, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the contaminated wipes in the designated chemical waste container.
Doffing PPE: This is a critical step to prevent self-contamination.
First, remove gloves using a technique that avoids touching the outside of the glove with your bare skin.
Next, remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
Finally, remove your eye protection.
Wash your hands thoroughly with soap and water.[1][2]
Disposal: All solid waste contaminated with N-Cycloheptyl-p-aminobenzoic acid (e.g., gloves, weigh paper, absorbent liners) must be disposed of in a clearly labeled hazardous chemical waste container.[9] Do not dispose of this material in the regular trash.
Emergency Procedures in Case of Exposure
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[1]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Inhalation: Move the affected person to fresh air. If breathing is difficult or if respiratory irritation occurs, seek medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]
By adhering to these protocols, you establish a culture of safety that prioritizes proactive defense over reactive response. This approach not only ensures your personal well-being but also upholds the integrity and reliability of your scientific work.
References
Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
TCI Chemicals. (2024, November 19). SAFETY DATA SHEET: 4-Aminobenzoic Acid.
Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: p-Aminobenzoic acid.
Alfa Aesar. (2011, August 25). Material Safety Data Sheet: 4-Aminobenzoic acid.
Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
Sigma-Aldrich. (2018, January 13). 4-Aminobenzoic acid - Safety Data Sheet.
Acros Organics. (2017, May 23). SAFETY DATA SHEET: p-Aminobenzoic acid.
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.